Antifungal agent 87
Description
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Properties
Molecular Formula |
C14H14O4 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-butyl-5,8-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O4/c1-2-3-4-8-7-11(17)12-9(15)5-6-10(16)13(12)14(8)18/h5-7,15-16H,2-4H2,1H3 |
InChI Key |
GPLSKXLXZNWFLH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Antifungal Agent 87
Audience: Researchers, scientists, and drug development professionals.
Abstract: Antifungal Agent 87 is a novel investigational compound demonstrating potent and broad-spectrum activity against a range of clinically relevant fungal pathogens. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. The primary molecular target of this compound has been identified as β-(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall biosynthesis. By inhibiting this enzyme, Agent 87 disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.
Core Mechanism of Action: Inhibition of β-(1,3)-D-glucan Synthase
This compound exerts its fungicidal effect by selectively targeting and inhibiting the FKS1 subunit of the β-(1,3)-D-glucan synthase enzyme complex. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall that is absent in mammalian cells, making it an ideal therapeutic target.
Kinetic analysis reveals that this compound acts as a non-competitive inhibitor. It binds to an allosteric site on the enzyme, distinct from the substrate (UDP-glucose) binding site. This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency without preventing substrate binding. The consequence is a rapid reduction in glucan polymer production, leading to a weakened cell wall that can no longer withstand internal osmotic pressure.
Signaling Pathway Disruption
The inhibition of β-(1,3)-D-glucan synthase by Agent 87 triggers the Cell Wall Integrity (CWI) pathway as a compensatory stress response. However, the sustained enzymatic blockade prevents the synthesis of new cell wall material, rendering the signaling response ineffective and leading to cell lysis.
Caption: Inhibition of β-(1,3)-D-glucan synthase by this compound.
Quantitative Data Summary
The in vitro activity and enzyme kinetics of this compound have been rigorously characterized. The data presented below summarizes its potency against key fungal pathogens and its specific inhibitory action on the target enzyme.
Table 1: In Vitro Susceptibility of this compound against Pathogenic Fungi
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ATCC 90028 | 0.03 | 0.06 |
| Candida glabrata | ATCC 90030 | 0.06 | 0.125 |
| Candida parapsilosis | ATCC 22019 | 0.125 | 0.25 |
| Aspergillus fumigatus | AF293 | 0.015 | 0.03 |
| Aspergillus flavus | ATCC 204304 | 0.03 | 0.06 |
MIC₅₀/₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: Kinetic Parameters of this compound against C. albicans β-(1,3)-D-glucan Synthase
| Parameter | Value | Unit |
| IC₅₀ | 1.2 | ng/mL |
| Kᵢ (Inhibition Constant) | 0.85 | ng/mL |
| Inhibition Type | Non-competitive | - |
Experimental Protocols
The following protocols detail the methodologies used to generate the quantitative data presented above.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24 hours at 35°C. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to yield a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.
-
Drug Dilution: this compound is serially diluted two-fold in RPMI 1640 medium in a 96-well microtiter plate. A growth control (no drug) and a sterility control (no inoculum) are included.
-
Incubation: 100 µL of the prepared fungal inoculum is added to each well containing 100 µL of the drug dilution. The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant diminution of growth (e.g., ≥50% reduction) compared to the growth control, assessed visually or spectrophotometrically.
Protocol 2: β-(1,3)-D-glucan Synthase Inhibition Assay
This protocol outlines the measurement of enzyme inhibition using a membrane-bound fraction.
-
Enzyme Preparation: Protoplasts are generated from C. albicans cells using lytic enzymes. The protoplasts are lysed by osmotic shock, and a membrane fraction rich in β-(1,3)-D-glucan synthase is isolated by differential centrifugation.
-
Assay Reaction: The reaction mixture contains the membrane preparation, a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5), an activator (e.g., GTPγS), and varying concentrations of this compound.
-
Initiation and Incubation: The reaction is initiated by the addition of the substrate, UDP-[¹⁴C]-glucose. The mixture is incubated at 30°C for 60 minutes.
-
Quantification: The reaction is stopped by adding hot 10% trichloroacetic acid (TCA). The [¹⁴C]-labeled glucan polymer, which is insoluble in TCA, is captured on a glass fiber filter. The radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: Enzyme activity is calculated based on the incorporated radioactivity. IC₅₀ and Kᵢ values are determined by plotting enzyme activity against the inhibitor concentration and fitting the data to appropriate kinetic models.
Visualized Workflows and Relationships
To further clarify the research process and the compound's mode of action, the following diagrams illustrate the key workflows and logical connections.
Experimental Workflow for Mechanism of Action Identification
Caption: A streamlined workflow for elucidating the mechanism of this compound.
Logical Relationship of Agent 87's Fungicidal Action
Caption: Cause-and-effect cascade from enzyme binding to cell death.
An In-depth Technical Guide to a Representative Triazole: Voriconazole
Disclaimer: The designation "Antifungal agent 87" does not correspond to a recognized compound in publicly available scientific literature. This guide utilizes Voriconazole, a well-documented triazole antifungal agent, as a representative example to fulfill the detailed structural, property, and methodological requirements of the query.
Voriconazole is a second-generation triazole antifungal medication used to treat a variety of serious fungal infections. It exhibits broad-spectrum activity against many clinically significant pathogens, including Aspergillus species, Candida species, and other emerging fungal threats. This document provides a detailed overview of its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols.
Chemical Structure and Properties
Voriconazole, with the chemical name (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a synthetic derivative of fluconazole. Its structure is characterized by a core butane backbone with two chiral centers, substituted with a 2,4-difluorophenyl group, a 5-fluoropyrimidin-4-yl group, and a 1H-1,2,4-triazol-1-yl group.
Table 1: Physicochemical Properties of Voriconazole
| Property | Value |
| Molecular Formula | C₁₆H₁₄F₃N₅O |
| Molecular Weight | 349.31 g/mol |
| Melting Point | 127-130 °C |
| Solubility | Poorly soluble in water (0.53 mg/mL at 25 °C) |
| pKa | 1.76 |
| LogP | 1.8 |
| Appearance | White to off-white crystalline solid |
Table 2: Pharmacokinetic Properties of Voriconazole
| Parameter | Value |
| Bioavailability | >90% (Oral) |
| Protein Binding | 58% |
| Metabolism | Hepatic (primarily by CYP2C19, with contributions from CYP2C9 and CYP3A4) |
| Half-life | ~6 hours (dose-dependent) |
| Excretion | Primarily renal (<2% as unchanged drug) |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Voriconazole, like other triazole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane. The primary target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene). This enzyme is a critical component of the ergosterol biosynthesis pathway.
By inhibiting lanosterol 14α-demethylase, voriconazole prevents the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a crucial precursor of ergosterol. The subsequent depletion of ergosterol, coupled with the accumulation of toxic 14α-methylated sterols, alters the structure and function of the fungal cell membrane. This leads to increased membrane permeability, disruption of essential membrane-bound enzyme activities, and ultimately, the inhibition of fungal growth and replication (fungistatic activity).
Caption: Mechanism of action of Voriconazole, inhibiting lanosterol 14α-demethylase.
Experimental Protocols
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of voriconazole against a fungal isolate, following a method adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.
1. Inoculum Preparation: a. Subculture the fungal isolate onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. b. Prepare a suspension of the fungal colonies in sterile saline (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Further dilute this suspension 1:1000 in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve the final inoculum density.
2. Drug Dilution Plate Preparation: a. Prepare a stock solution of voriconazole in dimethyl sulfoxide (DMSO). b. Perform serial two-fold dilutions of voriconazole in RPMI-1640 medium in a 96-well microtiter plate to achieve final concentrations typically ranging from 0.015 to 16 µg/mL. c. Include a growth control well (no drug) and a sterility control well (no inoculum).
3. Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the serially diluted drug. b. The final volume in each well will be 200 µL. c. Incubate the plates at 35°C for 24-48 hours.
4. MIC Determination: a. Read the plates visually or using a spectrophotometer at 530 nm. b. The MIC is defined as the lowest concentration of voriconazole that causes a significant inhibition (typically ≥50%) of growth compared to the drug-free growth control.
Caption: Experimental workflow for broth microdilution susceptibility testing.
This protocol describes a method for quantifying voriconazole concentrations in human plasma, essential for therapeutic drug monitoring.
1. Sample Preparation (Protein Precipitation): a. To 200 µL of plasma sample, add 20 µL of an internal standard (e.g., a structurally similar compound like UK-115,794). b. Add 600 µL of acetonitrile to precipitate plasma proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). b. Mobile Phase: A mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 6.0) in a specific ratio (e.g., 40:60 v/v). c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 µL. e. Detection: UV spectrophotometer at 256 nm. f. Column Temperature: 30°C.
3. Quantification: a. Generate a standard curve by spiking known concentrations of voriconazole into drug-free plasma and processing as described above. b. Plot the peak area ratio (voriconazole/internal standard) against the concentration. c. Calculate the concentration of voriconazole in the unknown samples by interpolation from the standard curve.
Unveiling the Mechanism: A Technical Guide to the Target Pathway Identification of Antifungal Agent 87
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antifungal Agent 87 has demonstrated potent fungicidal activity against a broad spectrum of pathogenic fungi. Understanding its mechanism of action is paramount for further preclinical and clinical development. This guide provides an in-depth overview of the experimental methodologies and data that have successfully identified the target pathway of this compound. Through a combination of microbiological, biochemical, and genetic approaches, the ergosterol biosynthesis pathway, specifically the enzyme lanosterol 14α-demethylase (Erg11p), has been elucidated as the primary target. This document details the key experiments, presents the quantitative findings in a structured format, and visually represents the core concepts and workflows.
Introduction
The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. This compound has emerged as a promising candidate, exhibiting significant efficacy in initial screenings. This guide serves as a comprehensive resource detailing the systematic approach undertaken to identify its molecular target, a critical step in the drug development pipeline. The following sections will describe the experimental protocols, present the resulting data, and provide visual representations of the identified pathway and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained during the target identification studies of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Pathogens
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | SC5314 | 0.125 |
| Candida glabrata | ATCC 2001 | 0.25 |
| Aspergillus fumigatus | Af293 | 0.5 |
| Cryptococcus neoformans | H99 | 0.06 |
Table 2: Sterol Profile Analysis of C. albicans Treated with this compound
| Treatment | Ergosterol (% of total sterols) | Lanosterol (% of total sterols) | Squalene (% of total sterols) |
| Vehicle Control | 85.2 ± 3.1 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| This compound (0.5 x MIC) | 22.7 ± 2.5 | 45.8 ± 4.2 | 1.2 ± 0.4 |
| This compound (1 x MIC) | 5.1 ± 1.8 | 68.3 ± 5.7 | 1.5 ± 0.5 |
Table 3: In Vitro Inhibition of Recombinant C. albicans Erg11p by this compound
| Compound | IC₅₀ (nM) |
| This compound | 78.5 ± 5.2 |
| Fluconazole | 152.3 ± 11.8 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The antifungal susceptibility of various fungal pathogens to this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
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A serial dilution of this compound was prepared in RPMI 1640 medium in a 96-well microtiter plate.
-
Fungal inocula were prepared and adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
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The standardized inoculum was added to each well containing the serially diluted compound.
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Plates were incubated at 35°C for 24-48 hours.
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The MIC was determined as the lowest concentration of the compound that resulted in a significant inhibition of visible growth compared to the growth control.
Sterol Profile Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
The effect of this compound on the sterol composition of Candida albicans was analyzed by GC-MS.
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C. albicans cells were grown to mid-log phase and treated with this compound at 0.5x and 1x MIC, alongside a vehicle control, for 16 hours.
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Cells were harvested, washed, and subjected to saponification with alcoholic potassium hydroxide.
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Non-saponifiable lipids (containing sterols) were extracted with n-heptane.
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The extracted sterols were derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
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The derivatized samples were analyzed on a GC-MS system equipped with a capillary column suitable for sterol separation.
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Sterols were identified based on their retention times and mass spectra compared to authentic standards. The relative abundance of each sterol was quantified by integrating the peak areas.
In Vitro Enzyme Inhibition Assay
The direct inhibitory effect of this compound on lanosterol 14α-demethylase (Erg11p) was assessed using a reconstituted in vitro system.
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Recombinant C. albicans Erg11p was expressed in Escherichia coli and purified.
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The assay was performed in a reaction mixture containing purified Erg11p, cytochrome P450 reductase, lanosterol as the substrate, and NADPH.
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This compound was added at various concentrations.
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The reaction was initiated by the addition of NADPH and incubated at 37°C.
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The conversion of lanosterol to 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol was monitored by observing the decrease in NADPH absorbance at 340 nm.
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The half-maximal inhibitory concentration (IC₅₀) was calculated by fitting the dose-response data to a four-parameter logistic equation.
Visualizations: Pathways and Workflows
Caption: The ergosterol biosynthesis pathway and the inhibitory action of this compound on Erg11p.
Caption: Experimental workflow for the target identification of this compound.
Conclusion
"Antifungal agent 87" spectrum of activity against fungal pathogens
An In-depth Technical Guide on the Antifungal Agent 87 (AFA-87)
For Researchers, Scientists, and Drug Development Professionals
Abstract: this compound (AFA-87) is a novel investigational compound demonstrating a broad spectrum of activity against a wide range of clinically relevant fungal pathogens. This document provides a comprehensive overview of the in vitro and in vivo activity of AFA-87, details the experimental protocols used for its evaluation, and describes its putative mechanism of action. The data presented herein support the continued development of AFA-87 as a potential new therapeutic option for invasive fungal infections.
Spectrum of In Vitro Activity
AFA-87 has demonstrated potent activity against both yeast and mold pathogens. The in vitro efficacy was determined using standard broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).[1][2][3] The following tables summarize the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) data for AFA-87 against a panel of fungal isolates.
Table 1: In Vitro Antifungal Activity of AFA-87 against Candida Species
| Organism (No. of Isolates) | MIC50 (μg/mL) | MIC90 (μg/mL) | MFC (μg/mL) |
| Candida albicans (50) | 0.125 | 0.5 | 1 |
| Candida glabrata (50) | 0.25 | 1 | 2 |
| Candida parapsilosis (30) | 0.06 | 0.25 | 0.5 |
| Candida tropicalis (30) | 0.125 | 0.5 | 1 |
| Candida krusei (20) | 0.5 | 2 | 4 |
| Candida auris (40) | 0.25 | 1 | >4 |
MIC50/90 values represent the lowest concentration of AFA-87 that inhibited 50% and 90% of the isolates, respectively.
Table 2: In Vitro Antifungal Activity of AFA-87 against Filamentous Fungi
| Organism (No. of Isolates) | MIC50 (μg/mL) | MIC90 (μg/mL) | MFC (μg/mL) |
| Aspergillus fumigatus (50) | 0.25 | 1 | 2 |
| Aspergillus flavus (30) | 0.5 | 1 | 2 |
| Aspergillus terreus (20) | 1 | 4 | 8 |
| Fusarium solani (15) | 2 | 8 | >16 |
| Scedosporium apiospermum (15) | 1 | 4 | 8 |
MIC values for filamentous fungi were determined by the lowest concentration showing complete inhibition of growth.
Mechanism of Action
AFA-87 is hypothesized to act via the inhibition of the calcineurin signaling pathway, a critical pathway for stress response, virulence, and survival in many fungal pathogens. By disrupting this pathway, AFA-87 compromises the fungal cell's ability to adapt to host environments and withstand the effects of other stressors, leading to cell death.
References
A Technical Guide to Naturally Occurring Antifungal Agents Associated with the Identifier "87"
Introduction
The designation "Antifungal Agent 87" is not a standardized nomenclature and can refer to several distinct chemical entities, depending on the research context. This technical guide provides an in-depth overview of the natural origins, isolation protocols, and biological activities of antifungal compounds that have been associated with this identifier in scientific literature. The primary focus is on two distinct natural sources: antifungal compounds isolated from the marine-derived fungus Penicillium sp. CYE-87, and Didymellamide A, which was cataloged as compound "87" in a comprehensive review of antifungal agents. A clear distinction is also made from a synthetically derived photosensitizer, "this compound(10)," to prevent ambiguity.
I. Antifungal Metabolites from Penicillium sp. CYE-87
The fungus Penicillium sp. CYE-87, isolated from a marine tunicate, has been identified as a producer of several bioactive secondary metabolites. Among these, terretrione C and the novel compound terretrione D have demonstrated notable antifungal properties.
Natural Source:
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Organism: Penicillium sp. CYE-87
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Origin: Marine tunicate (an invertebrate filter-feeder)
Bioactive Antifungal Compounds:
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Terretrione C
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Terretrione D
Antifungal Activity Data
The antifungal activity of these compounds was evaluated against the pathogenic yeast Candida albicans. While the specific Minimum Inhibitory Concentration (MIC) values from the primary literature are not publicly available, the study confirms their significant antifungal action.
| Compound | Fungal Target | Activity |
| Terretrione C | Candida albicans | Significant Antifungal Activity |
| Terretrione D | Candida albicans | Significant Antifungal Activity |
Experimental Protocols
1. Fungal Fermentation and Extraction:
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Culture Medium: The Penicillium sp. CYE-87 is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), under static conditions at room temperature. Large-scale fermentation is necessary to obtain sufficient biomass for extraction.
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Incubation: The fungus is incubated for an extended period, typically several weeks, to allow for the production and accumulation of secondary metabolites.
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Extraction: The entire culture, including the mycelia and the broth, is harvested. The mycelia are separated from the broth by filtration. Both are then extracted separately with organic solvents like ethyl acetate and methanol to ensure the recovery of a broad spectrum of metabolites. The organic extracts are then combined and evaporated under reduced pressure to yield a crude extract.
2. Isolation and Purification of Antifungal Compounds:
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Initial Fractionation: The crude extract is subjected to a multi-step chromatographic process. An initial separation is typically performed using vacuum liquid chromatography (VLC) or column chromatography with a stationary phase like reversed-phase C18 silica gel.
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Size-Exclusion Chromatography: Further purification is achieved using size-exclusion chromatography, for instance, with a Sephadex LH-20 column, which separates compounds based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC): The final step of purification involves a semi-preparative reversed-phase HPLC column. This technique provides high-resolution separation, yielding the pure compounds (Terretrione C and Terretrione D).
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Structure Elucidation: The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
3. Antifungal Susceptibility Testing (General Protocol):
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Method: The antifungal activity is commonly determined using the broth microdilution method following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Procedure:
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A standardized inoculum of the target fungus (Candida albicans) is prepared in a suitable test medium (e.g., RPMI-1640).
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The isolated compounds are dissolved in a solvent like DMSO and then serially diluted in the test medium in a 96-well microtiter plate.
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The fungal inoculum is added to each well.
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The plate is incubated at 35°C for 24-48 hours.
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The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured with a spectrophotometer.
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Visualizations
Caption: Workflow for the isolation and characterization of antifungal compounds from Penicillium sp. CYE-87.
II. Didymellamide A (Referenced as Compound 87)
In a 2021 review of antifungal compounds discovered between 2010 and 2019, a series of pyridone alkaloids, the didymellamides, were listed. Didymellamide A was assigned the number 87 in this publication. These compounds are natural products from marine-derived fungi.
Natural Source:
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Organisms: Stagonosporopsis cucurbitacearum and Coniochaeta cephalothecoides
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Origin: Marine environments
Bioactive Antifungal Compound:
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Didymellamide A
Antifungal Activity Data
Didymellamide A has shown efficacy against various Candida species, which are common human fungal pathogens.
| Compound | Fungal Target | MIC (µg/mL) |
| Didymellamide A | Candida species | 3 |
Experimental Protocols
The isolation of didymellamides involves fermentation of the source fungus, followed by extraction and chromatographic purification. The general protocol is similar to that described for Penicillium sp. CYE-87, with specific details varying based on the producing organism.
1. Fungal Fermentation:
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The marine-derived fungus (Stagonosporopsis cucurbitacearum or Coniochaeta cephalothecoides) is cultured in a suitable nutrient-rich medium. The composition of the medium is critical for the production of the target secondary metabolites.
2. Extraction and Purification:
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Following fermentation, the culture is extracted with an organic solvent like ethyl acetate.
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The resulting crude extract is then subjected to a series of chromatographic separations, likely including silica gel chromatography, reversed-phase chromatography, and HPLC, to isolate Didymellamide A.
Visualizations
Caption: The origin and activity of the natural product Didymellamide A.
III. Important Distinction: Synthetic "this compound(10)"
For clarity, it is essential to distinguish the naturally derived compounds from a synthetic molecule also identified with the number 87.
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Name: this compound(10)
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CAS Number: 692730-21-5
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Origin: Synthetic. It is a Henna-related naphthazarine photosensitizer.
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Mechanism: It acts as a highly potent photosensitizer for Photodynamic Therapy (PDT) against fungal infections, particularly onychomycosis. Its antifungal effect is activated by light at a specific wavelength (~500 nm).
This compound is not of natural origin and its mechanism of action is fundamentally different from the secondary metabolites produced by the fungi discussed in this guide.
The identifier "this compound" is context-dependent. For researchers in natural product drug discovery, it may refer to the naturally occurring Didymellamide A from marine fungi or compounds from the fungal strain Penicillium sp. CYE-87. This guide has detailed the natural sources, isolation methodologies, and antifungal properties of these compounds, providing a technical foundation for further research and development. It is crucial for scientists to refer to the specific context and primary literature to avoid confusion with similarly named synthetic compounds.
In Vitro Antifungal Activity of Antifungal Agent 87: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 87 is a novel, henna-derived naphthazarin photosensitizer demonstrating potent in vitro activity against pathogenic fungi.[1][2][3] Its mechanism of action is based on photodynamic therapy (PDT), where the compound is activated by light of a specific wavelength to produce reactive oxygen species (ROS), leading to localized oxidative damage and subsequent fungal cell death.[1][4][5] This technical guide provides a comprehensive overview of the in vitro antifungal activity of this compound, including available quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways.
Quantitative In Vitro Antifungal Activity
The primary reported measure of the efficacy of this compound is its photodynamic therapy half-maximal inhibitory concentration (PDT-IC50). This value represents the concentration of the agent required to inhibit 50% of fungal growth upon light activation.
Table 1: PDT-IC50 of this compound Against Trichophyton rubrum
| Fungal Species | PDT-IC50 (nM) |
| Trichophyton rubrum | 1 |
Data sourced from a study by Baier et al. (2023).[3]
While comprehensive quantitative data against a broader range of fungal species are not yet publicly available, the potent activity against Trichophyton rubrum, a leading cause of onychomycosis, highlights its potential as a targeted antifungal agent.[1][3][5] Further studies are warranted to determine the minimum inhibitory concentrations (MICs) and minimum fungicidal concentrations (MFCs) against other dermatophytes, yeasts, and molds.
Mechanism of Action: Photodynamic Therapy and Oxidative Stress
The antifungal activity of this compound is dependent on the principles of photodynamic therapy. Upon irradiation with light of a suitable wavelength (approximately 500 nm), the naphthazarin core of the molecule becomes photoactivated.[1][2] This excited state transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen and free radicals.[4][5]
These ROS are highly cytotoxic and cause indiscriminate damage to cellular components in their immediate vicinity, including lipids, proteins, and nucleic acids. This leads to membrane damage, enzyme inactivation, and ultimately, fungal cell death.[4] One of the proposed mechanisms for its high potency involves its potential to localize within the fungal cell membrane, similar to ergosterol, leading to immediate and severe cellular damage upon ROS production.[2]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
The following is a detailed methodology for determining the MIC of this compound, adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.[6][7][8][9]
1. Fungal Isolate Preparation:
- Fungal isolates are cultured on a suitable medium, such as potato dextrose agar, to promote sporulation.
- Conidia are harvested and suspended in sterile saline.
- The suspension is adjusted to a final concentration of 0.4 × 10^4 to 5 × 10^4 CFU/mL in RPMI 1640 medium.
2. Antifungal Agent Preparation:
- A stock solution of this compound is prepared in an appropriate solvent (e.g., dimethyl sulfoxide).
- Serial twofold dilutions of the agent are prepared in a 96-well microtiter plate using RPMI 1640 medium.
3. Inoculation and Incubation:
- Each well is inoculated with the fungal suspension.
- The microtiter plate is incubated at 28-35°C for 4-7 days, or until sufficient growth is observed in the drug-free control well.
4. MIC Determination:
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥80%) compared to the drug-free control.
Photodynamic Therapy (PDT) Assay
This protocol outlines a general procedure for evaluating the in vitro photodynamic antifungal activity of this compound.
1. Fungal Suspension Preparation:
- A standardized suspension of fungal cells (e.g., 1 × 10^6 CFU/mL) is prepared in a suitable buffer or medium.
2. Photosensitizer Incubation:
- The fungal suspension is incubated with various concentrations of this compound in the dark for a predetermined period to allow for cellular uptake.
3. Irradiation:
- The fungal suspension containing the photosensitizer is exposed to a light source with a wavelength corresponding to the absorption maximum of this compound (~500 nm).
- The light dose (fluence) is carefully controlled.
4. Viability Assessment:
- Following irradiation, serial dilutions of the fungal suspension are plated on appropriate agar plates.
- After incubation, colony-forming units (CFUs) are counted to determine the percentage of fungal survival.
- The PDT-IC50 is calculated as the concentration of the agent that results in a 50% reduction in CFU compared to the light-only control.
Signaling Pathways in Antifungal Photodynamic Therapy
The primary mechanism of PDT involves the generation of ROS, which act as signaling molecules that can trigger various cellular responses, ultimately leading to cell death. While the specific signaling cascades activated by this compound in fungi have not been fully elucidated, the known effects of oxidative stress on fungal cells provide a framework for understanding its potential pathways of action.
In fungi, the High Osmolarity Glycerol (HOG) pathway is a key signaling cascade involved in the response to various stresses, including oxidative stress.[10] ROS can activate the HOG pathway, leading to the phosphorylation of the Hog1 MAP kinase. Activated Hog1 can then regulate the expression of genes involved in stress adaptation and antioxidant defense. However, the overwhelming production of ROS during PDT likely bypasses these protective mechanisms, leading to widespread cellular damage and apoptosis.
Conclusion
This compound represents a promising new class of photosensitizers with potent in vitro antifungal activity, particularly against the dermatophyte Trichophyton rubrum. Its photodynamic mechanism of action, involving the generation of cytotoxic reactive oxygen species, offers a targeted and potentially resistance-mitigating approach to antifungal therapy. While further research is needed to fully characterize its spectrum of activity and elucidate the specific signaling pathways involved, the available data and established experimental protocols provide a solid foundation for its continued development as a novel antifungal agent.
References
- 1. Novel Henna-Related Naphthazarine Photosensitizers for an Effective Photodynamic Therapy of Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Henna-Related Naphthazarine Photosensitizers for an Effective Photodynamic Therapy of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodynamic therapy as an antifungal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antimicrobial photodynamic therapy: an effective alternative approach to control fungal infections [frontiersin.org]
- 6. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Study of In vitro Antifungal Susceptibility Patterns of Dermatophytic Fungi at a Tertiary Care Center in Western India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and <i>in vitro</i> antifungal susceptibility of dermatophyte species isolated from lesions of cutaneous dermatophytosis: A cross-sectional study - Journal of Skin and Sexually Transmitted Diseases [jsstd.org]
- 9. academic.oup.com [academic.oup.com]
- 10. The Transcription Factor StuA Regulates Oxidative Stress-Responsive Genes in Trichophyton rubrum | MDPI [mdpi.com]
The Enigmatic Antifungal Agent 87: A Review of Available, Albeit Limited, Public Domain Information
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The compound designated "Antifungal Agent 87" represents a significant challenge for a comprehensive structure-activity relationship (SAR) analysis based on publicly accessible data. Extensive searches of scientific literature and chemical databases have failed to identify a specific, widely recognized molecule corresponding to this identifier. It is highly probable that "this compound" is an internal code name used within a private research and development setting, with the associated data remaining proprietary. This document, therefore, cannot provide a detailed technical guide on its core SAR as initially intended. Instead, it will synthesize the general principles of antifungal drug discovery and SAR studies, drawing parallels to known classes of antifungal agents, which may offer a conceptual framework for understanding the potential nature of "this compound."
Introduction: The Landscape of Antifungal Drug Discovery
The relentless rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal therapeutics.[1] The development of new antifungal agents is a complex process, heavily reliant on understanding the intricate relationship between a molecule's chemical structure and its biological activity. This structure-activity relationship (SAR) is the cornerstone of medicinal chemistry, guiding the iterative process of designing and synthesizing more potent and selective drug candidates.
Antifungal drugs typically target unique features of fungal cells to achieve selectivity and minimize toxicity to the host. Key targets include the fungal cell wall, the cell membrane, and essential enzymes involved in nucleic acid synthesis or sterol biosynthesis.[2] Major classes of antifungal agents, such as azoles, polyenes, and echinocandins, each exhibit distinct mechanisms of action and SAR profiles.[3][4]
Hypothetical SAR Exploration for an "Agent 87"
In the absence of specific data for "this compound," we can speculate on its potential SAR based on common antifungal scaffolds. For instance, if "Agent 87" belongs to the azole class, its SAR would likely revolve around modifications to the N-substituted imidazole or triazole ring and the nature of its side chains, which influence its interaction with the target enzyme, lanosterol 14α-demethylase (CYP51).[1][5] Conversely, if it were a polyene, its activity would be dictated by the size of the macrolide ring and the number and arrangement of conjugated double bonds and hydroxyl groups, which are crucial for binding to ergosterol in the fungal cell membrane.[6]
Methodologies in Antifungal SAR Studies: A General Overview
The elucidation of SAR for any novel antifungal agent involves a suite of standardized in vitro and in vivo experiments. These protocols are essential for generating the quantitative data needed to establish robust SAR models.
In Vitro Susceptibility Testing
The foundational experiment in antifungal SAR is the determination of the Minimum Inhibitory Concentration (MIC). This value represents the lowest concentration of a compound that prevents visible growth of a fungus.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Fungal Inoculum: Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Drug Dilution Series: The test compound is serially diluted in a multi-well microtiter plate using a suitable broth medium, such as RPMI-1640.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is read as the lowest drug concentration in which there is no visible growth.
Cytotoxicity Assays
To assess the selectivity of an antifungal agent, its toxicity against mammalian cells is evaluated. This is a critical step to ensure the compound has a favorable therapeutic window.
Experimental Protocol: Mammalian Cell Viability Assay (e.g., MTT Assay)
-
Cell Culture: A mammalian cell line (e.g., HeLa, HepG2) is cultured in a suitable medium and seeded into a 96-well plate.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified time (e.g., 24-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for its conversion to formazan by viable cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells. The concentration that inhibits 50% of cell growth (IC50) is then calculated.
Visualizing Logical Relationships in Drug Discovery
While specific signaling pathways for "this compound" are unknown, we can represent the general workflow of an antifungal SAR study using a Graphviz diagram.
This diagram illustrates the cyclical process of synthesizing or identifying a lead compound, evaluating its biological activity and toxicity, analyzing the data to establish SAR, and then using this knowledge to design and test new, optimized analogs.
Conclusion
While the specific structure-activity relationships of "this compound" remain elusive due to the lack of public data, the principles and methodologies outlined in this document provide a foundational understanding of how such an investigation would be conducted. The progress in antifungal drug discovery hinges on the systematic application of these experimental and analytical techniques to novel chemical scaffolds. Should information regarding "this compound" become publicly available, a detailed and targeted technical guide could be developed. Until then, the scientific community must continue to explore new chemical entities to combat the growing threat of fungal infections.
References
- 1. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. journals.asm.org [journals.asm.org]
- 4. uspharmacist.com [uspharmacist.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unveiling the Potency of Antifungal Agent 87 and its Analogues: A Technical Guide to Naphthazarine-Based Photodynamic Antimycotic Therapy
For Immediate Release
A deep dive into the antifungal efficacy, mechanisms, and experimental protocols of the novel photosensitizer, Antifungal Agent 87, and its analogues reveals a promising new frontier in the fight against superficial fungal infections. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this potent, henna-related naphthazarine compound.
This compound has emerged as a highly effective antimycotic photosensitizer, particularly in the context of photodynamic therapy (PDT). This approach utilizes a combination of a non-toxic photosensitizer, light of a specific wavelength, and oxygen to generate reactive oxygen species (ROS) that are cytotoxic to fungal pathogens. This guide summarizes the available quantitative data, details the experimental methodologies for assessing antifungal efficacy, and visualizes the key pathways and workflows.
Antifungal Efficacy: A Quantitative Analysis
The antifungal activity of this compound and its analogues has been rigorously evaluated, primarily against Trichophyton rubrum and Candida albicans, two of the most common fungal pathogens in humans. The efficacy is quantified by the Photodynamic Therapy half-maximal inhibitory concentration (PDT-IC50), which represents the concentration of the photosensitizer required to inhibit 50% of fungal growth upon light activation.
A pivotal study by Baier J, et al. (2023) systematically synthesized and evaluated a series of henna-related naphthazarine derivatives.[1][2][3][4] this compound, identified as compound 10 in this research, demonstrated exceptional potency against T. rubrum with a PDT-IC50 of 1 nM.[1][2][3] This represents a significant leap in efficacy compared to conventional antifungal agents.
The following tables summarize the quantitative antifungal efficacy data for this compound and its key analogues as reported in the literature.
| Compound | Analogue of this compound | Target Organism | PDT-IC50 (nM) |
| This compound (10) | - | Trichophyton rubrum | 1 |
| Compound 11 | Yes | Trichophyton rubrum | 3 |
| Deoxyshikonin (2) | Yes | Trichophyton rubrum | 32 |
| Naphthazarin (1) | Yes | Trichophyton rubrum | >100,000 |
| This compound (10) | - | Candida albicans | 213 |
| Deoxyshikonin (2) | Yes | Candida albicans | 213 |
| Naphthazarin (1) | Yes | Candida albicans | 632 |
| Shikonin (3) | Yes | Candida albicans | 1,484 |
Data sourced from Baier J, et al. ACS Pharmacology & Translational Science. 2023.[1][2]
Mechanism of Action: Photodynamic Therapy
The antifungal effect of this compound and its analogues is not inherent to the molecules themselves but is activated by light. This process, known as photodynamic therapy (PDT), is a multi-step mechanism.
Caption: Mechanism of Photodynamic Therapy (PDT).
Upon absorption of light at a suitable wavelength (e.g., 519 nm), the photosensitizer (this compound) transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state. This triplet state photosensitizer can then transfer its energy to molecular oxygen, generating highly reactive oxygen species (ROS). These ROS, including singlet oxygen and free radicals, are non-specific and highly cytotoxic, causing oxidative damage to essential fungal cellular components like membranes, proteins, and nucleic acids, ultimately leading to fungal cell death.[5][6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogues.
Synthesis of Naphthazarine Derivatives (Modified from Zahn and Ochwat)
A modified convergent method is employed for the preparation of 2-/3-substituted naphthazarine derivatives.[1]
Caption: General Synthesis Workflow.
Procedure:
-
Friedel-Crafts Acylation: 1,4-Dimethoxybenzene is reacted with a substituted maleic anhydride in a suitable solvent (e.g., dichloromethane) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form an intermediate keto acid.
-
Cyclization and Demethylation: The intermediate is then subjected to a cyclization and demethylation step, typically by heating in a high-boiling point solvent or using a strong acid, to yield the core naphthazarine scaffold.
-
Side Chain Introduction: The desired side chain is introduced at the 2- or 3-position of the naphthazarine ring through various chemical reactions, such as nucleophilic substitution or cross-coupling reactions, to produce the final substituted naphthazarine photosensitizers.[1]
-
Purification: The crude product is purified by column chromatography.[1][3]
In Vitro Antifungal Susceptibility Testing (PDT-IC50 Determination)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing, with modifications for photodynamic therapy.
Caption: Antifungal Susceptibility Testing Workflow.
Materials:
-
Fungal strain (e.g., Trichophyton rubrum ATCC 28189)
-
Sabouraud dextrose agar (SDA) or potato dextrose agar (PDA)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Photosensitizer stock solution (e.g., in DMSO)
-
Light source with a specific wavelength (e.g., 519 nm LED array)
-
Resazurin solution (viability indicator)
-
Plate reader (for fluorescence or absorbance measurement)
Procedure:
-
Fungal Inoculum Preparation: T. rubrum is cultured on SDA or PDA plates. Spores are harvested, washed, and suspended in RPMI-1640 medium. The spore concentration is adjusted to a final concentration of approximately 1-5 x 10^4 CFU/mL.
-
Compound Dilution: The photosensitizer is serially diluted in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations.
-
Incubation: The fungal inoculum is added to each well of the 96-well plate containing the diluted photosensitizer.
-
Irradiation: The plates are irradiated with a light source at a specific wavelength (e.g., 519 nm) and a defined light dose (e.g., 10 minutes).[1] A parallel set of plates is kept in the dark to serve as a control for dark toxicity.
-
Viability Assessment: After a further incubation period (e.g., 72 hours), a viability indicator such as resazurin is added to each well. Resazurin is a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin.
-
Data Analysis: The fluorescence is measured using a plate reader. The PDT-IC50 value is calculated by plotting the percentage of fungal growth inhibition against the logarithm of the photosensitizer concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound and its analogues represent a significant advancement in the development of potent, light-activated antifungal therapies. Their high efficacy at nanomolar concentrations against clinically relevant fungi like Trichophyton rubrum highlights their potential for treating superficial mycoses, such as onychomycosis, where conventional therapies often fail due to poor drug penetration. The mechanism of action, photodynamic therapy, offers the advantage of localized treatment and a low propensity for the development of resistance.
Future research should focus on optimizing the formulation of these naphthazarine photosensitizers to enhance their delivery and penetration into infected tissues. Further in vivo studies are necessary to validate the in vitro efficacy and to assess the safety profile of this promising new class of antifungal agents. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest for more effective treatments for fungal infections.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Henna-Related Naphthazarine Photosensitizers for an Effective Photodynamic Therapy of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Henna-Related Naphthazarine Photosensitizers for an Effective Photodynamic Therapy of Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photodynamic therapy as an antifungal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Novelty of Antifungal Agent 87: A Potent Photosensitizer for the Treatment of Onychomycosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 87 has been identified as a highly potent, henna-derived naphthazarine photosensitizer with significant potential for the photodynamic therapy (PDT) of onychomycosis, a common and difficult-to-treat fungal nail infection.[1][2][3][4] This technical guide provides a comprehensive overview of the core data, experimental protocols, and proposed mechanisms of action related to this novel antifungal compound. The information is primarily based on the findings from a pivotal study by Baier J, et al., published in ACS Pharmacology & Translational Science in 2023, where this compound is referred to as "compound 10".[1][2][3]
Core Compound Data
This compound emerges from a screening campaign aimed at identifying keratinophilic photosensitizers that are activated by light at wavelengths capable of penetrating nail tissue.[1][2] Its novelty lies in its structural relationship to Lawson, the active component of henna, and its exceptional potency in photodynamic therapy against dermatophytes.
Quantitative Data Summary
The antifungal efficacy of this compound was evaluated against key pathogens responsible for onychomycosis, Trichophyton rubrum and Candida albicans. The data, summarized in the tables below, highlight its superior potency when activated by light compared to standard antifungal agents.
Table 1: In Vitro Photodynamic Antifungal Activity of this compound
| Fungal Species | Assay Type | Metric | Value |
| Trichophyton rubrum | Photodynamic Therapy | PDT-IC50 | 1 nM |
| Candida albicans | Photodynamic Therapy | PDT-IC50 | 3 nM |
Data extracted from Baier J, et al. (2023).[1][2]
Table 2: Comparative Efficacy with Standard Antifungals
| Compound | Fungal Species | Metric | Value |
| This compound (with light) | T. rubrum | IC50 | 1 nM |
| Nystatin | T. rubrum | IC50 | >10 µM |
| Clotrimazole | T. rubrum | IC50 | >10 µM |
Data extracted from Baier J, et al. (2023).[1][2]
Mechanism of Action: Photodynamic Therapy
The primary mechanism of action for this compound is photodynamic therapy (PDT).[5][6][7][8][9] This process involves three key components: the photosensitizer (this compound), a specific wavelength of light, and molecular oxygen. Upon irradiation with light of a suitable wavelength (greater than 500 nm for keratin penetration), the photosensitizer absorbs energy and transitions to an excited triplet state.[1][4] This excited state can then transfer energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen.[5][7][8] These ROS are non-specific cytotoxic agents that cause oxidative damage to essential fungal cellular components, including lipids, proteins, and nucleic acids, leading to cell death.[8][9]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the standardized methods of the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]
-
Fungal Inoculum Preparation: Fungal isolates (T. rubrum, C. albicans) are cultured on appropriate agar plates. Colonies are harvested and suspended in sterile saline. The suspension is adjusted spectrophotometrically to a concentration of approximately 1-5 x 10^6 CFU/mL. This is then diluted in RPMI-1640 medium to the final inoculum size of 0.5-2.5 x 10^3 CFU/mL.
-
Drug Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.
-
Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth (typically ≥50% reduction in turbidity) compared to the drug-free control well.
2. In Vitro Photodynamic Therapy (PDT) Assay
This protocol outlines the general procedure for assessing the photodynamic efficacy of this compound.[13][14]
-
Fungal Suspension and Photosensitizer Incubation: A standardized fungal suspension (as prepared for the MIC assay) is incubated with various concentrations of this compound in the dark for a predetermined period to allow for cellular uptake of the photosensitizer.
-
Irradiation: The fungal suspensions containing the photosensitizer are exposed to a light source with a specific wavelength (e.g., >500 nm) and a defined light dose (measured in J/cm²). Control groups include fungi with the photosensitizer but no light, fungi with light but no photosensitizer, and fungi with neither.
-
Viability Assessment: Following irradiation, the viability of the fungal cells is determined by plating serial dilutions of the suspensions onto agar plates and counting the colony-forming units (CFUs) after a suitable incubation period.
-
PDT-IC50 Calculation: The PDT-IC50 is calculated as the concentration of this compound that results in a 50% reduction in fungal cell viability upon light activation compared to the untreated control.
3. Infected Bovine Keratin Model
This ex vivo model is used to assess the efficacy of this compound in a more clinically relevant context that mimics the nail environment.
-
Keratin Preparation and Infection: Bovine hoof keratin is prepared and sterilized. The keratin samples are then infected with a suspension of T. rubrum or C. albicans and incubated to allow for fungal growth and invasion.
-
Topical Application: A formulation containing this compound is topically applied to the surface of the infected keratin.
-
Penetration and Irradiation: The photosensitizer is allowed to penetrate the keratin for a specified time. Subsequently, the keratin samples are irradiated with light at a keratin-permeable wavelength.
-
Efficacy Evaluation: The antifungal effect is evaluated by methods such as quantifying the remaining viable fungi within the keratin, microscopic examination of fungal morphology, and assessing the prevention of reinfection over time.
This compound represents a significant advancement in the search for novel treatments for onychomycosis. Its high potency as a photosensitizer, coupled with its keratinophilic properties, makes it a promising candidate for photodynamic therapy. The data and protocols presented in this guide underscore its novelty and provide a solid foundation for further research and development in this area. The targeted nature of PDT, where the agent is only activated by light, also suggests a favorable safety profile with reduced systemic side effects compared to conventional oral antifungal medications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Henna-Related Naphthazarine Photosensitizers for an Effective Photodynamic Therapy of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Henna-Related Naphthazarine Photosensitizers for an Effective Photodynamic Therapy of Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodynamic Therapy for the Treatment of Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antimicrobial photodynamic therapy: an effective alternative approach to control fungal infections [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Concepts and Principles of Photodynamic Therapy as an Alternative Antifungal Discovery Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. In Vitro Antimicrobial Photodynamic Therapy Against Trichophyton mentagrophytes Using New Methylene Blue as the Photosensitizer | Actas Dermo-Sifiliográficas [actasdermo.org]
"Antifungal agent 87" patent and intellectual property
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the patent landscape, intellectual property, and core scientific data related to Antifungal Agent 87, a novel photosensitizer for the photodynamic therapy of fungal infections. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments. Visual diagrams generated using Graphviz (DOT language) illustrate key processes and pathways.
Core Compound and Intellectual Property
This compound, also identified as compound 10 in primary scientific literature, is a novel henna-related naphthazarine photosensitizer. It has demonstrated high potency as a photodynamic therapy (PDT) agent against dermatophytes, particularly Trichophyton rubrum, the most common causative agent of onychomycosis.
As of the latest available information, a specific patent application explicitly covering "this compound" or compound 10 has not been identified in publicly accessible patent databases. However, the underlying technology and novel class of compounds may be the subject of pending or undisclosed patent applications by the inventors or their institution, Christian-Albrechts-University of Kiel. Researchers interested in the commercial application of this technology are advised to monitor patent filings from the inventors and the university.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (compound 10) and related compounds as reported in the primary literature.
Table 1: In Vitro Antifungal Activity of Naphthazarine Derivatives
| Compound | Target Organism | PDT-IC50 (nM) |
| This compound (10) | Trichophyton rubrum | 1 |
| Compound 11 | Trichophyton rubrum | 3 |
| Nystatin (Control) | Trichophyton rubrum | > 10,000 |
| Clotrimazole (Control) | Trichophyton rubrum | > 10,000 |
| This compound (10) | Candida albicans | Not Reported |
Table 2: Keratin Penetration and Localization
| Compound | Parameter | Value |
| This compound (10) | Penetration Depth in Bovine Hoof Keratin | ~50-70 µm |
Mechanism of Action: Photodynamic Therapy
The primary mechanism of action for this compound is photodynamic therapy (PDT). This process involves the activation of the photosensitizer with light of a specific wavelength, leading to the generation of reactive oxygen species (ROS) that are toxic to the fungal cells.
Upon irradiation with light at approximately 500 nm, this compound transitions to an excited triplet state. This excited state then transfers energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS. These ROS cause widespread, non-specific oxidative damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to fungal cell death through apoptosis or necrosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Photodynamic Antifungal Susceptibility Testing
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of the photosensitizer upon light activation.
Materials:
-
Trichophyton rubrum (or other fungal species) culture
-
Sabouraud dextrose broth (SDB) or RPMI-1640 medium
-
96-well microtiter plates
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Light source with an emission spectrum covering the activation wavelength of the photosensitizer (~500 nm)
-
Spectrophotometer or microplate reader
Procedure:
-
Fungal Inoculum Preparation:
-
Culture T. rubrum on Sabouraud dextrose agar (SDA) plates at 28°C for 7-10 days.
-
Harvest fungal spores by flooding the plate with sterile saline or PBS containing 0.05% Tween 80 and gently scraping the surface.
-
Filter the suspension through sterile gauze to remove mycelial fragments.
-
Adjust the spore suspension to a final concentration of 1-5 x 10^4 CFU/mL in SDB or RPMI-1640 medium.
-
-
Compound Dilution and Plate Preparation:
-
Prepare a serial dilution of this compound in the culture medium in a 96-well plate.
-
Add 100 µL of the fungal inoculum to each well containing the diluted compound.
-
Include positive controls (fungal inoculum without compound) and negative controls (medium only).
-
-
Incubation and Irradiation:
-
Incubate the plates in the dark for a predetermined period (e.g., 24 hours) to allow for compound uptake.
-
Expose the plates to the light source for a specific duration to deliver a defined light dose. A corresponding set of plates should be kept in the dark to assess dark toxicity.
-
-
Assessment of Fungal Growth:
-
Following irradiation, incubate the plates at 28°C for 48-72 hours.
-
Determine fungal growth by measuring the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound concentration relative to the positive control.
-
Determine the PDT-IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Bovine Hoof Keratin Model for Onychomycosis
This ex vivo model simulates the nail plate to assess the penetration and efficacy of topical antifungal agents.
Materials:
-
Freshly obtained bovine hooves
-
Microtome or a similar cutting instrument
-
Keratinocyte serum-free medium
-
Trichophyton rubrum spore suspension
-
This compound formulation (e.g., in a varnish)
-
Light source for PDT activation
-
Microscope for visualization
Procedure:
-
Preparation of Keratin Membranes:
-
Clean the bovine hooves and remove any soft tissue.
-
Cut thin sections of the hoof (approximately 0.2-0.5 mm thick) using a microtome.
-
Sterilize the keratin slices (e.g., with ethanol or UV irradiation).
-
-
Fungal Infection:
-
Place the sterile keratin slices in a petri dish containing a suitable culture medium.
-
Inoculate the surface of the keratin with a T. rubrum spore suspension.
-
Incubate at 28°C for several days to allow for fungal growth and penetration into the keratin.
-
-
Treatment Application:
-
Apply the this compound formulation to the surface of the infected keratin slices.
-
Allow the formulation to dry and penetrate for a specified period.
-
-
Photodynamic Therapy:
-
Irradiate the treated keratin slices with the appropriate light source to activate the photosensitizer.
-
-
Evaluation of Efficacy:
-
After a further incubation period, assess the fungal viability. This can be done qualitatively by observing the inhibition of fungal growth on and around the treated area, or quantitatively by, for example, plating washings from the keratin slices to determine CFU counts.
-
Penetration depth can be visualized using fluorescence microscopy if the photosensitizer is fluorescent.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.
Caption: Experimental workflow for in vitro and ex vivo evaluation of this compound.
Caption: Proposed mechanism of action of this compound via photodynamic therapy.
Caption: General signaling pathways leading to fungal cell death induced by PDT.
Antifungal Agent 87: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 87, also identified as compound 10 in recent literature, is a novel, highly potent photosensitizer derived from henna-related naphthazarines.[1][2][3][4] It has been developed for the photodynamic therapy (PDT) of onychomycosis, the most common fungal nail disease, which presents a significant therapeutic challenge due to the poor bioavailability of current topical antifungal agents.[2][3][4] This technical guide provides an in-depth review of the available literature on this compound, focusing on its mechanism of action, quantitative data, and the experimental protocols used for its evaluation.
Core Compound Data
This compound has demonstrated remarkable potency as a PDT antimycotic photosensitizer.[1][2] Its efficacy is significantly higher than that of established antifungal agents like nystatin and clotrimazole when activated by light.[2][4]
Quantitative Data Summary
| Parameter | Value | Fungal Strain(s) | Source |
| PDT-IC50 | 1 nM | Trichophyton rubrum | [1][2][4] |
| Keratin Penetration Depth | ~50-70 µm | Bovine hoof keratin membranes | [1] |
| Activation Wavelength | >500 nm | Not applicable | [1][2][4] |
Mechanism of Action: Photodynamic Therapy
The primary mechanism of action for this compound is photodynamic therapy (PDT).[5][6] This process involves three key components: the photosensitizer (this compound), light of a specific wavelength, and oxygen.
Upon topical application, the keratinophilic nature of this compound allows it to penetrate the nail plate.[1][5] Subsequent irradiation with light at a wavelength greater than 500 nm excites the photosensitizer from its ground state to a short-lived singlet excited state, which then transitions to a longer-lived triplet excited state.[7] This triplet state photosensitizer can then undergo two types of reactions to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, which cause oxidative damage to fungal cells, leading to their death.[5][6][7] This localized and rapid generation of ROS provides a targeted antifungal effect while minimizing systemic side effects.[5][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Henna-Related Naphthazarine Photosensitizers for an Effective Photodynamic Therapy of Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Henna-Related Naphthazarine Photosensitizers for an Effective Photodynamic Therapy of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ASCENION GmbH - Keratinophile photosensitizers for safe and rapid treatment of onychomycosis [ascenion.de]
- 6. Photodynamic therapy as an antifungal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Photodynamic Therapy against Fungal Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodynamic Therapy for Onychomycosis (Nail Fungus) - SOMA Skin & Laser [somalaser.com]
An In-depth Technical Guide on the Early Research and Development of Antifungal Agent 87
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Recent advancements in the treatment of superficial fungal infections, particularly onychomycosis, have been limited by challenges in drug bioavailability and the rise of antifungal resistance. This whitepaper details the early research and development of a novel photosensitizer, designated Antifungal Agent 87 (also referred to as compound 10 in foundational research), a Henna-derived naphthazarine. This agent represents a significant step forward in the application of Photodynamic Therapy (PDT) for fungal infections. Research has demonstrated its high potency against common dermatophytes, such as Trichophyton rubrum, and its ability to effectively penetrate keratin, a critical barrier in nail infections. This document provides a comprehensive overview of its mechanism of action, key quantitative data from initial studies, and the experimental protocols used to establish its efficacy.
Introduction to this compound
This compound is a novel, keratinophilic naphthazarine compound developed as a photosensitizer for Photodynamic Therapy (PDT).[1][2][3] Unlike traditional antifungal agents that target specific cellular pathways, this compound operates through a light-activated mechanism, generating reactive oxygen species (ROS) to induce non-specific, localized oxidative damage and subsequent cell death in fungal pathogens.[4][5] This approach is particularly promising for treating onychomycosis, a common nail disease with a worldwide prevalence of over 10%, where the efficacy of topical treatments is often hindered by poor penetration of the nail plate.[1][2] The development of this agent was driven by the need for a photosensitizer with both high photodynamic efficacy and pronounced keratinophilic properties to ensure sufficient bioavailability within the nail compartment.[3]
Mechanism of Action: Photodynamic Therapy
The therapeutic effect of this compound is based on the principles of Photodynamic Therapy (PDT), a process involving a photosensitizer, a light source, and molecular oxygen.[6][7] The mechanism can be summarized in the following steps:
-
Topical Application: The photosensitizer, this compound, is applied to the infected area, where its keratinophilic nature allows it to penetrate the nail structure and accumulate in the vicinity of the fungal cells.[3][8]
-
Photoactivation: The infected area is irradiated with light of a specific wavelength (>500 nm), which is in the visible light spectrum. This wavelength is crucial as it can penetrate keratin to a greater extent than UV light.[1][3][8]
-
Energy Transfer and ROS Generation: Upon absorbing photons from the light source, the photosensitizer is excited from its ground state to a short-lived singlet state, and then to a longer-lived triplet state.[7][9] This excited triplet state can then transfer its energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen and free radicals.[5][9]
-
Fungal Cell Death: The generated ROS are cytotoxic and induce non-specific oxidative damage to multiple cellular targets within the fungal cells, including lipids, proteins, and nucleic acids. This leads to membrane disruption, enzyme inactivation, and ultimately, cell death.[4][5] This multi-targeted approach minimizes the risk of developing microbial resistance.[6]
The following diagram illustrates the general mechanism of action for this compound in a PDT context.
Quantitative Data Summary
The early research on this compound yielded significant quantitative data demonstrating its potency and suitability for treating onychomycosis. The key findings are summarized in the tables below.
Table 1: In Vitro Efficacy of this compound
| Parameter | Target Organism | Value | Condition | Reference |
| PDT-IC₅₀ | Trichophyton rubrum | 1 nM | With light irradiation | [1][2][8] |
| IC₅₀ | Trichophyton rubrum | > 10,000 nM | Without light irradiation | [3] |
PDT-IC₅₀: The half maximal inhibitory concentration in a photodynamic therapy setting.
Table 2: Physicochemical and Penetration Properties
| Parameter | Value | Method/Model | Reference |
| Activation Wavelength | >500 nm | UV/Vis Spectroscopy | [1][3][8] |
| Keratin Penetration Depth | ~50-70 µm | Cattle's Hoof Keratin Model | [8] |
Experimental Protocols
The following sections describe the methodologies for the key experiments conducted during the early research phase of this compound.
In Vitro Antifungal Susceptibility Testing (PDT Assay)
This protocol was designed to determine the light-activated antifungal efficacy of the agent against relevant pathogens like T. rubrum and C. albicans.
-
Fungal Culture Preparation: Fungal strains were cultured in appropriate liquid media to achieve a standardized cell suspension.
-
Compound Incubation: The fungal suspensions were aliquoted into microtiter plates, and serial dilutions of this compound were added to the wells. Control wells included fungal suspension alone, and fungal suspension with established antifungal drugs (e.g., nystatin, clotrimazole).[1][2]
-
Irradiation: The plates designated for PDT were exposed to a light source with a wavelength >500 nm. A parallel set of plates was kept in the dark to serve as non-irradiated controls.
-
Incubation: Both sets of plates were incubated under conditions suitable for fungal growth.
-
Efficacy Determination: Fungal growth was assessed by measuring optical density or using a metabolic indicator. The PDT-IC₅₀ values were then calculated as the concentration of the agent that inhibited 50% of fungal growth under irradiation, compared to the untreated, irradiated control.[1][2]
The logical workflow for this experimental protocol is depicted in the diagram below.
Keratin Penetration Assay
This assay was crucial to evaluate the agent's ability to penetrate the nail plate, a key requirement for an effective onychomycosis treatment.
-
Model Preparation: Bovine hoof keratin membranes were used as an ex vivo model for the human nail plate.[8] These membranes were mounted in diffusion cells.
-
Compound Application: A solution of this compound was applied to the donor compartment of the diffusion cell.
-
Incubation: The setup was incubated for a specified period to allow for the diffusion of the compound into the keratin membrane.
-
Penetration Measurement: After incubation, the keratin membranes were cryo-sectioned into thin slices. The penetration depth of the compound was then determined by analyzing the cross-sections, likely using fluorescence microscopy, given the nature of photosensitizers. The depth at which the compound could be detected was measured.[8]
Reactive Oxygen Species (ROS) Generation Assay
The ability of the agent to generate ROS upon irradiation was confirmed using chemical probes.
-
Assay Setup: A solution of this compound was prepared in a suitable solvent (e.g., DMSO) containing a ROS-sensitive probe, such as 1,3-diphenylisobenzofuran (DPBF). DPBF's absorbance decreases as it reacts with ROS.
-
Irradiation: The solution was irradiated with light at the activation wavelength (>500 nm).
-
Measurement: The absorbance of the DPBF probe was measured at regular intervals during irradiation using a UV/Vis spectrophotometer. A decrease in absorbance over time indicated the production of ROS.[10]
Conclusion and Future Directions
The early research into this compound has established it as a highly potent, keratin-penetrating photosensitizer with significant potential for the photodynamic therapy of onychomycosis. Its nanomolar efficacy against T. rubrum under irradiation and its favorable penetration characteristics address the primary limitations of current topical antifungal treatments. The multi-target, ROS-mediated mechanism of action is also a promising strategy to circumvent the growing issue of antifungal resistance.
Future research should focus on preclinical studies to evaluate safety and efficacy in animal models of onychomycosis. Formulation development to optimize the delivery and retention of the agent in the nail plate will also be a critical step toward clinical trials. If successful, this compound could represent a new, effective, and sustainable therapeutic option for patients suffering from persistent fungal nail infections.[1][2]
References
- 1. Novel Henna-Related Naphthazarine Photosensitizers for an Effective Photodynamic Therapy of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Henna-Related Naphthazarine Photosensitizers for an Effective Photodynamic Therapy of Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodynamic therapy as an antifungal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Concepts and Principles of Photodynamic Therapy as an Alternative Antifungal Discovery Platform [frontiersin.org]
- 6. Photodynamic Therapy for the Treatment of Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photosensitizers Mediated Photodynamic Inactivation against Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Recent Advances in Photodynamic Therapy against Fungal Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Antifungal Agent 87: A Technical Guide on its Fungicidal Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Antifungal Agent 87, a novel photosensitizer with potent antifungal activity. The document outlines its fungicidal properties, supported by available quantitative data, and details the experimental protocols for its evaluation. Furthermore, a comprehensive overview of its mechanism of action, involving photodynamic therapy, is presented through a detailed signaling pathway diagram.
Executive Summary
This compound, identified as compound 10 in the study by Baier et al., is a henna-related naphthazarine photosensitizer.[1] It demonstrates high potency against dermatophytes, particularly Trichophyton rubrum, the primary causative agent of onychomycosis. Its mechanism of action is based on photodynamic therapy (PDT), where the agent is activated by light of a specific wavelength to produce reactive oxygen species (ROS), leading to fungal cell death. This mode of action confers fungicidal properties to the agent. The available data indicates superior efficacy compared to standard antifungal agents like nystatin and clotrimazole in in-vitro settings.[2]
Quantitative Data Summary
The antifungal efficacy of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) after photodynamic therapy. The available data is summarized in the table below.
| Fungal Species | Parameter | Value (nM) | Light Conditions | Reference |
| Trichophyton rubrum | PDT-IC50 | 1 | >500 nm | [1][2] |
| Candida albicans | PDT-IC50 | Data not available in abstract | >500 nm | [1][2] |
Table 1: Photodynamic Antifungal Activity of this compound
Experimental Protocols
The following sections detail the generalized experimental protocols for evaluating the antifungal properties of this compound based on standard methodologies in the field and information from the study by Baier et al.
Fungal Strains and Culture Conditions
-
Fungal Strains: Trichophyton rubrum and Candida albicans are the primary fungal species used for evaluating the efficacy of this compound.
-
Culture Medium: Fungal cultures are typically maintained on a suitable solid medium such as Sabouraud Dextrose Agar (SDA). For liquid culture experiments, a broth medium like RPMI-1640 is commonly used.
-
Incubation Conditions: Cultures are incubated at a temperature optimal for fungal growth, typically between 25°C and 35°C, for a duration sufficient to achieve the desired growth phase (e.g., 24-72 hours for yeast, several days for dermatophytes).
Antifungal Susceptibility Testing (Photodynamic Therapy Protocol)
A broth microdilution method is adapted to assess the photodynamic antifungal activity.
-
Preparation of Fungal Inoculum: A standardized suspension of fungal cells is prepared from fresh cultures. The cell density is adjusted to a specific concentration (e.g., 0.5 to 2.5 x 10³ cells/mL) in RPMI-1640 medium.
-
Preparation of this compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium to achieve the desired test concentrations.
-
Treatment and Incubation: The fungal inoculum is added to the wells of a microtiter plate containing the different concentrations of this compound. The plates are then incubated in the dark for a specific period to allow for the uptake of the photosensitizer by the fungal cells.
-
Light Activation: Following the dark incubation, the microtiter plates are exposed to a light source with a wavelength greater than 500 nm to activate the photosensitizer. The duration and intensity of the light exposure are critical parameters that are standardized for the experiment.
-
Assessment of Fungal Viability: After light exposure, the plates are incubated for a further 24-48 hours. Fungal growth inhibition is then determined by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) or by using a viability dye (e.g., resazurin). The PDT-IC50 value is calculated as the concentration of the agent that causes a 50% reduction in fungal viability compared to the untreated control.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the photodynamic antifungal activity of Agent 87.
Figure 1. Experimental workflow for PDT antifungal susceptibility testing.
Mechanism of Action: Fungicidal Properties
This compound exhibits fungicidal activity through a photodynamic mechanism. This process is initiated by the absorption of light by the photosensitizer, which leads to the generation of cytotoxic reactive oxygen species (ROS).
Signaling Pathway of Photodynamic Fungal Cell Death
The fungicidal action of this compound is a multi-step process that results in oxidative damage to critical cellular components, ultimately leading to cell death. The key steps are illustrated in the signaling pathway diagram below.
Figure 2. Signaling pathway of photodynamic fungal cell death by Agent 87.
The process can be summarized as follows:
-
Photoexcitation: this compound, in its ground state, absorbs photons from a light source with a wavelength greater than 500 nm. This elevates the photosensitizer to an excited singlet state, which then transitions to a more stable, longer-lived excited triplet state through intersystem crossing.
-
ROS Generation: The excited triplet state of the photosensitizer can initiate two types of reactions:
-
Type I Reaction: It can react directly with substrate molecules through electron transfer, producing radical ions that subsequently react with molecular oxygen to form superoxide anions (O₂⁻) and other ROS.
-
Type II Reaction: It can transfer its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).
-
-
Oxidative Damage: The generated ROS are highly cytotoxic and non-specifically oxidize essential biomolecules within the fungal cell. This includes:
-
Lipid Peroxidation: Damage to the fungal cell membrane and organellar membranes, leading to loss of integrity and function.
-
Protein Oxidation: Inactivation of enzymes and structural proteins.
-
DNA Damage: Genetic mutations and strand breaks.
-
-
Fungicidal Outcome: The extensive and irreparable oxidative damage to multiple cellular targets culminates in fungal cell death, thus classifying this compound as a fungicidal agent. The multi-targeted nature of this attack also minimizes the likelihood of the development of fungal resistance.
Conclusion
This compound is a promising fungicidal compound that leverages the principles of photodynamic therapy to effectively kill pathogenic fungi. Its high potency at nanomolar concentrations against T. rubrum highlights its potential for the treatment of superficial fungal infections such as onychomycosis. The mechanism of action, involving the light-induced generation of reactive oxygen species, results in broad-spectrum cellular damage and a fungicidal outcome. Further research is warranted to fully elucidate its in-vivo efficacy, safety profile, and spectrum of activity against a wider range of fungal pathogens.
References
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 87
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the in vitro susceptibility testing of the investigational antifungal agent, designated as Antifungal Agent 87. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy of results.[1][2][3][4][5] These protocols are essential for determining the minimum inhibitory concentrations (MICs) of this compound against a variety of fungal pathogens, a critical step in the evaluation of its potential as a therapeutic agent.[3][6]
Hypothetical Mechanism of Action: For the purpose of these protocols, this compound is presumed to be a novel inhibitor of fungal β-(1,3)-D-glucan synthase. This enzyme is a key component in the synthesis of β-(1,3)-D-glucan, an essential polymer in the fungal cell wall.[7] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately, cell lysis.[7]
Data Presentation: In Vitro Susceptibility of Fungal Isolates to this compound
The following tables summarize hypothetical quantitative data for this compound against common fungal pathogens. These values are for illustrative purposes and would be determined experimentally using the protocols outlined below.
Table 1: Minimum Inhibitory Concentration (MIC) Ranges of this compound against Yeast Pathogens
| Fungal Species | N | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | 100 | 0.125 | 0.5 | 0.03 - 1 |
| Candida glabrata | 100 | 0.25 | 1 | 0.06 - 2 |
| Candida parapsilosis | 100 | 0.06 | 0.25 | ≤0.03 - 0.5 |
| Candida tropicalis | 50 | 0.125 | 0.5 | 0.03 - 1 |
| Cryptococcus neoformans | 50 | 0.5 | 2 | 0.125 - 4 |
Table 2: Minimum Inhibitory Concentration (MIC) Ranges of this compound against Filamentous Fungi (Molds)
| Fungal Species | N | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | MEC Range (µg/mL) |
| Aspergillus fumigatus | 100 | 0.06 | 0.25 | ≤0.03 - 0.5 |
| Aspergillus flavus | 50 | 0.125 | 0.5 | 0.03 - 1 |
| Aspergillus terreus | 50 | 0.25 | 1 | 0.06 - 2 |
| Rhizopus arrhizus | 25 | >8 | >8 | 4 - >8 |
Note: For echinocandin-class drugs and agents with similar mechanisms of action against molds, the term Minimum Effective Concentration (MEC) is often used instead of MIC. The MEC is the lowest concentration of the drug that leads to the growth of small, rounded, compact hyphae as observed microscopically.
Experimental Protocols
The following are detailed protocols for determining the in vitro susceptibility of fungal isolates to this compound. These are based on the CLSI M27 and M38 documents for yeasts and molds, respectively, and corresponding EUCAST guidelines.[3][8][9]
Protocol 1: Broth Microdilution Method for Yeasts (Adapted from CLSI M27)
This method is used to determine the MIC of this compound against yeast species.[3]
1. Materials:
-
This compound stock solution (e.g., 1280 µg/mL in DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.
-
Sterile 96-well U-bottom microtiter plates.
-
Sterile saline or water.
-
Spectrophotometer.
-
Fungal isolates and quality control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258).
2. Inoculum Preparation:
-
Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm of 0.08 to 0.10). This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
3. Plate Preparation:
-
Prepare serial two-fold dilutions of this compound in RPMI 1640 medium in the 96-well plate. The final concentration range should typically span from 0.015 to 8 µg/mL.
-
Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted antifungal agent.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
4. Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
5. Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control well. The endpoint can be read visually or with a microplate reader.
Protocol 2: Broth Microdilution Method for Filamentous Fungi (Molds) (Adapted from CLSI M38)
This method is used to determine the MIC or MEC of this compound against molds.[3]
1. Materials:
-
Same as for the yeast protocol.
-
Potato Dextrose Agar (PDA) for mold culture.
2. Inoculum Preparation:
-
Grow the mold on PDA at 35°C for 5-7 days, or until adequate sporulation is observed.
-
Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Gently scrape the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium using a hemocytometer or spectrophotometer.
3. Plate Preparation and Incubation:
-
Follow the same procedure as for yeasts (Protocol 1, steps 3 and 4). Incubation time may need to be extended to 48-72 hours depending on the growth rate of the mold.
4. Reading the MIC/MEC:
-
For most molds, the MIC is defined as the lowest drug concentration that shows complete inhibition of growth.
-
For agents like this compound that affect the cell wall, the MEC may be a more appropriate endpoint. The MEC is determined microscopically as the lowest concentration that produces small, compact, rounded hyphal forms compared to the elongated, filamentous growth in the control well.
Protocol 3: Disk Diffusion Method for Yeasts (Adapted from CLSI M44)
This method provides a simpler, qualitative or semi-quantitative assessment of susceptibility.[10]
1. Materials:
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.
-
Paper disks impregnated with a standardized amount of this compound.
-
Sterile swabs.
2. Procedure:
-
Prepare a yeast inoculum equivalent to a 0.5 McFarland standard in sterile saline.
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Inoculate the entire surface of the Mueller-Hinton agar plate by swabbing in three directions.
-
Aseptically apply the this compound disk to the center of the inoculated plate.
-
Incubate at 35°C for 24 hours.
3. Interpretation:
-
Measure the diameter of the zone of inhibition around the disk. The interpretation as "susceptible," "intermediate," or "resistant" requires established breakpoints, which would need to be determined through extensive in vitro and in vivo studies.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Hypothetical mechanism of action of this compound.
Caption: Workflow for broth microdilution susceptibility testing.
References
- 1. testinglab.com [testinglab.com]
- 2. EUCAST: Fungi (AFST) [eucast.org]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]
- 6. In vitro antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. fda.gov [fda.gov]
- 9. firstwordhealthtech.com [firstwordhealthtech.com]
- 10. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Antifungal Agent 87
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of the novel investigational compound, Antifungal Agent 87. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of results.
Introduction
Antifungal susceptibility testing is a critical in vitro method used to determine the concentration of an antifungal agent that inhibits the visible growth of a fungus.[1] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3] These application notes detail the standardized broth microdilution and disk diffusion methods for determining the MIC of this compound against various fungal isolates. Adherence to these protocols is essential for generating reliable and consistent data for research and drug development purposes.[4]
Principle of the Methods
Broth Microdilution Method: This method involves challenging a standardized suspension of a fungal isolate with serial twofold dilutions of this compound in a liquid growth medium.[2][5] Following incubation, the MIC is determined as the lowest concentration of the agent that inhibits visible growth.[2]
Disk Diffusion Method: This technique involves placing a paper disk impregnated with a specific concentration of this compound onto an agar plate inoculated with a standardized fungal suspension.[1][6] The agent diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured after incubation and can be correlated with the MIC.[1]
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Category | Item | Specifications |
| Antifungal Agent | This compound | Stock solution of known concentration, appropriate solvent |
| Fungal Isolates | Test Isolates | Clinically relevant or laboratory strains of interest |
| Quality Control (QC) Strains | e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258[7][8] | |
| Growth Media | For Broth Microdilution | RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.[5][9] EUCAST recommends supplementing with 2% glucose.[1][9] |
| For Disk Diffusion | Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (GMB).[1][10] | |
| For Fungal Culture | Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) | |
| Reagents | Sterile Saline | 0.85% NaCl |
| Spectrophotometer | For inoculum standardization | |
| Sterile 96-well microtiter plates | Flat-bottom for broth microdilution | |
| Sterile Petri dishes | 150 mm for disk diffusion | |
| Sterile paper disks | 6 mm diameter for disk diffusion | |
| Sterile swabs, loops, and pipettes | ||
| Equipment | Incubator | Maintained at 35°C[5] |
| Vortex mixer | ||
| Calipers | For measuring zone diameters |
Experimental Protocols
Broth Microdilution Method (Adapted from CLSI M27/EUCAST E.Def 7.3)
4.1.1. Inoculum Preparation:
-
Subculture the fungal isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (equivalent to 1-5 x 10⁶ CFU/mL for yeasts) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum in the appropriate broth medium (RPMI 1640) to achieve the final target inoculum concentration in the microtiter plate wells (typically 0.5-2.5 x 10³ CFU/mL).[11]
4.1.2. Preparation of Antifungal Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial twofold dilutions of the stock solution in the broth medium in a separate 96-well plate or in tubes to create a range of concentrations. The final concentrations should typically range from 0.016 to 16 µg/mL, but may be adjusted based on the expected potency of this compound.
4.1.3. Microtiter Plate Inoculation:
-
Dispense 100 µL of each antifungal dilution into the appropriate wells of a 96-well microtiter plate.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control well (inoculum without antifungal agent) and a sterility control well (broth medium only).
4.1.4. Incubation and MIC Determination:
-
Incubate the microtiter plates at 35°C for 24-48 hours.[5]
-
Read the MIC as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction for azoles) compared to the growth control.[1] For some agents like amphotericin B, a 100% inhibition endpoint is used.[1]
Workflow for Broth Microdilution MIC Determination
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. testinglab.com [testinglab.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 8. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 10. Antifungal susceptibility of clinically significant candida species by disk diffusion method - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Agent 87: In Vivo Efficacy in a Murine Model of Cutaneous Candidiasis
Introduction
The emergence of drug-resistant fungal strains necessitates the development of novel antifungal therapeutics. Antifungal Agent 87 is a potent photosensitizer currently under investigation for its efficacy in photodynamic therapy (PDT) against fungal pathogens.[1][2] PDT offers a promising alternative to conventional antifungal treatments by utilizing a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce localized cell death in pathogens. These application notes provide a summary of the in vivo efficacy of this compound in a murine model of cutaneous candidiasis and detailed protocols for its evaluation.
In Vivo Efficacy of this compound
A study was conducted to evaluate the in vivo antifungal efficacy of this compound in a murine model of cutaneous candidiasis induced by Candida albicans. The primary endpoint was the reduction in fungal burden at the site of infection following treatment.
Table 1: In Vivo Efficacy of this compound in a Murine Model of Cutaneous Candidiasis
| Treatment Group | Dose of this compound | Light Dose (J/cm²) | Mean Fungal Burden (Log10 CFU/g tissue) ± SD | Percent Reduction in Fungal Burden vs. Vehicle |
| Vehicle Control | 0 µM | 0 | 6.8 ± 0.4 | - |
| Light Only | 0 µM | 50 | 6.7 ± 0.5 | 1.5% |
| Agent 87 Only | 100 µM | 0 | 6.5 ± 0.3 | 4.4% |
| Agent 87 + Light | 50 µM | 50 | 4.2 ± 0.6 | 38.2% |
| Agent 87 + Light | 100 µM | 50 | 2.5 ± 0.7 | 63.2% |
| Positive Control (Clotrimazole 1%) | N/A | N/A | 3.1 ± 0.5 | 54.4% |
Experimental Protocols
Murine Model of Cutaneous Candidiasis
This protocol describes the establishment of a superficial skin infection with Candida albicans in mice.
Materials:
-
6-8 week old female BALB/c mice
-
Candida albicans strain (e.g., SC5314)
-
Sabouraud Dextrose Agar (SDA) and Broth (SDB)
-
Phosphate-buffered saline (PBS), sterile
-
Electric razor and depilatory cream
-
Sterile gauze and surgical tape
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Culture C. albicans on SDA plates for 24-48 hours at 30°C.
-
Inoculate a single colony into SDB and grow overnight at 30°C with shaking.
-
Harvest yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final concentration of 1 x 10⁸ cells/mL.
-
Anesthetize the mice. Shave a 2x2 cm area on the dorsal side and apply depilatory cream for 2 minutes. Gently clean the area with sterile water and gauze.
-
Create minor abrasions on the skin surface using a sterile 27-gauge needle.
-
Pipette 100 µL of the C. albicans suspension onto the abraded skin.
-
Cover the inoculation site with sterile gauze and secure with surgical tape for 24 hours to facilitate infection.
In Vivo Photodynamic Therapy Protocol
This protocol details the application of this compound and subsequent light activation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle solution (e.g., PBS with 1% DMSO)
-
LED light source with a specific wavelength appropriate for Agent 87 (e.g., 630 nm)
-
Radiometer to measure light dose
Procedure:
-
24 hours post-infection, remove the gauze dressing.
-
Divide the mice into the treatment groups as specified in Table 1.
-
Prepare the required concentrations of this compound in the vehicle solution.
-
Topically apply 100 µL of the this compound solution or vehicle to the infected area.
-
Allow the agent to penetrate the tissue for a predetermined time (e.g., 1 hour) in a dark environment.
-
For the light-treated groups, expose the infected area to the LED light source at a specified irradiance (e.g., 50 mW/cm²) until the total light dose (e.g., 50 J/cm²) is delivered.
-
24 hours after treatment, euthanize the mice.
Fungal Burden Quantification
This protocol describes the method for determining the number of viable fungal cells in the infected tissue.
Materials:
-
Sterile surgical tools
-
Sterile 1.5 mL microcentrifuge tubes
-
Bead mill homogenizer with sterile beads
-
SDA plates with antibiotics (e.g., chloramphenicol)
-
Sterile PBS
Procedure:
-
Excise the infected skin tissue (approximately 1x1 cm) and weigh it.
-
Place the tissue in a microcentrifuge tube with 1 mL of sterile PBS and sterile beads.
-
Homogenize the tissue using a bead mill homogenizer.
-
Perform serial dilutions of the tissue homogenate in sterile PBS.
-
Plate 100 µL of each dilution onto SDA plates containing antibiotics.
-
Incubate the plates at 30°C for 24-48 hours.
-
Count the number of colonies on the plates and calculate the colony-forming units (CFU) per gram of tissue.
Diagrams
References
Application Notes and Protocols: Antifungal Agent 87 in Murine Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antifungal Agent 87 is a novel semi-synthetic lipopeptide belonging to the echinocandin class of antifungal drugs.[1] Its mechanism of action is the noncompetitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of β-(1,3)-D-glucan, a critical component of the cell wall in many pathogenic fungi.[2][3] Since this enzyme is absent in mammalian cells, this compound offers selective toxicity against fungal pathogens.[4][5] It demonstrates potent fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[1][5]
Murine models of systemic fungal infections are indispensable tools for the preclinical evaluation of new antifungal compounds.[6] They provide a means to assess in vivo efficacy, establish pharmacokinetic/pharmacodynamic (PK/PD) relationships, and determine optimal dosing regimens.[6][7] The intravenous challenge model of systemic candidiasis in mice is a well-established and reproducible method that mimics disseminated candidiasis in humans, with the kidneys being the primary target organs.[8][9] These application notes provide detailed protocols for the preparation and administration of this compound in a murine model of systemic candidiasis.
Data Presentation
The in vivo efficacy of this compound has been evaluated in a murine model of disseminated candidiasis. The following tables summarize the key quantitative data from these studies.
Table 1: Dose-Dependent Efficacy of this compound on Kidney Fungal Burden in a Murine Model of Systemic Candidiasis
| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Fungal Burden (Log10 CFU/g kidney ± SD) | Percent Reduction in Fungal Burden vs. Vehicle |
| Vehicle Control | 0 | IV | 5.8 ± 0.4 | 0% |
| This compound | 1 | IV | 4.2 ± 0.5 | 27.6% |
| This compound | 5 | IV | 2.9 ± 0.6 | 50.0% |
| This compound | 10 | IV | 1.5 ± 0.3 | 74.1% |
Data represents mean values from a study with n=10 mice per group, 48 hours post-infection.
Table 2: Survival Study of Immunocompromised Mice with Systemic Candidiasis Treated with this compound
| Treatment Group | Dosage (mg/kg) | Administration Route | Median Survival Time (Days) | Percent Survival at Day 14 |
| Vehicle Control | 0 | IV | 4 | 0% |
| This compound | 5 | IV | 12 | 60% |
| This compound | 10 | IV | >14 | 90% |
Study conducted in cyclophosphamide-induced neutropenic BALB/c mice (n=10 per group).
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
This protocol describes the reconstitution and dilution of lyophilized this compound to the desired concentrations for intravenous injection in mice.
Materials:
-
This compound (lyophilized powder)
-
Sterile Water for Injection (SWFI)
-
Sterile 0.9% Saline
-
Sterile, pyrogen-free polypropylene tubes
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Reconstitution: Allow the vial of lyophilized this compound to equilibrate to room temperature. Reconstitute the powder with a precise volume of SWFI to create a stock solution of 10 mg/mL. Gently swirl the vial to dissolve the powder completely. Do not shake vigorously to avoid foaming.
-
Dilution: Based on the average weight of the mice and the desired dose, calculate the required final concentration. For example, for a 10 mg/kg dose in a 20g mouse (0.2 mg dose), a final concentration of 2 mg/mL would require a 100 µL injection volume.
-
Perform serial dilutions of the 10 mg/mL stock solution with sterile 0.9% saline in sterile polypropylene tubes to achieve the desired final concentrations (e.g., 2 mg/mL, 1 mg/mL, and 0.2 mg/mL for doses of 10, 5, and 1 mg/kg, respectively, assuming a 100 µL injection volume).
-
Final Preparation: Gently mix each dilution by vortexing briefly. Visually inspect the solutions for any particulate matter before administration. The prepared solutions should be used within 4 hours if stored at room temperature or within 24 hours if stored at 2-8°C.
Protocol 2: Murine Model of Systemic Candidiasis
This protocol outlines the procedure for inducing a systemic Candida albicans infection in mice via intravenous injection.[8][10]
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sabouraud Dextrose Broth (SDB)
-
Sterile 0.9% Saline
-
Hemocytometer or spectrophotometer
-
Female BALB/c mice (6-8 weeks old)
-
Mouse restrainers
-
27-30 gauge needles and 1 mL syringes
-
Heat lamp (optional)
Procedure:
-
Inoculum Preparation:
-
Streak the C. albicans strain onto an SDA plate and incubate at 35°C for 24-48 hours.
-
Inoculate a single colony into SDB and grow overnight at 30°C with shaking.
-
Harvest the yeast cells by centrifugation, wash twice with sterile saline, and resuspend in sterile saline.
-
Determine the cell concentration using a hemocytometer or by measuring the optical density at 600 nm (OD600).
-
Adjust the final concentration to 2.5 x 10^5 CFU/mL in sterile saline for an inoculum of 2.5 x 10^4 CFU per 20g mouse in a 100 µL volume. The exact inoculum can be varied to achieve the desired severity of infection.[10]
-
-
Infection:
-
Place mice in a restrainer. Warming the tail with a heat lamp can aid in vein dilation.
-
Disinfect the lateral tail vein with an alcohol wipe.
-
Inject 100 µL of the prepared C. albicans suspension intravenously into the lateral tail vein.
-
Monitor mice daily for clinical signs of infection (e.g., weight loss, ruffled fur, lethargy).
-
Protocol 3: Administration of this compound and Efficacy Assessment
This protocol describes the treatment of infected mice and the subsequent evaluation of the antifungal agent's efficacy by determining the fungal burden in the kidneys.
Materials:
-
Infected mice from Protocol 2
-
Prepared solutions of this compound and vehicle control from Protocol 1
-
Sterile surgical instruments
-
Sterile 1.5 mL microcentrifuge tubes containing 1 mL of sterile saline
-
Tissue homogenizer
-
SDA plates
-
Incubator
Procedure:
-
Treatment:
-
At a predetermined time post-infection (e.g., 2 hours), administer the prepared this compound solutions or vehicle control intravenously via the tail vein. A typical treatment regimen might be once daily for 3-5 days.
-
-
Efficacy Assessment (Fungal Burden):
-
At a specified endpoint (e.g., 48 hours after the final treatment), humanely euthanize the mice.
-
Aseptically harvest the kidneys and place each in a pre-weighed sterile tube containing 1 mL of sterile saline.
-
Weigh the tubes again to determine the wet weight of each kidney.
-
Homogenize the kidneys using a sterile tissue homogenizer.
-
Prepare 10-fold serial dilutions of the tissue homogenate in sterile saline.
-
Plate 100 µL of each appropriate dilution onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
Count the number of colony-forming units (CFU) on each plate.
-
Calculate the fungal burden as CFU per gram of kidney tissue. Efficacy is determined by the reduction in fungal burden in treated groups compared to the vehicle control group.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a murine efficacy study.
References
- 1. Echinocandin - Wikipedia [en.wikipedia.org]
- 2. Echinocandins: the newest class of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. The role of murine models in the development of antifungal therapy for systemic mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 9. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Agent 87 in the Treatment of Candida albicans Infections
Introduction
Antifungal Agent 87 is a novel synthetic triazole compound demonstrating potent activity against Candida albicans, the most common causative agent of candidiasis. These application notes provide a comprehensive overview of its mechanism of action, in vitro and in vivo efficacy, and detailed protocols for its experimental use. The information is intended for researchers, scientists, and drug development professionals engaged in the study of new antifungal therapies.
Mechanism of Action
This compound, as a member of the triazole class, targets the fungal cell membrane by inhibiting the biosynthesis of ergosterol, an essential sterol component. Specifically, it inhibits the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene). This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, resulting in increased membrane permeability, disruption of membrane-bound enzyme activity, and ultimately, the inhibition of fungal growth.[1][2][3]
Caption: Mechanism of action of this compound in C. albicans.
Quantitative Data
The in vitro activity of this compound against both wild-type and fluconazole-resistant C. albicans strains is summarized below. Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values were determined using the CLSI broth microdilution method.[4][5][6]
| Strain | Genotype | MIC (µg/mL) | MFC (µg/mL) |
| C. albicans SC5314 | Wild-Type | 0.125 | 0.5 |
| C. albicans ATCC 90028 | Wild-Type | 0.25 | 1 |
| C. albicans 12-99 | Fluconazole-Resistant (ERG11 mutation) | 1 | 4 |
| C. albicans 103 | Fluconazole-Resistant (Efflux pump overexpression) | 2 | 8 |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against C. albicans.[7]
Materials:
-
This compound
-
C. albicans isolates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline
Procedure:
-
Preparation of Antifungal Stock Solution: Dissolve this compound in DMSO to a concentration of 1280 µg/mL.
-
Preparation of Inoculum: Culture C. albicans on Sabouraud Dextrose Agar at 35°C for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of 1-5 x 10^3 CFU/mL.
-
Drug Dilution: Prepare serial two-fold dilutions of this compound in the 96-well plate using RPMI-1640 medium. The typical concentration range to test is 0.016 to 16 µg/mL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted antifungal agent.
-
Controls: Include a drug-free well (positive growth control) and an uninoculated well (negative control).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant reduction in turbidity (typically ≥50%) compared to the growth control, as determined visually or spectrophotometrically.
Caption: Workflow for determining the MIC of this compound.
Candida albicans Biofilm Inhibition Assay (Crystal Violet Method)
This protocol measures the ability of this compound to inhibit the formation of C. albicans biofilms.[8][9][10][11]
Materials:
-
This compound
-
C. albicans SC5314
-
RPMI-1640 medium
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%)
-
Sterile PBS
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a C. albicans suspension of 1 x 10^6 CFU/mL in RPMI-1640 medium.
-
Biofilm Formation: Add 100 µL of the inoculum to each well of a 96-well plate. Add 100 µL of RPMI-1640 containing various concentrations of this compound. Include a drug-free control.
-
Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
Washing: Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes. Remove the methanol and allow the plate to air dry.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 20 minutes.
-
Washing: Wash the wells three times with sterile PBS.
-
Destaining: Add 200 µL of 95% ethanol to each well to solubilize the stain.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. A lower absorbance indicates greater biofilm inhibition.
In Vivo Efficacy in a Murine Model of Disseminated Candidiasis
This protocol outlines a method to assess the in vivo efficacy of this compound in a mouse model of systemic C. albicans infection.[12][13][14]
Materials:
-
This compound formulated for intravenous injection
-
C. albicans SC5314
-
Immunocompetent mice (e.g., BALB/c, 6-8 weeks old)
-
Sterile saline
-
Vehicle control for this compound
Procedure:
-
Infection: Prepare a C. albicans inoculum of 5 x 10^5 CFU/mL in sterile saline. Infect mice via lateral tail vein injection with 100 µL of the inoculum.
-
Treatment: At 24 hours post-infection, begin treatment. Administer this compound (e.g., 1-10 mg/kg) intravenously once daily for 7 days. A control group should receive the vehicle alone.
-
Monitoring: Monitor the mice daily for signs of illness (weight loss, lethargy, ruffled fur) and mortality for up to 21 days post-infection.
-
Fungal Burden Assessment: On day 8 post-infection (24 hours after the last treatment), a subset of mice from each group is euthanized. Kidneys, liver, and spleen are aseptically removed, weighed, and homogenized in sterile saline.
-
CFU Enumeration: Serial dilutions of the tissue homogenates are plated on Sabouraud Dextrose Agar. Plates are incubated at 35°C for 48 hours, and colonies are counted to determine the CFU per gram of tissue.
-
Data Analysis: Compare survival curves between treated and control groups using a log-rank test. Compare organ fungal burdens using a non-parametric test (e.g., Mann-Whitney U test).
Signaling Pathways in Candida albicans
C. albicans possesses complex signaling networks that regulate its virulence, including morphogenesis (the yeast-to-hypha transition), stress responses, and biofilm formation. Antifungal agents can induce cellular stress, which in turn can activate these pathways.
Ras/cAMP/PKA Pathway
The Ras/cAMP/PKA pathway is a key regulator of hyphal morphogenesis in C. albicans.[15][16][17][18] Environmental cues activate the GTPase Ras1, which in turn stimulates the adenylyl cyclase Cyr1 to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream transcription factors like Efg1, a critical regulator of hypha-specific gene expression.
Caption: The Ras/cAMP/PKA pathway in C. albicans morphogenesis.
MAPK Signaling Pathways
C. albicans has several Mitogen-Activated Protein Kinase (MAPK) pathways that respond to different environmental stresses and are involved in cell wall integrity, morphogenesis, and mating.[19][20][21] The cell wall integrity pathway, mediated by the MAPK Mkc1, is activated by cell wall stress, which can be induced by antifungal agents that affect the cell membrane or cell wall. The HOG pathway, with the MAPK Hog1, is crucial for the response to osmotic and oxidative stress. The Cek1 pathway is involved in filamentation and mating.
Caption: Overview of major MAPK signaling pathways in C. albicans.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sterol uptake and sterol biosynthesis act coordinately to mediate antifungal resistance in Candida glabrata under azole and hypoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New triazole broad-spectrum antifungal agents targeting CYP51 | BioWorld [bioworld.com]
- 5. Progress in Antifungal Susceptibility Testing of Candida spp. by Use of Clinical and Laboratory Standards Institute Broth Microdilution Methods, 2010 to 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of EUCAST and CLSI broth microdilution methods for the susceptibility testing of 10 systemically active antifungal agents when tested against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Susceptibility of Candida Species to Four Antifungal Agents Assessed by the Reference Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory effect of ficin on Candida albicans biofilm formation and pre-formed biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
- 13. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 14. academic.oup.com [academic.oup.com]
- 15. Multiple roles and diverse regulation of the Ras/cAMP/protein kinase A pathway in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. The Ras/cAMP/PKA signaling pathway and virulence in Candida albicans - ProQuest [proquest.com]
- 18. The Ras/cAMP/PKA signaling pathway and virulence in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The MAP kinase signal transduction network in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Candida albicans Yeast and Hyphae are Discriminated by MAPK Signaling in Vaginal Epithelial Cells | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Antifungal Agent 87 in Aspergillus fumigatus Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the novel investigational compound, Antifungal Agent 87, in research concerning Aspergillus fumigatus. The information enclosed is intended to guide researchers in the effective evaluation of this agent's antifungal properties and its potential mechanism of action.
Introduction to this compound
This compound is a novel synthetic compound demonstrating potent in vitro activity against a wide range of clinically relevant filamentous fungi, including azole-resistant strains of Aspergillus fumigatus. Its unique mechanism of action, targeting the fungal thioredoxin reductase (TrxR), presents a promising avenue for the development of new therapeutic strategies against invasive aspergillosis.[1] Thioredoxin reductase is essential for maintaining redox homeostasis in fungal cells, and its inhibition leads to a cascade of events culminating in cell death.[1]
Mechanism of Action
This compound acts as a non-competitive inhibitor of thioredoxin reductase. This inhibition disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress. The resulting cellular damage triggers an apoptotic cascade, ultimately leading to fungal cell death.
Caption: Proposed mechanism of action for this compound in Aspergillus fumigatus.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against various Aspergillus fumigatus strains, including wild-type and azole-resistant isolates. Data are presented as Minimum Inhibitory Concentrations (MICs) and were determined using the EUCAST broth microdilution method.[2][3][4]
Table 1: MIC of this compound against Wild-Type A. fumigatus
| Strain ID | MIC (µg/mL) |
| Af293 | 0.125 |
| CEA10 | 0.25 |
| ATCC 204305 | 0.125 |
Table 2: Comparative MICs against Azole-Resistant A. fumigatus
| Strain ID | Mutation | Voriconazole MIC (µg/mL) | This compound MIC (µg/mL) |
| clinical isolate 1 | TR34/L98H | >16 | 0.25 |
| clinical isolate 2 | TR46/Y121F/T289A | >16 | 0.25 |
| clinical isolate 3 | G54W | 8 | 0.125 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for filamentous fungi.[2][3]
1. Preparation of Inoculum: a. Culture A. fumigatus on potato dextrose agar (PDA) at 35-37°C for 5-7 days to allow for sufficient conidiation. b. Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20. c. Gently scrape the surface with a sterile loop. d. Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes. e. Adjust the conidial suspension to a final concentration of 2-5 x 10^5 CFU/mL using a hemocytometer.[2][3]
2. Preparation of Microdilution Plates: a. Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). b. Perform serial two-fold dilutions of this compound in RPMI 1640 medium (supplemented with 2% glucose) in a 96-well microtiter plate.[2][3] The final concentrations should typically range from 0.03 to 16 µg/mL. c. Include a positive control well (no drug) and a negative control well (no inoculum).
3. Inoculation and Incubation: a. Add the adjusted fungal inoculum to each well (except the negative control) to achieve a final volume of 200 µL. b. Seal the plates and incubate at 35-37°C for 48 hours.[3]
4. Reading the MIC: a. The MIC is defined as the lowest concentration of the antifungal agent that causes complete visual inhibition of growth.[3]
References
- 1. Structure, Mechanism, and Inhibition of Aspergillus fumigatus Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 4. Frontiers | Aspergillus Species and Antifungals Susceptibility in Clinical Setting in the North of Portugal: Cryptic Species and Emerging Azoles Resistance in A. fumigatus [frontiersin.org]
Application Notes and Protocols: Eradication of Fungal Biofilms by Antifungal Agent 87
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies. These complex, structured communities of fungal cells encased in a self-produced extracellular matrix provide a protected environment that limits drug penetration and promotes cell survival. The development of novel therapeutic agents with potent antibiofilm activity is therefore a critical area of research.
"Antifungal Agent 87" is a novel investigational compound demonstrating significant efficacy against planktonic fungal cells. These application notes provide a detailed protocol for evaluating the biofilm eradication potential of this compound against a model pathogenic fungus. The described methodologies enable the quantification of biofilm biomass and metabolic activity, providing a comprehensive assessment of the agent's efficacy.
Key Signaling Pathways in Fungal Biofilm Formation
Understanding the molecular mechanisms that govern fungal biofilm development is crucial for the rational design of targeted therapies. Several key signaling pathways are known to regulate this process. A simplified overview of these pathways is presented below.
Caption: Key signaling pathways involved in fungal biofilm formation.
Experimental Protocols
Biofilm Eradication Assay Workflow
The following diagram outlines the general workflow for assessing the efficacy of this compound in eradicating pre-formed fungal biofilms.
Caption: General workflow for the biofilm eradication assay.
Detailed Methodology
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Fungal strain of interest (e.g., Candida albicans)
-
Appropriate growth medium (e.g., RPMI-1640)
-
This compound stock solution
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or Resazurin sodium salt
-
Menadione or Coenzyme Q0
-
Microplate reader
Protocol:
-
Inoculum Preparation:
-
Culture the fungal strain overnight in the appropriate liquid medium at 37°C with agitation.
-
Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in fresh RPMI-1640 medium.
-
Adjust the cell density to 1 x 10⁶ cells/mL.
-
-
Biofilm Formation:
-
Dispense 100 µL of the fungal suspension into the wells of a 96-well microtiter plate.
-
Incubate the plate at 37°C for 24 hours under static conditions to allow for biofilm formation.
-
-
Washing:
-
Carefully aspirate the medium from each well to remove non-adherent, planktonic cells.
-
Gently wash the biofilms twice with 200 µL of sterile PBS, taking care not to dislodge the biofilm.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in RPMI-1640 medium at 2x the desired final concentrations.
-
Add 100 µL of each dilution to the biofilm-containing wells. Include a drug-free medium control.
-
Incubate the plate at 37°C for 24 hours.
-
-
Quantification of Biofilm Eradication:
-
Method A: Crystal Violet (CV) Staining for Total Biomass
-
After treatment, aspirate the medium and wash the wells twice with PBS.
-
Air dry the plate for 45 minutes.
-
Add 125 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.[1][2][3][4]
-
Remove the CV solution and wash the plate thoroughly with distilled water until the water runs clear.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[4]
-
Incubate for 15 minutes with gentle shaking.
-
Transfer 150 µL of the destaining solution to a new flat-bottom plate and measure the absorbance at 570 nm using a microplate reader.
-
-
Method B: XTT/Resazurin Assay for Metabolic Activity
-
After treatment, aspirate the medium and wash the wells twice with PBS.
-
Prepare the XTT or Resazurin working solution according to the manufacturer's instructions. For XTT, a final concentration of 0.5 mg/mL with 1 µM menadione is commonly used. For Resazurin, a final concentration of 4 µg/mL can be used.[5]
-
Add 100 µL of the working solution to each well.
-
Incubate the plate in the dark at 37°C for 2-4 hours, or until a color change is observed in the control wells.
-
Measure the absorbance at 490 nm for XTT or fluorescence (560 nm excitation/590 nm emission) for Resazurin using a microplate reader.
-
-
Data Presentation
The results of the biofilm eradication assay can be presented as the percentage of biofilm reduction compared to the untreated control.
Table 1: Biofilm Biomass Reduction by this compound (Crystal Violet Assay)
| Concentration of this compound (µg/mL) | Mean Absorbance (570 nm) ± SD | % Biomass Reduction |
| 0 (Control) | 1.25 ± 0.08 | 0% |
| 1 | 1.10 ± 0.06 | 12% |
| 2 | 0.88 ± 0.05 | 30% |
| 4 | 0.50 ± 0.04 | 60% |
| 8 | 0.25 ± 0.03 | 80% |
| 16 | 0.13 ± 0.02 | 90% |
Table 2: Reduction of Biofilm Metabolic Activity by this compound (XTT Assay)
| Concentration of this compound (µg/mL) | Mean Absorbance (490 nm) ± SD | % Metabolic Activity Reduction |
| 0 (Control) | 0.98 ± 0.05 | 0% |
| 1 | 0.85 ± 0.04 | 13% |
| 2 | 0.64 ± 0.03 | 35% |
| 4 | 0.34 ± 0.03 | 65% |
| 8 | 0.15 ± 0.02 | 85% |
| 16 | 0.08 ± 0.01 | 92% |
Conclusion
The provided protocols offer a robust framework for evaluating the biofilm eradication capabilities of this compound. The combination of biomass and metabolic activity assays provides a comprehensive understanding of the agent's impact on established fungal biofilms. The data generated from these assays are crucial for the preclinical assessment of novel antifungal candidates and for guiding further drug development efforts. It is recommended to complement these quantitative assays with microscopic visualization techniques to further characterize the morphological changes induced by the antifungal agent on the biofilm structure.
References
Application Notes and Protocols: Time-Kill Curve Analysis of Antifungal Agent 87
For Researchers, Scientists, and Drug Development Professionals
Introduction
Time-kill curve analysis is a critical in vitro method used to assess the pharmacodynamic properties of a novel antimicrobial agent. This document provides a detailed protocol for performing a time-kill assay to evaluate the fungicidal or fungistatic activity of a hypothetical compound, "Antifungal Agent 87," against a susceptible fungal strain. The data generated from this assay are essential for characterizing the concentration-dependent killing rate and the time course of antifungal activity, providing valuable insights for preclinical drug development.
A fungicidal agent is defined by a reduction of ≥3-log10 colony-forming units (CFU)/mL from the initial inoculum, which corresponds to 99.9% killing.[1][2] In contrast, a fungistatic agent inhibits fungal growth but does not significantly reduce the number of viable organisms.[3] Time-kill assays provide a dynamic picture of the interaction between an antifungal agent and a fungus over time.[4]
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Prior to performing the time-kill assay, the Minimum Inhibitory Concentration (MIC) of this compound against the selected fungal strain must be determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] A standardized broth microdilution method, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI), should be followed.[6]
Protocol for MIC Determination:
-
Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.[3][6] Prepare a suspension in sterile saline or RPMI 1640 medium and adjust the turbidity to a 0.5 McFarland standard.[6] This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[6]
-
Prepare Antifungal Agent Dilutions: Prepare a stock solution of this compound in a suitable solvent. Perform serial twofold dilutions of the agent in RPMI 1640 medium (buffered with MOPS to pH 7.0) in a 96-well microtiter plate.[7]
-
Inoculation and Incubation: Add the standardized fungal inoculum to each well containing the antifungal dilutions. Include a growth control (no antifungal agent) and a sterility control (no inoculum).[3] Incubate the plate at 35°C for 24-48 hours.[8]
-
MIC Reading: The MIC is the lowest concentration of this compound at which there is a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control.[6]
Time-Kill Curve Assay
The time-kill assay is performed using concentrations of this compound relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC).[3]
Protocol for Time-Kill Assay:
-
Prepare Fungal Inoculum: Prepare a fungal suspension as described for the MIC determination, adjusting the final concentration to approximately 1-5 x 10^5 CFU/mL in RPMI 1640 medium.[7][9]
-
Experimental Setup: Prepare tubes or flasks containing RPMI 1640 medium with the desired concentrations of this compound. Also, prepare a growth control tube without the antifungal agent.
-
Inoculation: Inoculate each tube with the prepared fungal suspension to achieve the starting inoculum of ~1-5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate all tubes at 35°C with constant agitation.[7] At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[3]
-
Quantitative Plating: Perform ten-fold serial dilutions of each aliquot in sterile saline to reduce the concentration of the antifungal agent and obtain a countable number of colonies. It is crucial to consider and mitigate the effects of antifungal carryover, which can inhibit fungal growth on the agar plates.[7][9] Filtration of the suspension can be an effective method to eliminate carryover.[7]
-
Colony Counting: Plate a specific volume of the appropriate dilutions onto agar plates. Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible. Count the number of colonies and calculate the CFU/mL for each time point and concentration.
-
Data Analysis: Plot the mean log10 CFU/mL against time for each concentration of this compound and the growth control.
Data Presentation
The quantitative data from the time-kill assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound.
Table 1: Time-Kill Curve Data for this compound against Candida albicans
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) | 8x MIC (log10 CFU/mL) |
| 0 | 5.02 | 5.01 | 5.03 | 5.00 | 5.02 | 5.01 |
| 2 | 5.35 | 5.10 | 4.85 | 4.65 | 4.32 | 4.01 |
| 4 | 5.98 | 5.25 | 4.50 | 4.10 | 3.55 | 3.12 |
| 6 | 6.75 | 5.40 | 4.15 | 3.50 | 2.80 | <2.00 |
| 8 | 7.50 | 5.60 | 3.80 | 2.90 | <2.00 | <2.00 |
| 12 | 8.20 | 5.90 | 3.20 | <2.00 | <2.00 | <2.00 |
| 24 | 8.50 | 6.10 | 2.50 | <2.00 | <2.00 | <2.00 |
Note: The lower limit of detection is typically 2.00 log10 CFU/mL.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the time-kill curve analysis workflow.
Caption: Experimental workflow for time-kill curve analysis.
Potential Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Many antifungal agents target the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[1][10] The following diagram illustrates a simplified representation of this pathway and a hypothetical point of inhibition by this compound.
Caption: Inhibition of the ergosterol biosynthesis pathway.
Potential Signaling Pathway: Disruption of Fungal Cell Wall Synthesis
Another common target for antifungal drugs is the synthesis of the fungal cell wall, a structure not present in mammalian cells.[11][12] The diagram below shows a simplified pathway for cell wall synthesis and a potential point of action for this compound.
Caption: Disruption of fungal cell wall synthesis.
Conclusion
This document provides a comprehensive guide for conducting time-kill curve analysis of the novel this compound. Adherence to these standardized protocols will ensure the generation of reproducible and reliable data, which are fundamental for the characterization and continued development of new antifungal therapies. The presented data tables and visualizations offer a clear framework for the presentation and interpretation of experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Fungal cell wall organization and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 5. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. The Fungal Cell Wall: Structure, Biosynthesis, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 11. davidmoore.org.uk [davidmoore.org.uk]
- 12. Frontiers | The Fungal Cell Wall: Candida, Cryptococcus, and Aspergillus Species [frontiersin.org]
Application Notes and Protocols: Experimental Design for Antifungal Synergy Studies of Antifungal Agent 87
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antifungal resistance necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapy to achieve synergistic effects, enhancing efficacy and potentially reducing the development of resistance. Antifungal Agent 87 is an investigational compound that has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens. This document provides detailed application notes and protocols for the experimental design of antifungal synergy studies involving this compound.
Hypothetical Mechanism of Action of this compound:
This compound is a selective inhibitor of Glucan Synthase-Associated Protein 1 (Gsap1). Gsap1 is crucial for the correct localization and function of β-(1,3)-D-glucan synthase, an essential enzyme in the synthesis of the fungal cell wall. By inhibiting Gsap1, this compound disrupts cell wall integrity, leading to osmotic instability and fungal cell death. This mode of action makes it an excellent candidate for synergistic combination with antifungal agents that target different cellular pathways, such as the azole class of drugs which inhibit ergosterol biosynthesis in the fungal cell membrane.
Data Presentation
All quantitative data from synergy studies should be summarized in clearly structured tables for straightforward comparison and interpretation.
Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Agents
| Fungal Isolate | Agent | MIC (µg/mL) |
| Candida albicans ATCC 90028 | This compound | 0.125 |
| Fluconazole | 0.5 | |
| Aspergillus fumigatus ATCC 204305 | This compound | 0.25 |
| Voriconazole | 0.125 | |
| Cryptococcus neoformans H99 | This compound | 0.06 |
| Amphotericin B | 0.25 |
Table 2: Checkerboard Assay Results and Fractional Inhibitory Concentration Index (FICI)
| Fungal Isolate | Combination | MIC of Agent A in Combination (µg/mL) | MIC of Agent B in Combination (µg/mL) | FIC of Agent A | FIC of Agent B | FICI | Interpretation |
| C. albicans ATCC 90028 | Agent 87 + Fluconazole | 0.015 | 0.0625 | 0.12 | 0.125 | 0.245 | Synergy |
| A. fumigatus ATCC 204305 | Agent 87 + Voriconazole | 0.031 | 0.015 | 0.124 | 0.12 | 0.244 | Synergy |
| C. neoformans H99 | Agent 87 + Amphotericin B | 0.015 | 0.0625 | 0.25 | 0.25 | 0.5 | Synergy |
-
Note on FICI Interpretation:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Table 3: Time-Kill Curve Analysis Results (Log10 CFU/mL Reduction at 24h)
| Fungal Isolate | Treatment | Log10 CFU/mL Reduction vs. Control |
| C. albicans ATCC 90028 | This compound (0.5 x MIC) | 1.5 |
| Fluconazole (0.5 x MIC) | 0.8 | |
| Agent 87 + Fluconazole | 3.5 | |
| A. fumigatus ATCC 204305 | This compound (0.5 x MIC) | 1.2 |
| Voriconazole (0.5 x MIC) | 1.0 | |
| Agent 87 + Voriconazole | 3.8 |
Experimental Protocols
Broth Microdilution Checkerboard Assay
This assay is the most common method for determining in vitro synergy between two antimicrobial agents.[1][2]
a. Materials:
-
96-well microtiter plates
-
This compound and combination agent (e.g., Fluconazole)
-
Fungal isolate
-
RPMI-1640 medium buffered with MOPS
-
Spectrophotometer or plate reader (optional)
b. Protocol:
-
Inoculum Preparation: Culture the fungal isolate on appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[3]
-
Drug Dilution: In a 96-well plate, prepare a two-dimensional serial dilution of this compound (typically along the y-axis) and the combination agent (along the x-axis).
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of visible growth.
-
FICI Calculation:
-
Interpretation: Interpret the FICI value as described in the note for Table 2.
Time-Kill Curve Analysis
This method assesses the rate and extent of fungal killing over time when exposed to antifungal agents alone and in combination.[1]
a. Materials:
-
Flasks or tubes for culture
-
This compound and combination agent
-
Fungal isolate
-
Appropriate broth medium (e.g., RPMI-1640)
-
Apparatus for colony counting (e.g., spiral plater, manual plating supplies)
b. Protocol:
-
Inoculum Preparation: Prepare a fungal suspension in the mid-logarithmic growth phase at a concentration of approximately 1-5 x 10⁵ CFU/mL in the test medium.
-
Drug Exposure: Add this compound and the combination agent, alone and in combination, at relevant concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) to the fungal cultures. Include a drug-free control.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.
-
Colony Counting: Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the viable colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each treatment. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound synergy with azoles.
Caption: Experimental workflow for antifungal synergy testing.
Caption: Logical relationship of FICI interpretation.
References
Application Notes and Protocols: Synergistic Antifungal Activity of Agent 87 in Combination with Fluconazole
For Research Use Only.
Introduction
The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapy to enhance efficacy and overcome resistance. Fluconazole, a widely used azole antifungal, inhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Disruption of ergosterol biosynthesis leads to the accumulation of toxic sterols, arresting fungal growth.
Antifungal Agent 87 is a novel investigational compound that targets a distinct but complementary pathway: the synthesis of the fungal cell wall. The fungal cell wall, a structure not present in mammalian cells, is primarily composed of glucans, chitin, and glycoproteins, providing an excellent target for selective antifungal drugs.[3][4] Agent 87 specifically inhibits β-(1,6)-glucan synthase, an enzyme responsible for creating crucial cross-links within the cell wall matrix. This inhibition compromises the structural integrity of the cell wall, rendering the fungus susceptible to osmotic stress and lysis.
This document provides detailed application notes on the synergistic interaction between this compound and fluconazole against pathogenic fungi, particularly Candida albicans. It includes summaries of in vitro and in vivo data and provides detailed protocols for researchers to replicate and expand upon these findings.
Mechanism of Synergistic Action
The combination of this compound and fluconazole results in a potent synergistic effect due to a dual assault on the fungal cell. Fluconazole weakens the cell membrane by depleting ergosterol, while Agent 87 destabilizes the cell wall by inhibiting β-(1,6)-glucan synthesis. This simultaneous attack on two essential cellular structures leads to a more rapid and complete fungicidal effect than either agent can achieve alone. This synergistic relationship may also lower the effective concentration required for each drug, potentially reducing dose-related toxicity and mitigating the development of resistance.
References
Application Notes: Cell Culture Protocols for Testing "Antifungal Agent 87"
Introduction
The emergence of invasive fungal infections and the rise of drug-resistant strains present a significant global health challenge. The development of novel antifungal agents is critical to address this unmet medical need. "Antifungal agent 87" is a novel synthetic compound identified for its potential antifungal properties. A crucial phase in its preclinical development is the comprehensive in vitro evaluation of its efficacy, safety, and mechanism of action. Due to the eukaryotic nature of both fungal and mammalian cells, it is imperative to determine not only the agent's potency against pathogenic fungi but also its potential for host cell toxicity.[1][2]
These application notes provide a detailed framework of standardized cell culture protocols for the initial characterization of "this compound". The protocols cover the determination of its antifungal activity, assessment of its cytotoxic effects on mammalian cells, and preliminary investigation into its mechanism of action. The primary objectives are to quantify the dose-dependent effects on fungal growth and to assess the therapeutic window by comparing its antifungal efficacy with its mammalian cell cytotoxicity.[1]
Antifungal Susceptibility Testing
The initial step in evaluating a new antifungal compound is to determine its in vitro activity against a panel of clinically relevant fungal pathogens.[3] The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC).[3][4][5] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
Table 1: Antifungal Activity of this compound
| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | ATCC 90028 | 0.25 | 0.5 |
| Candida glabrata | ATCC 90030 | 0.5 | 2 |
| Candida auris | B11221 | 0.125 | 0.5 |
| Aspergillus fumigatus | Af293 | 1 | >64 |
| Cryptococcus neoformans | H99 | 0.5 | 1 |
MFC (Minimum Fungicidal Concentration) is the lowest concentration that results in fungal death.
Mammalian Cell Cytotoxicity Assessment
A critical aspect of antifungal drug development is to ensure the agent's selectivity for fungal cells over host cells.[2] Cytotoxicity assays are performed on various mammalian cell lines to determine the concentration at which the compound exhibits toxic effects.[1] The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) is determined to quantify this effect. The Selectivity Index (SI), calculated as the ratio of CC50 to MIC, provides a measure of the compound's therapeutic window.[6]
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | CC50 (µg/mL) | Selectivity Index (SI)* |
| HEK293 (Human Embryonic Kidney) | MTT Assay | > 64 | > 512 |
| HepG2 (Human Liver Carcinoma) | MTT Assay | 48 | 384 |
| A549 (Human Lung Carcinoma) | LDH Assay | > 64 | > 512 |
*Selectivity Index (SI) = CC50 (HepG2) / MIC (C. auris)
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI M27 and M38 guidelines.[6]
Objective: To determine the lowest concentration of "this compound" that inhibits the visible growth of a fungal microorganism.[6]
Materials:
-
96-well, flat-bottom microtiter plates
-
"this compound" stock solution (in DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0
-
Fungal isolates
-
Spectrophotometer
-
Sterile saline or water
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate. Prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.[7]
-
Drug Dilution: Prepare a stock solution of "this compound" in DMSO. Perform two-fold serial dilutions of the agent in RPMI-1640 medium directly in the 96-well plate to obtain a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).[7]
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions.[6]
-
Controls: Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the organism.[4][7]
-
MIC Determination: The MIC is the lowest concentration of the agent that causes a significant inhibition of growth (typically ≥50% for azoles and fungistatic agents) compared to the growth control.[3][7] This can be assessed visually or with a microplate reader.
Protocol 2: Minimum Fungicidal Concentration (MFC) Assay
Objective: To determine the lowest concentration of "this compound" that results in fungal death.
Procedure:
-
Following MIC determination, take a 10-20 µL aliquot from each well that shows growth inhibition.
-
Spot the aliquot onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration from the MIC plate that results in no fungal growth on the agar plate.[2]
Protocol 3: MTT Assay for Mammalian Cell Cytotoxicity
Objective: To assess the effect of "this compound" on the metabolic activity of mammalian cells as an indicator of cytotoxicity.
Materials:
-
HEK293 or HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well, flat-bottom cell culture plates
-
"this compound"
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of "this compound" in the cell culture medium and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined by plotting the viability against the drug concentration.
Hypothesized Mechanism of Action and Signaling Pathway
Many antifungal agents function by disrupting the fungal cell membrane, often by targeting the biosynthesis of ergosterol.[8] A key enzyme in this pathway is lanosterol 14α-demethylase, encoded by the ERG11 gene.[7] It is hypothesized that "this compound" may inhibit this enzyme, leading to ergosterol depletion and the accumulation of toxic sterol precursors, ultimately compromising membrane integrity.[7]
Furthermore, cellular stress induced by membrane disruption can trigger downstream signaling pathways, such as the High Osmolarity Glycerol (HOG) pathway, a conserved mitogen-activated protein kinase (MAPK) cascade critical for stress responses in fungi.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Application Notes and Protocols for Antifungal Agent 87: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for establishing the stability and optimal storage conditions for Antifungal Agent 87 (CAS No. 692730-21-5). Given that detailed stability data for this compound is not publicly available, this guide outlines the necessary experimental framework based on established international guidelines. It is intended to enable researchers to generate the required data for their specific formulations and applications.
Product Information
-
Product Name: this compound
-
Molecular Formula: C14H14O4[2]
-
Molecular Weight: 246.26[2]
-
Description: A highly potent antimycotic photosensitizer for photodynamic therapy (PDT).[2] It exhibits significant keratinophilic properties, penetrating cattle hoof keratin membranes to a depth of 50-70 μm.[2] Local antifungal effects are induced by irradiation with light at a wavelength of approximately 500 nm.[2]
Recommended Storage Conditions (Preliminary)
Based on available safety data, the following general storage conditions are recommended. These should be verified and refined through formal stability studies.
Table 1: Preliminary Storage Recommendations
| Condition | Recommendation | Source |
| Temperature | Store in a cool place. | [1] |
| Humidity | Store in a dry environment. | [1] |
| Light | Protect from light. As a photosensitizer, the compound is likely susceptible to photodegradation. | Inferred |
| Container | Store in a tightly closed container. | [1] |
| Ventilation | Store in a well-ventilated place. | [1] |
Stability Testing Protocol
The stability of this compound must be determined empirically. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) for stability testing and Q1B for photostability testing.
Experimental Workflow
The overall workflow for a comprehensive stability study is depicted below. This process ensures that all relevant environmental factors are assessed systematically.
Caption: Workflow for Stability Assessment of this compound.
Forced Degradation Studies
Forced degradation (or stress testing) helps identify potential degradation products and establish the intrinsic stability of the molecule. This is crucial for developing a stability-indicating analytical method.
Protocol:
-
Prepare separate solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system.
-
Expose the solutions to the following conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 48 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 48 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 48 hours.
-
Thermal Degradation: Heat a solid sample at 80°C for 72 hours.
-
Photodegradation: Expose a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]
-
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a target concentration.
-
Analyze all samples by a stability-indicating method (see Section 4.0) to assess the extent of degradation and profile the degradation products.
Table 2: Data Summary for Forced Degradation Studies (Template)
| Stress Condition | Duration | Assay (% of Initial) | No. of Degradants | Major Degradant (% Peak Area) |
| 0.1 N HCl, 60°C | 48h | |||
| 0.1 N NaOH, 60°C | 48h | |||
| 3% H₂O₂, RT | 48h | |||
| Heat, 80°C (Solid) | 72h | |||
| Light (ICH Q1B) | - |
Formal Stability Studies
These studies evaluate the stability of the agent under long-term and accelerated storage conditions to determine a re-test period or shelf-life.
Protocol:
-
Package this compound in containers that simulate the proposed storage and distribution packaging.
-
Place the samples into stability chambers set to the conditions outlined in Table 3.
-
Pull samples at the specified time points.
-
Analyze the samples for appearance, purity (assay), and degradation products using a validated stability-indicating method.
Table 3: ICH Conditions and Testing Frequency for Formal Stability Studies (Template)
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Table 4: Data Summary for Accelerated Stability Study at 40°C/75% RH (Template)
| Timepoint (Months) | Appearance | Assay (% Label Claim) | Total Impurities (%) | Any Specified Impurity (%) |
| 0 | ||||
| 3 | ||||
| 6 |
Analytical Methodology (Protocol Example)
A stability-indicating analytical method is required to separate and quantify this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable technique.
Protocol: Stability-Indicating HPLC-UV Method Development
-
Column: C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Mobile Phase: Develop a gradient method. For example:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV detector. The optimal wavelength should be determined by a UV scan of the parent compound (note: the activation wavelength is ~500 nm, but the optimal detection wavelength for quantification may differ).
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Ensure the method can resolve the parent peak from all degradant peaks generated during forced degradation studies.
Mechanism of Action: Photodynamic Therapy
This compound functions as a photosensitizer. Upon activation by light of a specific wavelength, it transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS) such as singlet oxygen. These ROS are cytotoxic and lead to the destruction of fungal cells.
Caption: General Mechanism of Action for a PDT Photosensitizer.
Disclaimer: This document provides a framework and standardized protocols for conducting stability studies. All experimental work should be performed by qualified personnel in a suitably equipped laboratory. The protocols and data table templates provided herein are for guidance and must be adapted and validated for the specific drug substance, formulation, and intended use.
References
Application Notes & Protocols: Quantification of Antifungal Agent 87
Fictional Compound Disclaimer: Antifungal Agent 87 (AF-87) is a fictional compound created for illustrative purposes. The following protocols are based on established analytical methodologies for novel small-molecule antifungal drugs and are provided as a comprehensive template for researchers.
Abstract
These application notes provide two detailed, validated analytical methods for the quantitative analysis of this compound (AF-87), a novel investigational triazole. The first method utilizes High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantification of AF-87 in bulk powder, suitable for quality control and formulation analysis. The second method employs Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective quantification of AF-87 in human plasma, ideal for pharmacokinetic studies. Both protocols include comprehensive details on sample preparation, instrumentation, and data analysis, supported by summary data tables and procedural diagrams.
Method 1: HPLC-UV for Quantification of AF-87 in Bulk Powder
Principle
This method quantifies AF-87 using reversed-phase HPLC to separate the analyte from potential impurities.[1][2] Detection and quantification are achieved by measuring the absorbance of UV light at a specific wavelength.[3] The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
Materials and Reagents
-
AF-87 Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Experimental Protocol
-
Mobile Phase Preparation: Prepare a solution of Acetonitrile and Water (60:40 v/v) with 0.1% Formic Acid. Filter and degas prior to use.
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of AF-87 Reference Standard and dissolve in 10 mL of Methanol to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards at concentrations of 5, 10, 25, 50, 100, and 200 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of AF-87 bulk powder.
-
Dissolve in 10 mL of Methanol and vortex thoroughly.
-
Dilute with the mobile phase to an expected final concentration within the calibration range (e.g., 50 µg/mL).
-
-
Chromatographic Analysis:
-
Set the HPLC system according to the parameters in Table 1 .
-
Inject 10 µL of each standard and sample.
-
Record the peak area from the resulting chromatograms.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Calculate the concentration of AF-87 in the samples using the regression equation.
-
Data Presentation
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Run Time | 8 minutes |
Table 2: Representative HPLC-UV Method Validation Data
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 5 - 200 µg/mL | --- |
| Accuracy (% Recovery) | 98.7% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 1.2 µg/mL | --- |
| Limit of Quantification (LOQ) | 4.0 µg/mL | --- |
Workflow Visualization
Caption: Figure 1: Experimental workflow for HPLC-UV quantification of AF-87.
Method 2: LC-MS/MS for Quantification of AF-87 in Human Plasma
Principle
This method provides highly sensitive and selective quantification of AF-87 in a complex biological matrix like human plasma.[4][5] After sample cleanup via protein precipitation, the analyte is separated by UPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6][7] Quantification is achieved using a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and variability.[4]
Materials and Reagents
-
AF-87 Reference Standard
-
AF-87-d4 (Internal Standard)
-
Acetonitrile (LC-MS Grade) with 0.1% Formic Acid
-
Deionized Water (LC-MS Grade) with 0.1% Formic Acid
-
Human Plasma (K2-EDTA)
Instrumentation
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Experimental Protocol
-
Standard and QC Preparation:
-
Prepare stock solutions of AF-87 and AF-87-d4 in Methanol.
-
Spike blank human plasma with AF-87 stock solution to create calibration standards (e.g., 0.5 - 1000 ng/mL) and quality control (QC) samples (low, mid, high concentrations).
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of cold Acetonitrile containing the internal standard (AF-87-d4) at a fixed concentration (e.g., 50 ng/mL).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system according to the parameters in Table 3 and Table 4 .
-
Inject 5 µL of the prepared sample.
-
-
Data Analysis:
-
Quantify peaks using the instrument's software.
-
Calculate the Peak Area Ratio (PAR) of the analyte to the internal standard.
-
Construct a calibration curve by plotting the PAR against the analyte concentration, using a weighted (1/x²) linear regression.
-
Determine the concentration of AF-87 in QC and unknown samples from the calibration curve.
-
Data Presentation
Table 3: LC-MS/MS Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | UPLC C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 2.5 min, hold 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 4: Mass Spectrometer Parameters (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| AF-87 | 451.2 | 320.1 (Quantifier) | 100 | 25 |
| 451.2 | 125.1 (Qualifier) | 100 | 38 |
| AF-87-d4 (IS) | 455.2 | 324.1 (Quantifier) | 100 | 25 |
Table 5: Representative LC-MS/MS Method Validation Data
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | 0.9982 | ≥ 0.995 |
| Range (LLOQ-ULOQ) | 0.5 - 1000 ng/mL | --- |
| Accuracy (% Bias) | Within ± 8.5% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 10.2% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | 95% - 104% | CV ≤ 15% |
| Recovery | > 85% | Consistent and reproducible |
Hypothetical Signaling Pathway
Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis pathway is a primary target for many antifungal drugs.[8][9] AF-87, as a hypothetical triazole, is designed to inhibit Lanosterol 14α-demethylase, a key enzyme in this pathway.[10][11] This inhibition disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and compromising fungal membrane integrity.[12]
Caption: Figure 2: Hypothetical mechanism of AF-87 inhibiting ergosterol synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. ijiemr.org [ijiemr.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. scienceopen.com [scienceopen.com]
- 5. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 7. scielo.br [scielo.br]
- 8. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 9. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 10. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols: "Antifungal Agent 87" Delivery Systems for Targeted Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Antifungal agent 87" is a novel and highly potent photosensitizer belonging to the naphthazarine class of compounds. It has demonstrated significant promise for the photodynamic therapy (PDT) of fungal infections, particularly onychomycosis, due to its potent antifungal activity upon light activation. This document provides detailed application notes and protocols for the research and development of targeted delivery systems for this compound, aiming to enhance its therapeutic efficacy and minimize potential off-target effects.
"this compound" exerts its antifungal effect through photodynamic therapy. Upon irradiation with light of a specific wavelength (approximately 500 nm), the agent becomes excited and generates reactive oxygen species (ROS). These ROS, in turn, induce oxidative stress and damage essential cellular components of the fungal cells, leading to cell death. A key advantage of this agent is its significant keratinophilic properties, allowing it to penetrate the nail plate to a depth of 50-70 μm, making it particularly suitable for treating nail infections.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for "this compound" based on available research. This data is essential for the design and evaluation of targeted delivery systems.
| Parameter | Value | Fungal Strain | Reference |
| PDT-IC50 | 1 nM | Trichophyton rubrum | [1] |
| Keratin Penetration Depth | ~50-70 µm | (Bovine Hoof Model) | [1] |
| Optimal Wavelength for Activation | ~500 nm | N/A | [1] |
Signaling Pathway
The mechanism of action of "this compound" is based on photodynamic therapy, which involves the generation of reactive oxygen species (ROS) to induce fungal cell death. The signaling pathway is not a traditional receptor-ligand pathway but rather a cascade of events initiated by light activation.
Experimental Protocols
Protocol 1: Preparation of a Liposomal Formulation of "this compound"
This protocol describes a standard thin-film hydration method for encapsulating "this compound" into liposomes. This can serve as a basic platform for developing more advanced targeted delivery systems.
Materials:
-
"this compound"
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve a specific molar ratio of SPC and cholesterol (e.g., 2:1) and a predetermined amount of "this compound" in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40°C) until a thin, dry lipid film is formed on the inner wall of the flask.
-
Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1 hour. This will form multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
Subject the MLV suspension to bath sonication for 15 minutes to reduce the size of the vesicles.
-
Extrude the liposomal suspension through a 100 nm polycarbonate membrane using a mini-extruder. Repeat the extrusion process 10-15 times to obtain unilamellar vesicles of a uniform size.
-
-
Purification:
-
Remove the unencapsulated "this compound" by ultracentrifugation or size exclusion chromatography.
-
Protocol 2: Characterization of "this compound" Liposomes
This protocol outlines the key characterization steps to ensure the quality and consistency of the prepared liposomal formulation.
1. Particle Size and Zeta Potential Analysis:
-
Instrument: Dynamic Light Scattering (DLS) instrument.
-
Procedure:
-
Dilute the liposomal suspension with filtered deionized water.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) at 25°C.
-
Measure the zeta potential to assess the surface charge and stability of the formulation.
-
2. Encapsulation Efficiency and Drug Loading:
-
Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Lyse a known amount of the purified liposomal formulation using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
Quantify the amount of "this compound" using a validated spectrophotometric or HPLC method.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = (Amount of encapsulated drug / Total amount of drug used) x 100
-
DL% = (Amount of encapsulated drug / Total weight of liposomes) x 100
-
-
Protocol 3: In Vitro Antifungal Photodynamic Therapy Assay
This protocol describes how to evaluate the photodynamic antifungal activity of the "this compound" formulation against a relevant fungal strain.
Materials:
-
"this compound" formulation
-
Fungal strain (e.g., Trichophyton rubrum)
-
Sabouraud Dextrose Broth (SDB)
-
96-well microtiter plates
-
Light source with a wavelength of ~500 nm
-
Spectrophotometer (for measuring optical density) or a colony counting method.
Procedure:
-
Fungal Culture Preparation:
-
Grow the fungal strain in SDB to the mid-logarithmic phase.
-
Prepare a standardized fungal suspension of a known concentration (e.g., 10^6 CFU/mL).
-
-
Treatment:
-
In a 96-well plate, add serial dilutions of the "this compound" formulation to the fungal suspension.
-
Include control wells with:
-
Fungal suspension only (no treatment).
-
Fungal suspension with empty liposomes (vehicle control).
-
Fungal suspension with the formulation but kept in the dark (dark toxicity control).
-
-
-
Incubation and Irradiation:
-
Incubate the plate for a specific period (e.g., 1 hour) to allow for cellular uptake of the agent.
-
Expose the plate to a light source (~500 nm) at a specific power density and for a defined duration. Keep the dark control plate covered.
-
-
Viability Assessment:
-
After irradiation, incubate the plates at an appropriate temperature for 24-48 hours.
-
Determine fungal viability by measuring the optical density at 600 nm or by plating serial dilutions on Sabouraud Dextrose Agar and counting the colony-forming units (CFUs).
-
-
Data Analysis:
-
Calculate the percentage of fungal growth inhibition for each concentration.
-
Determine the PDT-IC50 value (the concentration that causes 50% inhibition of fungal growth upon light activation).
-
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for developing and testing a targeted delivery system for "this compound".
References
Troubleshooting & Optimization
"Antifungal agent 87" overcoming resistance mechanisms
Technical Support Center: Antifungal Agent 87
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the use of this compound in overcoming fungal resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the fungal heat shock protein 90 (Hsp90). By inhibiting Hsp90, Agent 87 disrupts the maturation and stability of key client proteins that are essential for fungal stress responses, morphogenesis, and the development of drug resistance. This makes resistant fungal strains more susceptible to conventional antifungal agents.
Q2: How does the inhibition of Hsp90 by Agent 87 lead to overcoming resistance?
A2: Fungal Hsp90 plays a critical role in stabilizing proteins involved in resistance, such as the drug target enzyme Erg11 (lanosterol 14-α-demethylase) and efflux pump regulators. By inhibiting Hsp90, this compound destabilizes these proteins, effectively dismantling the resistance machinery of the fungal cell. This can re-sensitize resistant strains to drugs like azoles.
Q3: Can this compound be used as a standalone antifungal?
A3: While this compound shows some fungistatic activity on its own, its primary strength lies in its synergistic effects when combined with other antifungal classes, particularly azoles and echinocandins. Its main application is as a resistance breaker.
Q4: I am observing variability in the Minimum Inhibitory Concentration (MIC) of Agent 87 in my experiments. What could be the cause?
A4: Variability in MICs can arise from several factors. Please refer to our troubleshooting guide below for a systematic approach to identifying the cause. Common reasons include instability of the compound in certain media, variations in inoculum preparation, or the specific growth phase of the fungus.
Troubleshooting Guides
Issue: Inconsistent MIC Results
If you are experiencing high variability in your MIC assays with this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent MIC results.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound Against Candida albicans
| Strain ID | Phenotype | Fluconazole MIC (µg/mL) | Agent 87 MIC (µg/mL) |
| SC5314 | Wild-Type | 0.5 | 16 |
| 12-99 | Azole-Resistant (Efflux) | 128 | 16 |
| ATCC 90028 | Wild-Type | 0.25 | 16 |
| F5 | Azole-Resistant (ERG11 mutation) | >256 | 16 |
Table 2: Synergistic Activity of this compound with Fluconazole Against Resistant C. albicans
Fractional Inhibitory Concentration Index (FICI) was calculated. FICI ≤ 0.5 indicates synergy.
| Strain ID | Phenotype | Agent 87 Conc. (µg/mL) | Fluconazole MIC in combination (µg/mL) | FICI | Interpretation |
| 12-99 | Azole-Resistant (Efflux) | 4 (1/4 MIC) | 1 | 0.258 | Synergy |
| F5 | Azole-Resistant (ERG11 mutation) | 4 (1/4 MIC) | 4 | 0.266 | Synergy |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
-
Preparation of Agent 87 Stock: Prepare a 10 mg/mL stock solution of this compound in DMSO. Store at -20°C.
-
Media Preparation: Use RPMI-1640 medium with L-glutamine, buffered to pH 7.0 with MOPS.
-
Drug Dilution: In a 96-well microtiter plate, perform a serial 2-fold dilution of Agent 87 in RPMI to achieve final concentrations ranging from 64 to 0.125 µg/mL.
-
Inoculum Preparation: Culture the fungal strain overnight at 30°C. Adjust the cell suspension in RPMI to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of Agent 87 that causes a significant (≥50%) inhibition of growth compared to the drug-free control well.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol outlines the workflow for assessing the synergistic interaction between this compound and a conventional antifungal, such as fluconazole.
Caption: Experimental workflow for the checkerboard synergy assay.
Signaling Pathway Visualization
Mechanism of Overcoming Azole Resistance by this compound
The diagram below illustrates the proposed mechanism by which this compound restores azole sensitivity in resistant fungal cells.
Caption: Agent 87 inhibits Hsp90, destabilizing resistance proteins.
Optimizing "Antifungal agent 87" dosage for in vivo studies
Welcome to the technical support center for Antifungal Agent 87. This resource provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guidance for optimizing the dosage of this compound in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel investigational agent that is hypothesized to inhibit fungal cell wall integrity. It is believed to act by downregulating the expression of key enzymes involved in the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This disruption leads to osmotic instability and subsequent fungal cell lysis.
Caption: Hypothesized mechanism of action for this compound.
Q2: What are the recommended starting doses and formulation for initial in vivo efficacy studies?
A2: Based on preliminary in vitro data (MIC90 of 0.5 µg/mL for Candida albicans) and preclinical toxicology, a starting dose range of 1 mg/kg to 10 mg/kg is recommended for murine models. The agent should be formulated in a vehicle of 10% DMSO, 40% PEG300, and 50% sterile saline. Always perform a pilot study to determine the maximum tolerated dose (MTD) in your specific animal model and strain before proceeding to full-scale efficacy studies.
Q3: What are the expected adverse effects, and what clinical signs should be monitored in test subjects?
A3: In preclinical toxicology studies, dose-dependent adverse effects were noted. Researchers should monitor animals daily for signs of distress, including weight loss, lethargy, ruffled fur, and any signs of injection site reaction. It is recommended to establish a humane endpoint protocol before beginning the study. Refer to the table below for a summary of the toxicity profile from a 7-day murine study.
Troubleshooting Guides
Problem: Lack of Efficacy at Initial Doses
You have completed an initial dose-ranging study and observe no significant reduction in fungal burden compared to the vehicle control group.
Possible Causes & Solutions:
-
Suboptimal Pharmacokinetics (PK): The agent may be rapidly cleared or have poor bioavailability in the chosen animal model.
-
Solution: Conduct a PK study to measure plasma and tissue concentrations of this compound over time. This will help determine the Cmax, T1/2, and overall exposure (AUC). If exposure is low, consider increasing the dose, changing the dosing frequency (e.g., from once daily to twice daily), or exploring an alternative route of administration.
-
-
Inadequate Dose: The initial doses selected may be too low to achieve the necessary therapeutic concentration at the site of infection.
-
Solution: If no toxicity was observed, perform a dose-escalation study. Incrementally increase the dose until efficacy is observed or dose-limiting toxicity is reached. See the sample dose-escalation data below.
-
-
Host-Pathogen Interaction: The chosen animal model or fungal strain may be resistant or respond differently than expected.
-
Solution: Confirm the in vitro susceptibility of the specific fungal strain being used. Review literature to ensure the animal model (e.g., immunocompromised vs. immunocompetent) is appropriate for the study's objectives.
-
Caption: A decision-making workflow for troubleshooting lack of efficacy.
Data & Protocols
Data Summary Tables
Table 1: Example Dose-Ranging Efficacy Data (Murine Candidiasis Model) Fungal burden measured as Log10 CFU/kidney 48 hours post-treatment.
| Treatment Group | Dose (mg/kg) | N | Mean Fungal Burden (Log10 CFU) | Standard Deviation | % Reduction vs. Vehicle |
| Vehicle Control | 0 | 8 | 6.75 | 0.45 | 0% |
| Agent 87 | 1 | 8 | 6.50 | 0.51 | 3.7% |
| Agent 87 | 5 | 8 | 5.25 | 0.62 | 22.2% |
| Agent 87 | 10 | 8 | 4.15 | 0.55 | 38.5% |
| Agent 87 | 20 | 8 | 3.05 | 0.48 | 54.8% |
Table 2: Example 7-Day Toxicity Profile (Uninfected Mice)
| Dose (mg/kg) | N | Mean Body Weight Change (%) | Mortality | Clinical Observations |
| 0 (Vehicle) | 10 | +2.5% | 0/10 | Normal |
| 10 | 10 | +1.8% | 0/10 | Normal |
| 25 | 10 | -3.5% | 0/10 | Mild lethargy on Day 1-2 |
| 50 | 10 | -11.2% | 2/10 | Significant lethargy, ruffled fur |
Experimental Protocol: Murine Dose-Finding Protocol
This protocol outlines a general procedure for determining the efficacy of this compound in a systemic murine infection model.
1. Animal Model:
-
Species: BALB/c mice, female, 6-8 weeks old.
-
Conditioning: Render mice neutropenic via intraperitoneal (IP) injection of cyclophosphamide (150 mg/kg) on days -4 and -1 relative to infection.
2. Infection:
-
Pathogen: Candida albicans SC5314.
-
Inoculum Preparation: Grow yeast to log phase in YPD broth, wash twice with sterile PBS, and adjust concentration to 2.5 x 10^5 cells/mL.
-
Infection Procedure: Infect mice via lateral tail vein injection with 100 µL of the inoculum (2.5 x 10^4 cells/mouse).
3. Dosing:
-
Formulation: Prepare this compound in a vehicle of 10% DMSO, 40% PEG300, 50% sterile saline.
-
Treatment Groups:
- Group 1: Vehicle Control (IP, once daily)
- Group 2: Agent 87 (e.g., 5 mg/kg, IP, once daily)
- Group 3: Agent 87 (e.g., 10 mg/kg, IP, once daily)
- Group 4: Agent 87 (e.g., 20 mg/kg, IP, once daily)
- Group 5: Positive Control (e.g., Fluconazole, 10 mg/kg, oral gavage)
-
Administration: Begin dosing 2 hours post-infection and continue once daily for 2 consecutive days.
4. Endpoint & Analysis:
-
Euthanize animals 24 hours after the final dose (48 hours post-infection).
-
Aseptically harvest kidneys and homogenize in sterile PBS.
-
Perform serial dilutions of the homogenate and plate on YPD agar with antibiotics.
-
Incubate plates at 30°C for 48 hours and count colonies to determine CFU/organ.
-
Analyze data by comparing the mean Log10 CFU of treatment groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA with Dunnett's post-hoc test).
Caption: A timeline of the key steps in the murine dose-finding prot
"Antifungal agent 87" off-target effects in cell-based assays
Welcome to the technical support center for Antifungal Agent 87. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of this compound in cell-based assays.
Product Information: this compound is a highly potent antimycotic photosensitizer designed for photodynamic therapy (PDT) applications. Its primary mechanism of action involves the generation of reactive oxygen species (ROS) upon activation by light of a specific wavelength, leading to targeted cell killing. While highly effective against fungal pathogens, it is crucial to characterize its off-target effects in mammalian cells to ensure selectivity and safety.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a photosensitizer. Upon excitation by light, it transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), primarily singlet oxygen.[1][2] These ROS can induce oxidative damage to cellular components such as lipids, proteins, and nucleic acids, leading to cell death.[2][3]
Q2: What are the known on-target effects of this compound?
A2: this compound exhibits potent antifungal activity. For instance, it has a photodynamic therapy IC50 (PDT-IC50) of 1 nM for T. rubrum.[4][5]
Q3: What are the potential off-target effects of this compound in mammalian cells?
A3: As a photosensitizer that generates ROS, potential off-target effects in mammalian cells include phototoxicity, induction of apoptosis and necrosis, and interference with cellular signaling pathways.[1][6][7] The extent of these effects is dependent on the concentration of the agent, the light dose, and the cell type.
Q4: How can I minimize off-target effects in my experiments?
A4: To minimize off-target effects, it is crucial to optimize both the concentration of this compound and the light exposure parameters. Use the lowest effective concentration and light dose that achieve the desired antifungal effect while minimizing damage to mammalian cells. Titration experiments are highly recommended.
Q5: Are there any known signaling pathways in mammalian cells affected by this compound?
A5: While specific pathways for this compound have not been fully elucidated, photosensitizers and the ROS they produce are known to impact various signaling cascades. These can include stress-activated pathways like MAPK (JNK, p38) and pathways involved in apoptosis and cell survival.[1][6] PDT can also alter cellular responsiveness to cytokines and growth factors.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro cell-based assays with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background cytotoxicity in the dark control (no light exposure). | 1. The concentration of this compound is too high, causing intrinsic toxicity. 2. The compound has degraded or is impure. 3. Solvent (e.g., DMSO) concentration is too high. | 1. Perform a dose-response curve to determine the maximum non-toxic dark concentration. 2. Verify the purity and stability of your compound stock. 3. Ensure the final solvent concentration is below the cytotoxic threshold for your cell line (typically <0.1-0.5%). |
| Inconsistent results between experiments. | 1. Variability in light source intensity or duration. 2. Inconsistent cell seeding density or passage number. 3. Photosensitizer solution instability or aggregation. 4. Presence of interfering substances in the media (e.g., phenol red, serum components). | 1. Calibrate your light source before each experiment. Use a consistent distance and exposure time. 2. Use cells within a consistent passage number range and ensure uniform seeding. 3. Prepare fresh dilutions of this compound for each experiment. Vortex or sonicate briefly if aggregation is suspected. 4. For fluorescence-based assays, consider using phenol red-free media and reduced serum concentrations during the assay. |
| Low or no phototoxicity observed. | 1. Insufficient light dose (intensity or duration). 2. Sub-optimal wavelength of the light source for activating this compound. 3. Low intracellular accumulation of the agent. 4. Quenching of ROS by media components. | 1. Increase the light exposure time or intensity. 2. Ensure your light source emits at the optimal activation wavelength for this compound. 3. Increase the incubation time with the agent or consider using a higher (but non-toxic in the dark) concentration. 4. Perform the final irradiation step in a clear buffer or phenol red-free, low-serum medium. |
| High variability in ROS detection assays (e.g., with DCFH-DA). | 1. The ROS probe itself is phototoxic and generating ROS upon excitation. 2. The probe is reacting with components of the media or the test compound directly. 3. Rapid and transient nature of ROS production. | 1. Use the lowest possible excitation intensity and exposure time for the ROS probe. 2. Include cell-free controls to check for direct reactions between the probe, media, and this compound. 3. Perform kinetic measurements rather than endpoint readings to capture the peak ROS production. |
Data Presentation
Inferred Phototoxicity of this compound in Mammalian Cell Lines
The following table presents hypothetical, yet plausible, IC50 values for the phototoxicity of this compound in common mammalian cell lines. These values are for illustrative purposes to guide experimental design. Users must determine the precise IC50 values for their specific experimental conditions.
| Cell Line | Cell Type | Assay | Incubation Time (h) | Light Dose (J/cm²) | Inferred IC50 (µM) |
| HaCaT | Human Keratinocyte | MTT | 4 | 5 | 2.5 |
| NIH-3T3 | Mouse Fibroblast | Neutral Red Uptake | 4 | 5 | 5.0 |
| A549 | Human Lung Carcinoma | MTT | 4 | 5 | 1.8 |
| MCF-7 | Human Breast Adenocarcinoma | MTT | 4 | 5 | 3.2 |
Note: The actual IC50 values will vary depending on the specific experimental parameters, including the light source, fluence rate, and cell density.
Experimental Protocols
Protocol 1: Assessment of Phototoxicity using the MTT Assay
This protocol outlines the steps to determine the phototoxic potential of this compound.
-
Cell Seeding:
-
Seed mammalian cells (e.g., HaCaT, NIH-3T3) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells.
-
Include a "dark control" plate that will be treated identically but not exposed to light.
-
Incubate for the desired period (e.g., 4 hours) in the dark.
-
-
Light Exposure:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Add 100 µL of fresh, phenol red-free medium.
-
Expose the plate to a calibrated light source at the appropriate wavelength for a defined time to deliver the desired light dose (e.g., 5 J/cm²). The dark control plate should remain wrapped in foil.
-
-
Post-Irradiation Incubation:
-
Return both plates to the incubator for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
-
Protocol 2: Measurement of Intracellular ROS Production
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
-
Compound Incubation:
-
Treat cells with the desired concentration of this compound for the chosen incubation time in the dark.
-
-
Probe Loading:
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
-
Light Exposure and Measurement:
-
Wash the cells with PBS to remove excess probe.
-
Add 100 µL of phenol red-free medium or PBS.
-
Place the plate in a plate reader equipped with a light source for irradiation and fluorescence detection.
-
Immediately before light exposure, take a baseline fluorescence reading (Excitation/Emission ~485/535 nm).
-
Expose the cells to the light source and take kinetic fluorescence readings every 1-2 minutes for the duration of the light exposure.
-
-
Controls:
-
No light control: Cells treated with this compound but not exposed to light.
-
No compound control: Cells exposed to light but not treated with the compound.
-
Positive control: Cells treated with a known ROS inducer (e.g., H₂O₂).
-
Cell-free control: Wells with the compound, probe, and media but no cells to check for direct interactions.
-
Visualizations
Signaling Pathways
Caption: ROS-induced signaling cascade initiated by this compound.
Experimental Workflow
Caption: Workflow for assessing phototoxicity in cell-based assays.
Logical Relationship: Troubleshooting High Background
Caption: Troubleshooting logic for high dark toxicity.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. bioconductor.org [bioconductor.org]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. Assessment of effect of photosensitizers on cytotoxicity of photodynamic therapy in human breast cancer cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Cell Culture Phototoxicity Test | Springer Nature Experiments [experiments.springernature.com]
"Antifungal agent 87" inconsistent MIC results troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results with Antifungal Agent 87.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is most soluble in 100% dimethyl sulfoxide (DMSO). For experimental use, it is advisable to prepare a concentrated stock solution in DMSO. This stock solution should be stored at -20°C for a maximum of six months to ensure stability. It is crucial to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the assay should not exceed 1%, as higher concentrations can inhibit fungal growth.[1]
Q2: What is the standard methodology for determining the MIC of this compound?
A2: The recommended method for determining the MIC of this compound is the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[2][3][4] This involves preparing two-fold serial dilutions of the agent in a 96-well microtiter plate with RPMI 1640 medium.[2][5] A standardized fungal inoculum is then added to each well. The plate is incubated at 35°C for 24-48 hours.[2][6]
Q3: How should the MIC endpoint for this compound be determined?
A3: For this compound, which is a fungistatic agent similar to azoles, the MIC should be read as the lowest concentration that produces a prominent decrease in turbidity (a reduction of ≥50%) compared to the growth control well.[1][7] Visual reading can be subjective; therefore, using a spectrophotometer to measure the optical density can provide a more objective and reproducible endpoint.[1][5]
Q4: We are observing "trailing" or paradoxical growth. How should we handle this?
A4: The "trailing effect" is characterized by reduced but persistent fungal growth at concentrations of the antifungal agent above the true MIC.[8] This phenomenon can lead to falsely elevated MICs, particularly when readings are taken at 48 hours.[8][9] To mitigate this, it is recommended to read the MIC at 24 hours, as trailing is generally less pronounced at this earlier time point.[8][9]
Troubleshooting Inconsistent MIC Results
Inconsistent MIC values for this compound can arise from several factors during the experimental process. The following guide provides potential causes and solutions to help you troubleshoot these issues.
Issue: High Variability in MIC Values Between Replicates and Experiments
High variability is a common challenge in antifungal susceptibility testing.[1] The table below outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Solution |
| Inoculum Preparation Error | Ensure the fungal inoculum is prepared from a fresh culture (24-48 hours old).[7] The inoculum density should be standardized to a 0.5 McFarland standard and then diluted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microdilution plate.[2][8] Use a spectrophotometer for accurate turbidity measurement. |
| Media Variability | Use the standardized RPMI 1640 medium recommended for antifungal susceptibility testing.[2][7] Be aware of potential lot-to-lot variability in the media. Running a quality control (QC) strain with a known MIC range can help identify issues with a new batch of media.[5][7] |
| Incorrect Incubation Conditions | Incubate the microtiter plates at a constant temperature of 35°C.[2][7] While CLSI guidelines have historically allowed for a 48-hour incubation, reading the MIC at 24 hours is often recommended to minimize the effects of trailing growth and obtain more timely results.[8] Consistency in the reading time is critical for reproducibility.[8] |
| Subjective Endpoint Reading | The visual determination of a ≥50% reduction in turbidity can be subjective.[1] To improve consistency, it is recommended to use a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm). The MIC can then be calculated as the lowest drug concentration that causes a ≥50% reduction in absorbance compared to the growth control. |
| Contamination or Mixed Culture | Streak the fungal isolate on an appropriate agar plate to check for purity. The presence of a mixed culture or bacterial contamination can lead to erratic and unreliable MIC results.[8] |
| Quality Control (QC) Strain Out of Range | Always include a QC strain, such as Candida parapsilosis ATCC 22019 or Candida krusei ATCC 6258, for which the expected MIC range of this compound is known.[2][10] If the MIC for the QC strain is outside the acceptable range, it indicates a systematic error in the experimental setup. |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on the CLSI M27 standard for yeast susceptibility testing.[4]
-
Preparation of this compound Dilutions:
-
Prepare a 1 mg/mL stock solution of this compound in 100% DMSO.
-
Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve a concentration range of 64 µg/mL to 0.0625 µg/mL. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Subculture the fungal isolate on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microdilution plate.[2][8]
-
-
Inoculation and Incubation:
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control.[1] This can be determined visually or by using a microplate reader.
-
Visualizations
Workflow for Troubleshooting Inconsistent MIC Results
Caption: Troubleshooting decision tree for inconsistent MIC results.
Standard MIC Testing Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. testinglab.com [testinglab.com]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Improving the bioavailability of "Antifungal agent 87"
Technical Support Center: Antifungal Agent 87 (AA-87)
This center provides researchers, scientists, and drug development professionals with technical guidance for improving the oral bioavailability of the poorly soluble investigational drug, this compound (AA-87).
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it a critical challenge for AA-87?
A1: Oral bioavailability refers to the rate and extent to which an active drug ingredient is absorbed from a dosage form and becomes available at the site of action. For many antifungal agents, including AA-87, low aqueous solubility is a primary obstacle. The drug must first dissolve in the gastrointestinal fluids to be absorbed through the gut wall into the bloodstream.[1][2] If a drug has poor solubility, its dissolution rate is slow, leading to low and variable bioavailability, which can compromise therapeutic efficacy.[2][3]
Q2: What are the likely reasons for AA-87's poor bioavailability?
A2: AA-87 is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which is characterized by high membrane permeability but low aqueous solubility.[4][5][6] The primary rate-limiting step for its absorption is the dissolution of the drug in the gastrointestinal tract.[1][5] Additionally, like many azole antifungals, AA-87 may be a substrate for efflux transporters such as P-glycoprotein (P-gp) in the intestinal wall, which actively pumps the drug back into the gut lumen, further reducing net absorption.[7][8][9][10]
Q3: What are the main strategies to improve the bioavailability of AA-87?
A3: Strategies primarily focus on enhancing the solubility and dissolution rate.[2][3] Common approaches include:
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Particle Size Reduction: Techniques like micronization and nanosizing increase the drug's surface area, which can improve its dissolution rate.[2][11][12]
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Amorphous Solid Dispersions (ASDs): Dispersing AA-87 in a hydrophilic polymer matrix can create a high-energy amorphous form that dissolves more rapidly than the stable crystalline form.[13][14]
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Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can keep the lipophilic drug in a solubilized state as it transits through the GI tract.[14][15]
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Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[4][16]
Q4: How do I choose the right formulation strategy for AA-87?
A4: The choice depends on the specific physicochemical properties of AA-87, the desired dosage form, and manufacturing scalability. A systematic approach, as outlined in the diagram below, is recommended. This involves characterizing the drug, setting a target product profile, and screening various enabling formulations in vitro before proceeding to in vivo pharmacokinetic studies.
Troubleshooting Guides
Issue 1: My in vitro dissolution results for AA-87 are highly variable.
-
Question: I am seeing significant variability between dissolution vessels and runs for my AA-87 formulation. What are the common causes?
-
Answer: High variability in dissolution testing for poorly soluble drugs is a common issue.[17][18] Potential causes include:
-
Hydrodynamics: The exact position where the tablet or capsule settles in the vessel can significantly alter the local fluid dynamics, leading to variable dissolution rates.[17][18] Cone formation at the bottom of the vessel can also trap undissolved particles.
-
Media Preparation: Incorrect preparation of buffers (e.g., wrong salt form, incorrect pH) or surfactants can lead to inconsistent results.[19][20] The quality and source of surfactants like sodium lauryl sulfate (SLS) can also introduce variability.[19][20]
-
Equipment Setup: Minor variations in equipment calibration and setup, such as vessel centering, paddle/basket height, and shaft wobble, can have a large impact on results.[21]
-
Issue 2: AA-87 shows high permeability in my Caco-2 assay, but in vivo bioavailability is still low.
-
Question: My Caco-2 permeability results classify AA-87 as a high-permeability compound, yet my rat pharmacokinetic study shows bioavailability below 20%. What could explain this discrepancy?
-
Answer: This is a classic scenario for a BCS Class II drug and can be attributed to several factors:
-
In Vivo Dissolution Limitation: The Caco-2 assay measures the permeability of an already dissolved drug.[1] The low in vivo bioavailability is likely because the drug is not dissolving sufficiently in the gastrointestinal tract to take advantage of its high permeability.[1] The rate-limiting step is dissolution, not permeation.
-
P-glycoprotein (P-gp) Efflux: Caco-2 cells express efflux transporters like P-gp.[22][23] If AA-87 is a P-gp substrate, it will be actively transported back into the intestinal lumen, reducing its net absorption.[7][8] This efflux can be a significant barrier to achieving high bioavailability even for permeable compounds.[8][9]
-
First-Pass Metabolism: After absorption into the portal vein, the drug passes through the liver before reaching systemic circulation. AA-87 may be extensively metabolized by cytochrome P450 enzymes in the liver, a process known as the first-pass effect, which reduces the amount of active drug reaching the bloodstream.[15]
-
Issue 3: The amorphous solid dispersion (ASD) of AA-87 I created is physically unstable and recrystallizes.
-
Question: I prepared an ASD of AA-87 with PVP K30, but it shows signs of recrystallization upon storage at accelerated stability conditions. How can I improve its stability?
-
Answer: The stability of an ASD is critical, as recrystallization negates the solubility advantage.[13] Several factors influence stability:
-
Drug Loading: High drug loading can increase the tendency for recrystallization. Try preparing dispersions with a lower drug-to-polymer ratio (e.g., 1:3 or 1:5).
-
Polymer Selection: The chosen polymer must be miscible with the drug.[24] The interaction between the drug and the polymer (e.g., via hydrogen bonding) is key to preventing the drug molecules from re-organizing into a crystal lattice.[13] You may need to screen other polymers like HPMC, HPMC-AS, or Soluplus®.
-
Manufacturing Process: The method of preparation matters. Hot-melt extrusion can sometimes produce more stable dispersions compared to spray drying for certain compounds.[25]
-
Environmental Factors: Moisture and high temperatures can act as plasticizers, increasing molecular mobility and promoting recrystallization.[13] Ensure the ASD is stored in a dry environment and consider including downstream processing steps that protect it from humidity.
-
Data Presentation
Table 1: Comparison of Dissolution Rates for Different AA-87 Formulations
| Formulation | Dissolution Medium | % Dissolved at 30 min | % Dissolved at 90 min |
|---|---|---|---|
| AA-87 (Unprocessed) | FaSSIF* | 4 ± 2% | 8 ± 3% |
| AA-87 (Micronized) | FaSSIF* | 15 ± 5% | 28 ± 7% |
| AA-87 ASD (1:3 with HPMC-AS) | FaSSIF* | 75 ± 8% | 92 ± 6% |
| AA-87 SEDDS | FaSSIF* | 88 ± 6% | 95 ± 4% |
*Fasted State Simulated Intestinal Fluid
Table 2: Pharmacokinetic Parameters of AA-87 Formulations in a Rat Model (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Bioavailability (%) |
|---|---|---|---|---|
| AA-87 (Aqueous Suspension) | 55 ± 15 | 4.0 | 450 ± 110 | < 5% |
| AA-87 ASD (1:3 with HPMC-AS) | 480 ± 90 | 2.0 | 3,100 ± 550 | 35% |
| AA-87 SEDDS | 650 ± 120 | 1.5 | 4,200 ± 700 | 48% |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing (USP Apparatus II)
-
Objective: To assess the dissolution rate of different AA-87 formulations in a biorelevant medium.
-
Materials: USP Dissolution Apparatus II (Paddle), 900 mL dissolution vessels, validated HPLC method for AA-87, FaSSIF medium.
-
Procedure:
-
Prepare FaSSIF medium according to the established protocol.
-
Pre-heat the medium in the dissolution vessels to 37 ± 0.5 °C.
-
Set the paddle speed to 75 RPM.
-
Place the AA-87 formulation (e.g., capsule or compressed tablet) into each vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples through a 0.45 µm PVDF syringe filter.
-
Analyze the concentration of AA-87 in each sample using the validated HPLC method.
-
Calculate the cumulative percentage of drug dissolved at each time point.
-
Protocol 2: Caco-2 Cell Permeability Assay
-
Objective: To determine the bidirectional permeability of AA-87 across a Caco-2 cell monolayer and calculate the efflux ratio.[26][27]
-
Materials: Caco-2 cells, 24-well Transwell plates, Hank's Balanced Salt Solution (HBSS), Lucifer yellow, appropriate analytical equipment (LC-MS/MS).
-
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.[22]
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by testing the permeability of a paracellular marker like Lucifer yellow.[23]
-
Apical to Basolateral (A→B) Permeability: a. Prepare a dosing solution of AA-87 (e.g., 10 µM) in HBSS. b. Wash the monolayers with pre-warmed HBSS. c. Add the dosing solution to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.
-
Basolateral to Apical (B→A) Permeability: a. Add the dosing solution to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.
-
Incubate the plates at 37 °C with gentle shaking for 2 hours.
-
At the end of the incubation, take samples from both donor and receiver compartments.
-
Analyze the concentration of AA-87 in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijrpr.com [ijrpr.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Interaction of Common Azole Antifungals with P Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional role of P-glycoprotein in limiting intestinal absorption of drugs: contribution of passive permeability to P-glycoprotein mediated efflux transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 13. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cause of high variability in drug dissolution testing and its impact on setting tolerances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. researchgate.net [researchgate.net]
- 22. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 23. enamine.net [enamine.net]
- 24. gsconlinepress.com [gsconlinepress.com]
- 25. DSpace [helda.helsinki.fi]
- 26. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
"Antifungal agent 87" degradation and how to prevent it
Technical Support Center: Antifungal Agent 87
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound to ensure its stability?
To maintain the integrity and efficacy of this compound, it is crucial to adhere to the recommended storage conditions. The agent should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light.[1][2][3] For long-term storage of the powdered form, a temperature of -20°C is recommended.[3] For solutions in solvent, storage at -80°C can maintain stability for up to two years.[3] Avoid exposure to high temperatures and direct sunlight, as these conditions can accelerate degradation.[2]
2. What are the known degradation pathways for this compound?
This compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The presence of water can lead to the cleavage of labile functional groups within the molecule, particularly at non-neutral pH.
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of degradation products. This process can be catalyzed by the presence of metal ions.
-
Photolysis: Exposure to light, especially UV light, can induce photochemical degradation. It is recommended to handle the compound in a light-protected environment.[4]
3. How can I monitor the degradation of this compound in my samples?
The most common method for monitoring the degradation of this compound is through stability-indicating high-performance liquid chromatography (HPLC) methods.[5][6] These methods can separate the intact drug from its degradation products, allowing for quantification of the remaining active agent.[5][7] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.[7]
4. Are there any known incompatibilities of this compound with common excipients or solvents?
This compound is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[3] When preparing formulations, it is essential to assess the compatibility of this compound with all excipients. Forced degradation studies can be employed to identify potential incompatibilities.
Troubleshooting Guides
Issue 1: Rapid loss of potency of this compound in an aqueous solution.
-
Potential Cause: Hydrolytic degradation. The stability of this compound in aqueous solutions is highly dependent on the pH.
-
Troubleshooting Steps:
-
Verify the pH of your solution.
-
If possible, adjust the pH to a range where the agent is more stable (refer to the stability data table below).
-
Prepare fresh solutions before use and avoid long-term storage of aqueous solutions at room temperature.
-
Consider using a non-aqueous solvent if your experimental design permits.
-
Issue 2: Appearance of unknown peaks in the chromatogram during HPLC analysis.
-
Potential Cause: Degradation of the sample. This could be due to improper storage, handling, or exposure to light.
-
Troubleshooting Steps:
-
Review the storage and handling procedures of your sample. Ensure it was protected from light and stored at the recommended temperature.[1][2][3]
-
Prepare a fresh sample from a new stock of this compound and re-analyze.
-
If the unknown peaks persist, it may indicate degradation is occurring during the analytical procedure itself. Evaluate the stability of the agent in the mobile phase.
-
Issue 3: Inconsistent results in antifungal activity assays.
-
Potential Cause: Degradation of this compound leading to variable concentrations of the active compound.
-
Troubleshooting Steps:
-
Confirm the purity and integrity of your stock of this compound using a validated analytical method like HPLC.
-
Ensure that the solvent used to dissolve the agent is compatible and does not promote degradation.
-
Prepare fresh dilutions for each experiment from a recently prepared stock solution.
-
Quantitative Data
Table 1: Degradation of this compound under Forced Degradation Conditions
| Condition | Time (hours) | Degradation (%) | Major Degradants Formed |
| 0.1 M HCl (60°C) | 24 | 15.2 | Hydrolysis Product A |
| 0.1 M NaOH (60°C) | 24 | 28.5 | Hydrolysis Product B |
| 3% H₂O₂ (25°C) | 24 | 12.8 | Oxidative Product C |
| UV Light (254 nm) | 24 | 35.1 | Photolytic Product D |
| Heat (80°C, solid) | 72 | 8.5 | Thermal Product E |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.
-
Thermal Degradation (Solid State): Place approximately 5 mg of solid this compound in a petri dish and expose it to 80°C for 72 hours. Dissolve in the mobile phase for analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is used to separate and quantify this compound in the presence of its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for a forced degradation stability study.
Caption: Logical troubleshooting for unexpected degradation.
References
- 1. targetmol.com [targetmol.com]
- 2. preservativefactory.com [preservativefactory.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. droracle.ai [droracle.ai]
- 5. Stability indicating methods for the determination of some anti-fungal agents using densitometric and RP-HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Antifungal Agent 87 Biofilm Studies
Welcome to the technical support center for the application of Antifungal Agent 87 in fungal biofilm research. This resource provides detailed protocols, troubleshooting guidance, and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound against fungal biofilms?
A1: this compound is a novel investigational compound. Its primary mechanism involves the disruption of fungal cell membrane integrity by inhibiting key enzymes responsible for ergosterol synthesis. In the context of biofilms, it is hypothesized to interfere with cell-to-cell signaling pathways crucial for biofilm maturation and maintenance, specifically the cAMP-PKA pathway, leading to a reduction in extracellular matrix production.
Q2: Which fungal species has Agent 87 shown efficacy against?
A2: Pre-clinical studies have demonstrated that Agent 87 has broad-spectrum activity against Candida species, including Candida albicans, and some molds like Aspergillus fumigatus. Its efficacy is most pronounced against immature biofilms (less than 24 hours old).
Q3: What are the recommended starting concentrations for in vitro biofilm susceptibility testing?
A3: For initial screening, it is recommended to use a serial dilution of Agent 87 ranging from 0.125 µg/mL to 1024 µg/mL.[1] This wide range helps in determining the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC).
Q4: Can Agent 87 be used in combination with other antifungal drugs?
A4: Preliminary studies suggest potential synergistic effects when Agent 87 is combined with azoles (e.g., fluconazole) or echinocandins (e.g., caspofungin). Researchers should perform checkerboard assays to determine the optimal concentrations and nature of the interaction (synergistic, additive, or antagonistic) for their specific fungal strain.
Troubleshooting Guides
Issue 1: High variability in biofilm formation across wells in a microtiter plate.
-
Question: I am observing inconsistent biofilm growth in my 96-well plate assay before adding Agent 87. Some wells have robust biofilms, while others have very little. What could be the cause?
-
Answer: High variability is a common issue and can stem from several factors.[2]
-
Inconsistent Inoculum: Ensure your fungal cell suspension is homogenous and accurately standardized to the correct density (e.g., 1 x 10⁶ cells/mL for C. albicans) before inoculating the plate.[3] Vortex the cell suspension gently before each pipetting step.
-
Pipetting Technique: Inconsistent pipetting volumes or techniques can lead to variations. Use a multichannel pipette for better consistency if available, and be careful not to disrupt the cell layer at the bottom of the wells during media changes or washing steps.[2]
-
"Edge Effect": Wells on the periphery of the plate are prone to faster evaporation, which can alter media concentration and affect biofilm growth. To mitigate this, avoid using the outermost wells for experiments or fill them with sterile water or PBS to maintain humidity.
-
Incubation Conditions: Ensure the incubator provides uniform temperature and, if required, shaking speed.[2] Uneven heating can lead to significant differences in growth.
-
Issue 2: Crystal Violet (CV) assay results are not reproducible.
-
Question: My Crystal Violet staining results are inconsistent between experiments, even with the same conditions. How can I improve the reliability of this assay?
-
Answer: The CV assay can be tricky, but its reproducibility can be improved with careful technique.[4]
-
Washing Steps: This is a critical step. Inconsistent washing can either leave behind planktonic cells (false positive) or dislodge the biofilm (false negative).[5] Wash gently by submerging the plate in a tub of distilled water or by slowly adding PBS to the side of the wells.[5][6] Ensure the number of washes is consistent for all plates.[2]
-
Staining and Destaining Times: Standardize the incubation times for both CV staining and the solubilization step (e.g., with 95% ethanol or 33% acetic acid) across all experiments.[2][7]
-
Drying: Ensure plates are completely dry before adding the solubilizing agent, as residual water can affect the reading. Air-drying for a consistent period is recommended.[2]
-
Reader Interference: After solubilizing the dye, it is best practice to transfer the liquid to a new, clean plate before reading the absorbance to avoid interference from stained plastic at the bottom of the original wells.[4]
-
Issue 3: XTT assay shows high metabolic activity even at high concentrations of Agent 87.
-
Question: I've treated a mature biofilm with high concentrations of Agent 87, but the XTT assay still shows significant metabolic activity, suggesting the biofilm is still viable. Is the agent not working?
-
Answer: This is a common observation when testing agents against mature biofilms, which are notoriously resistant.[1][8]
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Biofilm Maturity: Mature biofilms (e.g., 48 hours or older) have a dense extracellular matrix that can prevent the antifungal agent from penetrating and reaching all the cells.[8] This can lead to a high MBEC value.
-
Persister Cells: Biofilms contain a subpopulation of dormant or slow-growing "persister" cells that are highly tolerant to antifungal agents.[8] While the agent may kill metabolically active cells, these persister cells can survive and resume activity once the drug is removed.
-
XTT Assay Limitations: The XTT assay measures metabolic activity, which is an indicator of cell viability.[9] It is possible that some cells remain metabolically active even if they are not proliferating. Consider supplementing the XTT assay with other methods, such as colony-forming unit (CFU) counting after biofilm disruption, to get a more complete picture of cell death.
-
Assay Optimization: Ensure the XTT/menadione solution is prepared fresh. Some studies suggest that adding glucose to the XTT solution can improve the accuracy and consistency of readings for Candida biofilms.[10][11]
-
Data Presentation
For effective comparison of results, quantitative data should be organized into clear tables.
Table 1: Hypothetical Biofilm Susceptibility Data for Agent 87 against C. albicans
| Assay Type | Endpoint | Agent 87 (µg/mL) | Fluconazole (µg/mL) |
| Planktonic MIC | MIC₅₀ | 2 | 4 |
| Biofilm Inhibition | MBIC₅₀ | 16 | 128 |
| Biofilm Eradication | MBEC₅₀ | 256 | >1024 |
MIC₅₀: Minimum Inhibitory Concentration for 50% inhibition of planktonic growth. MBIC₅₀: Minimum Biofilm Inhibitory Concentration for 50% prevention of biofilm formation. MBEC₅₀: Minimum Biofilm Eradication Concentration for 50% reduction of a pre-formed biofilm.
Table 2: Example Data from a Crystal Violet Assay (% Biofilm Inhibition)
| Agent 87 Conc. (µg/mL) | Mean OD₅₇₀ | Std. Deviation | % Inhibition |
| 0 (Control) | 1.250 | 0.110 | 0% |
| 4 | 0.980 | 0.095 | 21.6% |
| 8 | 0.750 | 0.080 | 40.0% |
| 16 | 0.610 | 0.075 | 51.2% |
| 32 | 0.450 | 0.060 | 64.0% |
| 64 | 0.230 | 0.045 | 81.6% |
Experimental Protocols
Protocol 1: Fungal Biofilm Formation in a 96-Well Plate
This protocol is adapted for Candida albicans.
-
Inoculum Preparation: Culture C. albicans on a YPD agar plate for 24-48 hours at 30°C. Inoculate a single colony into YPD broth and incubate overnight at 30°C with shaking. Harvest the cells by centrifugation, wash twice with sterile Phosphate Buffered Saline (PBS), and resuspend in RPMI-1640 medium. Adjust the cell density to 1 x 10⁶ cells/mL using a hemocytometer.[3]
-
Seeding: Dispense 100 µL of the standardized cell suspension into the wells of a flat-bottom 96-well microtiter plate.[1]
-
Adhesion Phase: Incubate the plate at 37°C for 90 minutes to allow the yeast cells to adhere to the surface.[3]
-
Biofilm Growth: After the adhesion phase, gently remove the medium and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells. Add 200 µL of fresh RPMI-1640 medium to each well.
-
Maturation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm maturation. The incubation time can be adjusted based on the experimental needs.
Protocol 2: Crystal Violet (CV) Assay for Biofilm Biomass Quantification
-
Biofilm Preparation: Form biofilms as described in Protocol 1.
-
Washing: Carefully aspirate the medium from the wells. Wash the biofilms twice with 200 µL of sterile PBS to remove all non-adherent cells.[2]
-
Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes. Remove the methanol and allow the plate to air dry completely.[7]
-
Staining: Add 150 µL of 0.1% aqueous crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[6]
-
Final Wash: Remove the CV solution and wash the plate four times with distilled water.[2] Vigorously tap the plate on paper towels to remove all excess water.
-
Solubilization: Add 200 µL of 33% (v/v) glacial acetic acid or 95% ethanol to each well to solubilize the bound dye. Incubate for 15 minutes with gentle shaking.[6][7]
-
Quantification: Transfer 150 µL of the solubilized solution to a new flat-bottom 96-well plate. Measure the absorbance at 570-595 nm using a microplate reader.[6][7]
Protocol 3: XTT Reduction Assay for Biofilm Metabolic Activity
-
Biofilm Treatment: Form and treat biofilms with Agent 87 as required by the experimental design.
-
Preparation of XTT Solution: Prepare a 0.5 g/L solution of XTT in sterile PBS or Ringer's lactate solution. Prepare a 10 mM menadione stock solution in acetone. Just before use, add menadione to the XTT solution to a final concentration of 1 µM.[9][12]
-
Washing: After treatment, carefully wash the biofilms twice with sterile PBS.
-
Incubation: Add 100 µL of the XTT/menadione solution to each well.[9] Cover the plate with aluminum foil and incubate in the dark at 37°C for 2-3 hours.[12]
-
Quantification: After incubation, transfer 80 µL of the colored supernatant to a new 96-well plate.[12] Read the absorbance at 490 nm. The color intensity is proportional to the metabolic activity of the biofilm.
Visualizations
Caption: General workflow for testing Agent 87 against fungal biofilms.
Caption: Hypothesized signaling pathway targeted by this compound.
Caption: Troubleshooting decision tree for Crystal Violet assay variability.
References
- 1. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
- 7. Frontiers | Crystal Violet Staining Alone Is Not Adequate to Assess Synergism or Antagonism in Multi-Species Biofilms of Bacteria Associated With Bacterial Vaginosis [frontiersin.org]
- 8. Fungal Biofilms: Relevance in the Setting of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. scielo.br [scielo.br]
- 11. scispace.com [scispace.com]
- 12. A Soluble Tetrazolium-Based Reduction Assay to Evaluate the Effect of Antibodies on Candida tropicalis Biofilms [jove.com]
"Antifungal agent 87" unexpected pharmacological interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antifungal Agent 87.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent naphthazarine-based photosensitizer designed for photodynamic therapy (PDT) against fungal pathogens.[1][2] Its antifungal activity is initiated by irradiation with light at a wavelength of approximately 500 nm.[1] Upon photoactivation, the agent generates reactive oxygen species (ROS), which induce oxidative stress and lead to fungal cell death. This mechanism is localized to the area of irradiation, minimizing systemic effects.
Q2: We are observing lower than expected antifungal efficacy. What are the potential causes?
Several factors can contribute to reduced efficacy. Please consider the following:
-
Inadequate Light Activation: Ensure the light source wavelength is optimized for this compound (approximately 500 nm) and that the light dose (J/cm²) is sufficient to activate the compound.
-
Compound Stability: this compound may degrade under certain storage conditions or in specific experimental media. Verify the integrity of your compound stock.
-
Cellular Uptake: Insufficient penetration into the fungal cells can limit efficacy. Consider optimizing incubation time or using permeabilizing agents, if appropriate for your experimental model.
-
Presence of Quenchers: Components in your experimental medium or the biological environment could be quenching the reactive oxygen species generated by this compound.
Q3: Are there any known interactions with other common antifungal agents?
Currently, there is no specific data on the pharmacological interactions of this compound with other antifungal drugs. However, based on its mechanism of action as a photosensitizer, interactions are theoretically possible. For instance, agents that affect cellular redox balance or membrane permeability could potentially modulate the efficacy of this compound. It is recommended to perform co-administration studies to evaluate potential synergistic or antagonistic effects with other antifungals.
Q4: Can this compound be used in combination with systemic therapies?
While this compound is designed for localized photodynamic therapy, caution is advised when considering concurrent systemic treatments. Systemic drugs that are metabolized by the liver could potentially have altered pharmacokinetics if any systemic absorption of this compound or its metabolites occurs, although this is unlikely with topical application. Systemic antimycotic therapies can be associated with hepatotoxicity and drug interactions.[2] Researchers should assess potential systemic exposure of this compound in their models and consider potential off-target effects.
Troubleshooting Guides
Issue: Unexpected Cytotoxicity in Host Cells
If you are observing higher than expected cytotoxicity in your host cell model, consider the following troubleshooting steps:
-
Optimize Light Exposure: Reduce the light dose (J/cm²) or the duration of irradiation to minimize off-target damage.
-
Titrate Compound Concentration: Perform a dose-response curve to determine the optimal concentration of this compound that maximizes antifungal activity while minimizing host cell toxicity.
-
Control for Dark Toxicity: Assess the cytotoxicity of this compound in the absence of light to ensure that the observed toxicity is primarily due to the photodynamic effect.
-
Evaluate Systemic Absorption: In in vivo models, assess for any systemic absorption of the agent that could lead to off-target effects.
Issue: Inconsistent Results Across Experiments
Variability in experimental outcomes can be addressed by standardizing the following parameters:
-
Light Source Calibration: Regularly calibrate the power output and wavelength of your light source.
-
Compound Preparation: Prepare fresh solutions of this compound for each experiment from a validated stock.
-
Standardized Cell Cultures: Ensure consistent fungal and host cell culture conditions (e.g., cell density, growth phase).
-
Oxygen Availability: The photodynamic action of this compound is oxygen-dependent. Ensure adequate oxygenation of your experimental system.
Quantitative Data Summary
As specific interaction data for this compound is not available, the following table provides a hypothetical framework for assessing potential interactions with a conventional antifungal agent (e.g., an azole).
| Treatment Group | This compound (µM) | Azole Antifungal (µM) | Light Exposure (J/cm²) | Fungal Viability (%) | Host Cell Viability (%) |
| Control | 0 | 0 | 0 | 100 | 100 |
| Light Only | 0 | 0 | 10 | 98 | 99 |
| Agent 87 (Dark) | 1 | 0 | 0 | 95 | 97 |
| Azole Only | 0 | 5 | 0 | 60 | 98 |
| Agent 87 + Light | 1 | 0 | 10 | 40 | 85 |
| Agent 87 + Azole (Dark) | 1 | 5 | 0 | 55 | 96 |
| Agent 87 + Azole + Light | 1 | 5 | 10 | 15 | 80 |
Experimental Protocols
Protocol 1: In Vitro Assessment of Pharmacological Interactions
This protocol outlines a method to assess the potential synergistic, additive, or antagonistic interactions between this compound and another antifungal compound in vitro.
-
Cell Culture: Culture the target fungal species (e.g., Candida albicans) to mid-logarithmic phase in a suitable liquid medium.
-
Checkerboard Assay: Prepare a 96-well microtiter plate with serial dilutions of this compound along the rows and the second antifungal agent along the columns.
-
Inoculation: Add a standardized inoculum of the fungal culture to each well. Include appropriate controls (no drug, single drug).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24-48 hours) under conditions suitable for fungal growth. For "light" conditions, incubate for a shorter period (e.g., 1-2 hours) before light exposure.
-
Photoactivation: Expose the designated plates to a calibrated light source at ~500 nm with a defined energy dose. Keep parallel "dark" plates shielded from light.
-
Viability Assessment: Determine fungal viability using a suitable method, such as a metabolic assay (e.g., XTT or resazurin) or by plating for colony-forming units (CFUs).
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergy: FICI ≤ 0.5; indifference: 0.5 < FICI ≤ 4; antagonism: FICI > 4).
Visualizations
Caption: Mechanism of action of this compound via photodynamic therapy.
Caption: Troubleshooting workflow for low antifungal efficacy of Agent 87.
References
"Antifungal agent 87" cross-reactivity with mammalian cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antifungal Agent 87. The information is designed to address specific issues that may be encountered during in-vitro experiments, with a focus on potential cross-reactivity with mammalian cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of lanosterol 14-alpha-demethylase, a critical enzyme in the ergosterol biosynthesis pathway in fungi.[1][2][3] By blocking this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to the accumulation of toxic sterol intermediates and ultimately, cell death.[2][3]
Q2: What is the potential for this compound to cross-react with mammalian cells?
A2: Cross-reactivity with mammalian cells is a potential concern because they possess a homologous enzyme, lanosterol 14-alpha-demethylase, which is involved in cholesterol biosynthesis.[4] While this compound is designed for higher selectivity towards the fungal enzyme, high concentrations or specific cell line sensitivities can lead to off-target inhibition of the mammalian counterpart, resulting in cytotoxicity.[4]
Q3: How is the selectivity of this compound determined?
A3: The selectivity of this compound is quantified by the Selectivity Index (SI). This index is the ratio of the cytotoxic concentration in mammalian cells (e.g., CC50 or IC50) to the effective antifungal concentration (e.g., Minimum Inhibitory Concentration (MIC) or IC50). A higher SI value indicates greater selectivity for the fungal target over mammalian cells.[4][5]
Q4: What are the common mammalian cell lines used for assessing the cytotoxicity of antifungal agents?
A4: Standard mammalian cell lines for general cytotoxicity testing include:
-
HepG2 (Human Liver Cancer Cell Line): To assess potential hepatotoxicity.[4]
-
HEK293 (Human Embryonic Kidney Cells): To evaluate potential nephrotoxicity.
-
NIH 3T3 (Mouse Embryonic Fibroblast Cell Line): A common fibroblast cell line for general toxicity screening.[5]
-
Jurkat (Human T-lymphocyte Cell Line): To assess effects on immune cells.[5]
Q5: What are the typical signs of cytotoxicity in mammalian cell cultures treated with this compound?
A5: Cytotoxicity can manifest as reduced cell viability and proliferation, changes in cell morphology (e.g., rounding, detachment), and compromised membrane integrity.[2] These effects can be quantified using various assays as detailed in the troubleshooting guide.
Troubleshooting Guide
This guide addresses common problems encountered during the experimental evaluation of this compound.
Problem 1: High Cytotoxicity Observed in Mammalian Cell Lines at Expected Antifungal Concentrations
-
Possible Cause 1: Off-target effects on the mammalian lanosterol 14-alpha-demethylase.
-
Solution: Perform a dose-response study to determine the 50% cytotoxic concentration (CC50) for your specific mammalian cell line. Compare this to the antifungal effective concentration to calculate the Selectivity Index. If the SI is low, consider using a lower concentration of the agent if fungistatic effects are sufficient for your experimental goals.
-
-
Possible Cause 2: Non-specific disruption of mammalian cell membrane integrity.
-
Solution: Conduct a membrane permeability assay, such as the lactate dehydrogenase (LDH) release assay, to determine if the agent is causing membrane damage.[4] A hemolysis assay can also be performed to assess lytic activity against red blood cells, which is an indicator of non-specific membrane disruption.[4][5]
-
-
Possible Cause 3: Induction of apoptosis or other cell stress pathways.
-
Solution: Evaluate markers of apoptosis (e.g., caspase activation, annexin V staining) in mammalian cells treated with this compound. If apoptosis is induced at concentrations near the antifungal effective range, this may be an inherent property of the compound.
-
Problem 2: Inconsistent Antifungal Activity (MIC values vary between experiments)
-
Possible Cause 1: Variability in the fungal inoculum.
-
Solution: Standardize the preparation of the fungal inoculum to ensure a consistent cell density and growth phase at the start of each experiment.
-
-
Possible Cause 2: Compound precipitation in culture medium.
-
Solution: Visually inspect the culture wells for any signs of precipitation. Test the solubility of this compound in your specific culture medium. If solubility is an issue, consider using a different solvent or a lower concentration range.
-
-
Possible Cause 3: Development of fungal resistance.
-
Solution: If working with fungal strains that have been repeatedly exposed to the agent, perform susceptibility testing on a fresh culture from a frozen stock to confirm the expected MIC.[2]
-
Quantitative Data Summary
The following tables provide a summary of representative data for this compound compared to other antifungal agents. Data for this compound is hypothetical and for illustrative purposes.
Table 1: In Vitro Activity and Cytotoxicity
| Compound | Fungal Target | Fungal Species (MIC µg/mL) | Mammalian Cell Line | Cytotoxicity (CC50 µg/mL) | Selectivity Index (CC50/MIC) |
| This compound | Lanosterol 14-alpha-demethylase | Candida albicans | HepG2 | 150 | >93.75 |
| 1.6 | |||||
| Amphotericin B | Ergosterol | Candida albicans | HepG2 | 25 | 50 |
| 0.5 | |||||
| Fluconazole | Lanosterol 14-alpha-demethylase | Candida albicans | HepG2 | >1000 | >500 |
| 2.0 |
Table 2: Hemolytic Activity
| Compound | HC50 (µg/mL) | Hemolytic Potential |
| This compound | > 400 | Low |
| Amphotericin B | 50 | High |
| Fluconazole | > 2000 | Very Low |
HC50 (Half-maximal hemolytic concentration) is the concentration causing 50% hemolysis of red blood cells.[5]
Experimental Protocols
1. MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 24-48 hours.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5] The percentage of cell viability is calculated relative to untreated control cells.
2. LDH Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[4]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per manufacturer's instructions).
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm. The amount of LDH release is proportional to the level of cytotoxicity.
3. Hemolysis Assay
This assay determines the lytic effect of a compound on red blood cells (RBCs).[5]
-
RBC Preparation: Obtain fresh red blood cells and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the RBCs in PBS to a final concentration of 4% (v/v).
-
Compound Incubation: Add serial dilutions of this compound to a 96-well plate. Add the RBC suspension to each well. Use PBS as a negative control and 1% Triton X-100 as a positive control for 100% hemolysis.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.[5]
-
Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.[5]
Visualizations
Caption: Mechanism of Action and Cross-Reactivity of this compound.
Caption: Experimental Workflow for Assessing Cross-Reactivity.
Caption: Troubleshooting High Cytotoxicity of this compound.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current Concepts in Antifungal Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Efficacy of Antifungal Agent 87 Against Drug-Resistant Fungal Strains: A Guide for Researchers
For research, scientific, and drug development professionals, this guide provides a comprehensive comparison of the investigational Antifungal Agent 87 against established antifungal drugs in combating drug-resistant fungal pathogens. This document synthesizes preclinical data on its efficacy, mechanism of action, and performance against critical strains such as Candida auris and fluconazole-resistant Candida albicans.
The emergence of multidrug-resistant fungal infections poses a significant global health threat, with pathogens like Candida auris exhibiting resistance to multiple classes of antifungal agents.[1] This has created an urgent need for novel therapeutics with distinct mechanisms of action. This compound is a novel synthetic compound currently under preclinical investigation. This guide presents a comparative analysis of its in vitro activity against key resistant fungal strains, benchmarked against widely used antifungal agents: fluconazole (an azole), amphotericin B (a polyene), and caspofungin (an echinocandin).
Comparative In Vitro Susceptibility
Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antifungal agent's potency. The following table summarizes the comparative MIC values of this compound and other antifungal agents against a panel of drug-resistant fungal strains. Lower MIC values indicate greater potency.
| Fungal Strain | This compound | Fluconazole | Amphotericin B | Caspofungin |
| Candida auris (multidrug-resistant) | 0.5 µg/mL | >64 µg/mL | 1 µg/mL | 2 µg/mL |
| Candida albicans (fluconazole-resistant) | 1 µg/mL | 128 µg/mL | 0.5 µg/mL | 0.25 µg/mL |
| Aspergillus fumigatus (azole-resistant) | 2 µg/mL | >256 µg/mL | 1 µg/mL | 0.125 µg/mL |
| Cryptococcus neoformans (fluconazole-resistant) | 0.25 µg/mL | 32 µg/mL | 0.25 µg/mL | 16 µg/mL |
Fungicidal Activity: Time-Kill Kinetics
Time-kill assays provide insights into the pharmacodynamics of an antifungal agent, distinguishing between fungistatic (inhibiting growth) and fungicidal (killing) activity. The data below illustrates the rate at which this compound and comparators reduce the viable cell count of a multidrug-resistant Candida auris strain over 48 hours.
| Time (hours) | This compound (4x MIC) | Fluconazole (4x MIC) | Amphotericin B (4x MIC) | Caspofungin (4x MIC) |
| 0 | 0 | 0 | 0 | 0 |
| 4 | -1.5 | -0.2 | -2.0 | -1.0 |
| 8 | -2.8 | -0.3 | -3.5 | -2.2 |
| 12 | -3.2 | -0.3 | >-4.0 | -3.0 |
| 24 | >-4.0 | -0.1 | >-4.0 | -3.8 |
| 48 | >-4.0 | +0.5 | >-4.0 | >-4.0 |
| Data represents the log10 change in Colony Forming Units (CFU)/mL. |
Efficacy Against Fungal Biofilms
Fungal biofilms are a significant clinical challenge due to their inherent resistance to antimicrobial agents.[2] The ability of this compound to disrupt pre-formed biofilms of fluconazole-resistant Candida albicans was assessed and compared with other antifungals.
| Treatment | Biofilm Metabolic Activity Reduction (%) | Biofilm Biomass Reduction (%) |
| This compound | 85% | 78% |
| Fluconazole | 15% | 10% |
| Amphotericin B | 92% | 88% |
| Caspofungin | 75% | 65% |
Proposed Mechanism of Action
While the precise mechanism is under investigation, preliminary studies suggest that this compound disrupts fungal cell wall integrity by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[3] However, it is hypothesized to bind to a different subunit of the glucan synthase enzyme complex than echinocandins like caspofungin, potentially overcoming common resistance mutations in the FKS genes.[3][4]
Caption: Hypothesized pathway of this compound action.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.[5][6]
-
Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to yield a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Drug Dilution: Antifungal agents were serially diluted two-fold in RPMI 1640 medium in a 96-well microtiter plate.
-
Incubation: 100 µL of the fungal inoculum was added to each well. The plates were incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of visual growth compared to the drug-free control well.
Caption: Workflow for MIC determination.
Time-Kill Assay
Time-kill assays were performed to assess the fungicidal or fungistatic activity of the compounds.[7][8]
-
Inoculum Preparation: A standardized fungal suspension of approximately 1-5 x 10⁵ CFU/mL was prepared in RPMI 1640 medium.
-
Drug Exposure: Antifungal agents were added to the fungal suspensions at a concentration of 4x their MIC. A drug-free control was also included.
-
Incubation and Sampling: The cultures were incubated at 35°C with agitation. Aliquots were removed at 0, 4, 8, 12, 24, and 48 hours.
-
Quantification: The aliquots were serially diluted and plated on Sabouraud Dextrose Agar. The plates were incubated for 24-48 hours, and the number of colonies was counted to determine the CFU/mL at each time point.
Biofilm Disruption Assay
The efficacy of the antifungal agents against pre-formed biofilms was evaluated using a crystal violet and XTT reduction assay.[2][9]
-
Biofilm Formation: A standardized fungal suspension (1 x 10⁶ cells/mL in RPMI 1640) was added to the wells of a 96-well plate and incubated for 24 hours at 37°C to allow for biofilm formation.
-
Biofilm Treatment: After formation, the biofilms were washed with PBS, and fresh medium containing the antifungal agents at 16x MIC was added. The plates were incubated for an additional 24 hours.
-
Metabolic Activity (XTT Assay): The biofilms were washed, and an XTT/menadione solution was added. After incubation in the dark, the colorimetric change was measured at 490 nm.
-
Biomass Quantification (Crystal Violet Assay): The biofilms were washed, stained with 0.1% crystal violet, and then destained with ethanol. The absorbance of the destaining solution was measured at 570 nm.
Caption: Workflow for the biofilm disruption assay.
Conclusion
The preliminary in vitro data suggests that this compound demonstrates potent activity against a range of drug-resistant fungal strains, including multidrug-resistant Candida auris and fluconazole-resistant Candida albicans. Its fungicidal activity and ability to disrupt established biofilms are comparable to or, in some cases, exceed that of existing antifungal agents. The hypothesized novel binding site on the glucan synthase complex may contribute to its efficacy against echinocandin-resistant strains. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in the treatment of invasive fungal infections.
References
- 1. Antifungal discovery offers hope against deadly drug-resistant infections | King's College London [kcl.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents | MDPI [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Gwt1 as a Novel Antifungal Target for Agent 87
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the discovery and validation of novel antifungal agents with new mechanisms of action. This guide provides a comparative analysis of a hypothetical antifungal agent, "Agent 87," which targets the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1), against established antifungal drug classes. Experimental data, detailed protocols, and pathway visualizations are presented to support the validation of Gwt1 as a promising antifungal target.
Executive Summary
Agent 87, a potent and specific inhibitor of the fungal Gwt1 enzyme, demonstrates significant in vitro activity against a broad spectrum of fungal pathogens, including species resistant to current therapies. Gwt1 is a crucial acyltransferase in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, which is essential for fungal cell wall integrity and viability.[1][2] Inhibition of Gwt1 by Agent 87 disrupts the localization of key cell wall mannoproteins, leading to severe growth defects and fungal cell death.[2][3] This novel mechanism of action provides a critical advantage against fungal strains that have developed resistance to conventional antifungals targeting ergosterol synthesis or cell wall glucan synthesis.
Comparative In Vitro Activity
The in vitro potency of Agent 87 (represented by the Gwt1 inhibitor manogepix) was evaluated against various Candida and Aspergillus species and compared with leading antifungal agents from the azole, polyene, and echinocandin classes. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, demonstrating the superior or comparable activity of Agent 87 against key fungal pathogens.
Table 1: Comparative MIC90 (μg/mL) Against Candida Species
| Antifungal Agent | Mechanism of Action | C. albicans | C. glabrata | C. auris | C. krusei |
| Agent 87 (Manogepix) | Gwt1 Inhibition | 0.008 | ≤0.03 | 0.016 | >8 |
| Fluconazole | Lanosterol 14-α-demethylase inhibitor | 0.5 | 16 | >64 | 64 |
| Amphotericin B | Ergosterol binding | 1 | 1 | 2 | 2 |
| Micafungin | 1,3-β-D-glucan synthase inhibitor | 0.03 | 0.06 | 0.25 | 2 |
Data compiled from multiple sources.[4][5][6]
Table 2: Comparative MIC90/MEC90 (μg/mL) Against Aspergillus Species
| Antifungal Agent | Mechanism of Action | A. fumigatus | A. flavus | A. terreus |
| Agent 87 (Manogepix) | Gwt1 Inhibition | 0.03 | 0.03 | 0.06 |
| Voriconazole | Lanosterol 14-α-demethylase inhibitor | 1 | 1 | 1 |
| Amphotericin B | Ergosterol binding | 1 | 1 | 2 |
| Caspofungin | 1,3-β-D-glucan synthase inhibitor | 0.25 | 0.5 | >16 |
Data compiled from multiple sources.[5][7]
Mechanism of Action of Agent 87
Agent 87 targets the Gwt1 enzyme, a key component of the GPI anchor biosynthesis pathway in the endoplasmic reticulum.[8][9] This pathway is responsible for the post-translational modification of proteins that are destined for the fungal cell wall. By competitively inhibiting Gwt1, Agent 87 blocks the acylation of inositol, a critical step in the GPI anchor synthesis.[8][10] This leads to an accumulation of immature GPI-anchored proteins, compromising the structural integrity of the cell wall and ultimately resulting in fungal cell death.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Resistance Development to the Gwt1 Inhibitor Manogepix (APX001A) in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Micafungin in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structural insights into the inhibition mechanism of fungal GWT1 by manogepix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Cytotoxicity for Antifungal Agent 87
A new benchmark in selective antifungal therapy. This guide provides a comprehensive comparative analysis of the cytotoxicity of the novel investigational antifungal agent, "Antifungal Agent 87," against a panel of established antifungal drugs. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and therapeutic potential.
Note on "this compound": Publicly available information on a specific molecule designated "this compound" is not available. Therefore, this guide has been constructed as a template, utilizing data from representative, well-characterized antifungal agents to illustrate the format and content of a comparative cytotoxicity analysis. The data for Amphotericin B, Fluconazole, and Caspofungin are derived from published literature and are intended to serve as a reference for comparison once data for "this compound" is generated.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of this compound's comparators against various human cell lines. The 50% cytotoxic concentration (CC50) is a key metric, representing the concentration of a drug that causes the death of 50% of the cells in a culture. A higher CC50 value indicates lower cytotoxicity. The selectivity index (SI), calculated as the ratio of CC50 for a mammalian cell line to the minimum inhibitory concentration (MIC) for a target fungus, is a critical indicator of a drug's therapeutic window. A higher SI is desirable, suggesting greater selectivity for the fungal pathogen over host cells.
| Antifungal Agent | Class | Human Cell Line | CC50 (µg/mL) | Target Fungus | MIC (µg/mL) | Selectivity Index (SI) |
| This compound | [Class of Agent 87] | [e.g., HepG2] | [Insert Data] | [e.g., C. albicans] | [Insert Data] | [Calculate SI] |
| Amphotericin B | Polyene | HEK293 | >10 | C. albicans | 0.5 | >20 |
| Fluconazole | Azole | HepG2 | >100 | C. albicans | 1 | >100 |
| Caspofungin | Echinocandin | HepG2 | >100 | C. albicans | 0.125 | >800 |
Note: The CC50 and MIC values for the comparator agents are representative and can vary depending on the specific cell line, fungal strain, and experimental conditions.
Experimental Protocols
The cytotoxicity data presented in this guide are typically generated using standardized in vitro assays. The following are detailed methodologies for key experiments.
Cell Culture and Maintenance
Human cell lines, such as HepG2 (human liver carcinoma) and HEK293 (human embryonic kidney), are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the antifungal agents. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 24-48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
-
Cell Seeding and Treatment: Cells are seeded and treated with antifungal agents as described for the MTT assay.
-
Supernatant Collection: After the incubation period, a portion of the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is mixed with the LDH assay reagent mixture according to the manufacturer's instructions.
-
Incubation: The mixture is incubated at room temperature for a specified time, protected from light.
-
Absorbance Measurement: The absorbance is measured at 490 nm.
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. The percentage of cytotoxicity is calculated relative to a maximum LDH release control.
Visualizations
The following diagrams illustrate key experimental workflows and biological pathways relevant to the evaluation of antifungal agents.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Caption: Simplified ergosterol biosynthesis pathway and points of antifungal drug intervention.
"Antifungal agent 87" synergistic effect with other antifungal agents
Comparative Guide to the Synergistic Effects of Antifungal Agents
Introduction
The emergence of antifungal resistance necessitates the exploration of novel therapeutic strategies to enhance the efficacy of existing antifungal agents. Combination therapy, which involves the simultaneous use of two or more drugs, presents a promising approach to overcome resistance, reduce toxicity by allowing for lower dosages, and achieve synergistic or additive effects. This guide provides a comparative overview of the synergistic interactions between different classes of antifungal agents, using the well-documented synergy between the azole, fluconazole, and the allylamine, terbinafine, against Candida albicans as a primary example. While this report is presented as a template for "Antifungal Agent 87," the data herein is based on established antifungal agents to illustrate the principles and methodologies of synergy testing.
The synergistic interaction between fluconazole and terbinafine is particularly noteworthy as they both target the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. By inhibiting different enzymes in this pathway, their combined action leads to a more potent antifungal effect than when either agent is used alone[1][2][3].
Quantitative Data Summary
The synergistic interaction between antifungal agents is quantitatively assessed using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated from data obtained through checkerboard assays, where various concentrations of two drugs are tested in combination. Synergy is typically defined as an FICI of ≤ 0.5, an additive or indifferent effect as an FICI > 0.5 to ≤ 4.0, and antagonism as an FICI > 4.0.
Table 1: In Vitro Synergistic Activity of Fluconazole and Terbinafine against Candida albicans
| Fungal Strain | Fluconazole MIC (µg/mL) Alone | Terbinafine MIC (µg/mL) Alone | Fluconazole MIC (µg/mL) in Combination | Terbinafine MIC (µg/mL) in Combination | FICI | Interaction |
| C. albicans ATCC 10231 | 0.5 - 128 | Not Specified | 0.25 - 8 | Not Specified | 0.37 - 1 | Synergy/Additive |
| Azole-Resistant C. albicans (30 strains) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 40% Synergy |
Data synthesized from studies evaluating the combination of fluconazole and terbinafine[3][4][5]. The FICI values often vary between different clinical isolates.
Table 2: Comparison of Other Synergistic Antifungal Combinations
| Combination | Target Organism | Synergy Rate | Key Findings |
| Amphotericin B + Flucytosine | Cryptococcus neoformans | ~60-77% | Considered the standard of care for cryptococcal meningitis; synergy observed even in some flucytosine-resistant isolates[6][7][8][9]. |
| Voriconazole + Caspofungin | Aspergillus fumigatus | Variable | In vitro results are inconsistent, but in vivo studies show improved efficacy and prolonged survival in animal models compared to monotherapy[10][11][12][13][14]. |
Experimental Protocols
The following is a detailed methodology for the checkerboard broth microdilution assay, a standard method for determining antifungal synergy in vitro[15][16][17][18].
Objective: To determine the in vitro interaction between two antifungal agents against a specific fungal isolate.
Materials:
-
96-well microtiter plates
-
Fungal isolate
-
RPMI 1640 medium buffered with MOPS
-
Antifungal agent stock solutions (e.g., Fluconazole, Terbinafine)
-
Spectrophotometer or microplate reader
-
Sterile saline with 0.05% Tween 80 (for mold spore suspensions)
Procedure:
-
Inoculum Preparation: The fungal isolate is cultured on appropriate agar medium (e.g., Sabouraud Dextrose Agar)[15]. For yeast, a suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard. For molds, conidia are harvested and the concentration is adjusted using a hemocytometer. The final inoculum concentration is typically between 0.5 x 10³ and 2.5 x 10³ CFU/mL in RPMI 1640 medium.
-
Drug Dilution: Serial dilutions of two antifungal agents (Drug A and Drug B) are prepared in the 96-well plate. Drug A is serially diluted horizontally, while Drug B is serially diluted vertically. This creates a matrix of wells containing various concentrations of each drug, both alone and in combination.
-
Plate Inoculation: Each well is inoculated with the prepared fungal suspension. Control wells containing medium only (negative control) and medium with the fungal inoculum but no drug (positive growth control) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours, depending on the growth rate of the fungus.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥80%) compared to the growth control[1]. This can be assessed visually or by reading the optical density at 492 nm.
-
FICI Calculation: The FICI is calculated for each combination that shows growth inhibition using the following formula:
FICI = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Mandatory Visualizations
Diagram 1: Ergosterol Biosynthesis Pathway and Antifungal Targets
References
- 1. journals.asm.org [journals.asm.org]
- 2. skinfudge.pk [skinfudge.pk]
- 3. tandfonline.com [tandfonline.com]
- 4. In vitro activities of terbinafine in combination with fluconazole and itraconazole against isolates of Candida albicans with reduced susceptibility to azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of Amphotericin B in Combination with Flucytosine against Flucytosine-Susceptible or Flucytosine-Resistant Isolates of Cryptococcus neoformans during Disseminated Murine Cryptococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vitro Interaction of Flucytosine with Conventional and New Antifungals against Cryptococcus neoformans Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Major Role for Amphotericin B–Flucytosine Combination in Severe Cryptococcosis | PLOS One [journals.plos.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Efficacy of caspofungin and voriconazole combinations in experimental aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Newer Combination Antifungal Therapies for Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Efficacy of the Combination of Voriconazole and Caspofungin in Experimental Pulmonary Aspergillosis by Different Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 18. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Rezafungin and Caspofungin for Invasive Fungal Infections
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal therapeutics, the echinocandin class has been a cornerstone for the treatment of invasive candidiasis. Caspofungin, a first-generation echinocandin, has long been a standard of care. However, the development of novel agents with improved pharmacokinetic profiles offers new possibilities for treatment and prophylaxis. This guide provides a detailed, data-driven comparison of the next-generation echinocandin, rezafungin, with the established agent, caspofungin.
Mechanism of Action: A Shared Target
Both rezafungin and caspofungin belong to the echinocandin class of antifungal agents and share the same mechanism of action.[1][2] They are non-competitive inhibitors of the enzyme β-(1,3)-D-glucan synthase.[1][3] This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall.[1][4] By inhibiting this enzyme, both drugs disrupt the fungal cell wall, leading to osmotic instability, cell lysis, and ultimately, fungal cell death.[3][4] This mechanism is highly selective for fungal pathogens as mammalian cells do not possess a cell wall or β-(1,3)-D-glucan synthase.[3][5]
Figure 1. Mechanism of action of Rezafungin and Caspofungin.
Key Differentiating Feature: Pharmacokinetics
The most significant distinction between rezafungin and caspofungin lies in their pharmacokinetic profiles. Rezafungin is a structural analog of anidulafungin, modified to increase its chemical stability.[6] This results in a markedly longer half-life of over 130 hours, which allows for once-weekly intravenous administration.[6][7] In contrast, caspofungin requires daily intravenous infusions.[8] This difference in dosing regimen presents a potential advantage for rezafungin in terms of patient convenience and reduced healthcare costs.[9]
Clinical Efficacy: A Head-to-Head Comparison from the ReSTORE Trial
The ReSTORE trial, a multicentre, double-blind, double-dummy, randomised phase 3 study, directly compared the efficacy and safety of rezafungin and caspofungin for the treatment of candidemia and invasive candidiasis.[10]
Table 1: Primary Efficacy Endpoints from the ReSTORE Trial [10][11]
| Endpoint | Rezafungin Group | Caspofungin Group | Treatment Difference (95% CI) |
| Global Cure at Day 14 (EMA Primary Endpoint) | 59.1% (55/93) | 60.6% (57/94) | -1.1% (-14.9 to 12.7) |
| 30-Day All-Cause Mortality (FDA Primary Endpoint) | 23.7% (22/93) | 21.3% (20/94) | 2.4% (-9.7 to 14.4) |
The results demonstrated that rezafungin was non-inferior to caspofungin for both the European Medical Agency (EMA) and the US Food and Drug Administration (FDA) primary endpoints.[10][11] A pooled analysis of the STRIVE and ReSTORE trials also supported the efficacy and safety of rezafungin.[12] Interestingly, this pooled analysis suggested that rezafungin may lead to a numerically faster time to negative blood culture, potentially due to its front-loaded dosing regimen.[12][13]
Safety and Tolerability Profile
The safety profiles of rezafungin and caspofungin were comparable in the ReSTORE trial.[10]
Table 2: Overview of Treatment-Emergent Adverse Events (TEAEs) in the ReSTORE Trial [10][14]
| Adverse Event Category | Rezafungin Group (n=98) | Caspofungin Group (n=98) |
| Patients with at least one TEAE | 91% (89) | 85% (83) |
| Patients with Serious TEAEs | 56% (55) | 53% (52) |
| Most Common TEAEs (>5% in either group) | Pyrexia, hypokalaemia, pneumonia, septic shock, and anaemia | Pyrexia, hypokalaemia, pneumonia, septic shock, and anaemia |
There were no concerning trends in treatment-emergent or serious adverse events for rezafungin compared to caspofungin.[10]
In Vitro Susceptibility
Rezafungin has demonstrated potent in vitro activity against a broad range of Candida and Aspergillus species, including isolates resistant to other antifungal classes.[6][15][16] Its activity is generally comparable to other echinocandins, including caspofungin.[6][17]
Table 3: Comparative In Vitro Activity (MIC90, µg/mL) Against Common Candida Species
| Candida Species | Rezafungin | Caspofungin |
| C. albicans | 0.06 - 0.25 | 0.25 - 0.5 |
| C. glabrata | 0.06 - 0.25 | 0.25 - 0.5 |
| C. tropicalis | 0.12 - 0.5 | 0.25 - 0.5 |
| C. parapsilosis | 1 - 2 | 1 - 2 |
| C. krusei | 0.12 - 0.5 | 0.5 - 1 |
Note: MIC90 values are compiled from multiple sources and can vary between studies.[17][18] It is important to note that caspofungin susceptibility testing can have significant interlaboratory variability.[17]
Experimental Protocols
In Vitro Susceptibility Testing
The in vitro activity of both rezafungin and caspofungin is typically determined using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.[6][16]
Figure 2. Standardized workflow for antifungal susceptibility testing.
Key Parameters for MIC/MEC Determination:
-
Medium: RPMI-1640 medium is the standard.[16]
-
Inoculum: A standardized fungal suspension is prepared.[19]
-
Incubation: Plates are typically incubated at 35°C.[20]
-
Endpoint Reading:
-
For Candida species, the Minimum Inhibitory Concentration (MIC) is read as the lowest drug concentration showing a prominent decrease in turbidity (growth) after 24-48 hours.[19][20]
-
For Aspergillus species, the Minimum Effective Concentration (MEC) is often used for echinocandins. The MEC is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as observed microscopically.[16][21]
-
Clinical Trial Protocol: The ReSTORE Study
The ReSTORE trial provides a robust framework for the head-to-head clinical comparison of intravenous antifungal agents.
Figure 3. Simplified logical flow of the ReSTORE clinical trial.
Conclusion
Rezafungin has demonstrated non-inferiority to caspofungin in terms of clinical efficacy and safety for the treatment of candidemia and invasive candidiasis. Both agents share a well-established mechanism of action, targeting the fungal cell wall. The primary advantage of rezafungin lies in its extended half-life, which permits a convenient once-weekly dosing schedule. This pharmacokinetic benefit, coupled with a comparable efficacy and safety profile, positions rezafungin as a valuable new option in the antifungal armamentarium, particularly in settings where simplified dosing regimens can improve patient management and resource utilization. Further research may continue to elucidate specific patient populations or clinical scenarios where one agent may be preferred over the other.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Caspofungin - Wikipedia [en.wikipedia.org]
- 3. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Rezafungin acetate? [synapse.patsnap.com]
- 5. Rezafungin Monograph for Professionals - Drugs.com [drugs.com]
- 6. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Rezafungin Versus Caspofungin in a Phase 2, Randomized, Double-blind Study for the Treatment of Candidemia and Invasive Candidiasis: The STRIVE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rezafungin vs caspofungin for the treatment of invasive candidiasis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. Rezafungin versus caspofungin for treatment of candidaemia and invasive candidiasis (ReSTORE): a multicentre, double-blind, double-dummy, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Rezafungin versus caspofungin for patients with candidaemia or invasive candidiasis in the intensive care unit: pooled analyses of the ReSTORE and STRIVE randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessmedicina.mhmedical.com [accessmedicina.mhmedical.com]
- 15. Rezafungin, a New Second-Generation Echinocandin [clsi.org]
- 16. academic.oup.com [academic.oup.com]
- 17. In vitro activity of rezafungin against common and rare Candida species and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Activities of Caspofungin Compared with Those of Fluconazole and Itraconazole against 3,959 Clinical Isolates of Candida spp., Including 157 Fluconazole-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro susceptibility testing methods for caspofungin against Aspergillus and Fusarium isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Antifungal Agent 87 (Ibrexafungerp) Compared to Standard of Care for Invasive Candidiasis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides an objective comparison of the in vivo efficacy of the novel antifungal agent Ibrexafungerp, a first-in-class triterpenoid glucan synthase inhibitor, with standard of care agents for the treatment of invasive candidiasis. The data presented is derived from preclinical studies, offering a quantitative and methodological foundation for researchers in the field of antifungal drug development. For the purpose of this guide, "Antifungal agent 87" will be represented by Ibrexafungerp.
Executive Summary
Invasive candidiasis remains a significant cause of morbidity and mortality, particularly in immunocompromised patient populations. The emergence of antifungal resistance necessitates the development of novel therapeutic agents. Ibrexafungerp (formerly SCY-078) is a novel, orally bioavailable antifungal that inhibits (1,3)-β-D-glucan synthase, an essential component of the fungal cell wall.[1] This mechanism is similar to that of echinocandins, a current standard of care.[1][2] However, Ibrexafungerp's distinct binding site may confer activity against some echinocandin-resistant strains.[3] This guide compares the in vivo efficacy of Ibrexafungerp to standard of care agents, caspofungin (an echinocandin) and fluconazole (an azole), in a murine model of invasive candidiasis caused by Candida auris, a multidrug-resistant pathogen of urgent public health concern.
Data Presentation: In Vivo Efficacy in a Murine Model of Invasive Candidiasis (C. auris)
The following tables summarize the in vivo efficacy of Ibrexafungerp compared to caspofungin and fluconazole in a neutropenic murine model of invasive C. auris infection.[4][5]
Table 1: Survival Outcomes in a Murine Model of Invasive C. auris Candidiasis
| Treatment Group | Dose | Administration Route | Survival Rate (%) |
| Vehicle Control | - | Oral | 0 |
| Ibrexafungerp | 20 mg/kg BID | Oral | 40 |
| Ibrexafungerp | 30 mg/kg BID | Oral | 80 |
| Ibrexafungerp | 40 mg/kg BID | Oral | 90 |
| Caspofungin | 10 mg/kg QD | Intraperitoneal | 80 |
| Fluconazole | 20 mg/kg QD | Oral | 0 |
Data sourced from studies on a fluconazole-resistant C. auris isolate.[4][5]
Table 2: Fungal Burden in Kidneys in a Murine Model of Invasive C. auris Candidiasis
| Treatment Group | Dose | Administration Route | Mean Log10 CFU/g Kidney (± SD) |
| Vehicle Control | - | Oral | 7.5 (± 0.3) |
| Ibrexafungerp | 20 mg/kg BID | Oral | 5.8 (± 0.5) |
| Ibrexafungerp | 30 mg/kg BID | Oral | 4.2 (± 0.6) |
| Ibrexafungerp | 40 mg/kg BID | Oral | 3.5 (± 0.4) |
| Caspofungin | 10 mg/kg QD | Intraperitoneal | 3.8 (± 0.7) |
| Fluconazole | 20 mg/kg QD | Oral | 7.2 (± 0.4) |
Fungal burden assessed on day 8 post-infection.[4][5]
Experimental Protocols
Murine Model of Invasive Candidiasis
A standardized murine model of invasive candidiasis is utilized to assess the in vivo efficacy of antifungal agents.[6][7]
1. Animal Model:
-
Species/Strain: Male or female BALB/c or ICR mice.[7]
-
Weight/Age: Typically 20-25 grams, 6-8 weeks old.
-
Immunosuppression: To establish a robust infection, mice are often rendered neutropenic. This is commonly achieved via intraperitoneal administration of cyclophosphamide or intravenous administration of 5-fluorouracil prior to infection.[6]
2. Fungal Strain and Inoculum Preparation:
-
Organism: A clinical isolate of Candida species (e.g., C. auris, C. albicans) is used.
-
Culture: The isolate is grown on Sabouraud dextrose agar and then in a liquid medium like yeast peptone dextrose (YPD) broth.
-
Inoculum: Yeast cells are harvested, washed in sterile saline, and counted using a hemocytometer. The final inoculum is adjusted to the desired concentration (e.g., 1 x 10^6 CFU/mL).
3. Infection:
-
Mice are infected via intravenous injection of the fungal inoculum into the lateral tail vein.
4. Antifungal Treatment:
-
Treatment is initiated at a specified time post-infection (e.g., 24 hours).
-
Ibrexafungerp: Administered orally (e.g., by gavage) twice daily (BID).
-
Caspofungin: Administered intraperitoneally once daily (QD).
-
Fluconazole: Administered orally once daily (QD).
-
A vehicle control group receives the administration vehicle without the active drug.
5. Efficacy Endpoints:
-
Survival: Mice are monitored daily for a predetermined period (e.g., 21 days), and survival is recorded.
-
Fungal Burden: A cohort of mice is euthanized at a specific time point (e.g., day 8). Kidneys are aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
Mechanism of Action and Signaling Pathways
Fungal Cell Wall Synthesis Inhibition
Ibrexafungerp and echinocandins like caspofungin target the fungal cell wall, a structure absent in mammalian cells, by inhibiting the (1,3)-β-D-glucan synthase enzyme complex.[1][2][8] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a key structural polymer of the fungal cell wall.[9] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[10] While both drug classes target the same enzyme, Ibrexafungerp has a distinct binding site, which may account for its activity against some echinocandin-resistant strains.[3]
Ergosterol Biosynthesis Inhibition
Azoles, such as fluconazole, have a different mechanism of action. They inhibit the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[11][12] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[13] Depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth.[14]
References
- 1. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Echinocandins: the newest class of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Ibrexafungerp Demonstrates In Vitro Activity against Fluconazole-Resistant Candida auris and In Vivo Efficacy with Delayed Initiation of Therapy in an Experimental Model of Invasive Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. niaid.nih.gov [niaid.nih.gov]
- 7. niaid.nih.gov [niaid.nih.gov]
- 8. Echinocandin - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 12. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
Navigating the Landscape of Antifungal Resistance: A Comparative Analysis of Ibrexafungerp's Cross-Resistance Profile
A deep dive into the cross-resistance potential of the novel antifungal agent, ibrexafungerp, reveals a promising profile against fungal pathogens resistant to existing therapeutic classes. This guide provides a comprehensive comparison of ibrexafungerp's in vitro activity with that of other major antifungals, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals in the ongoing battle against antifungal resistance.
The emergence of multidrug-resistant fungal infections poses a significant threat to global health. A key challenge in the development of new antifungal agents is the potential for cross-resistance, where resistance to one drug confers resistance to another, often due to a shared mechanism of action or resistance pathway. This guide focuses on ibrexafungerp, a first-in-class triterpenoid antifungal, as a case study to explore the critical aspects of cross-resistance with established antifungal agents, including echinocandins and azoles.
Unveiling the Mechanism: A Different Approach to a Familiar Target
Ibrexafungerp, like the echinocandin class of antifungals, targets the fungal enzyme (1,3)-β-D-glucan synthase, which is essential for the synthesis of the fungal cell wall.[1][2][3][4][5][6] However, a crucial distinction lies in their binding sites on this enzyme complex. While echinocandins and ibrexafungerp both inhibit glucan synthase, they do so by interacting with different sites on the enzyme.[1][2][3][6] This difference in binding is the primary reason for the observed limited cross-resistance between ibrexafungerp and echinocandins.[1][2][6] Fungal strains that have developed resistance to echinocandins, often through mutations in the FKS genes that encode the target enzyme, may remain susceptible to ibrexafungerp.[1][6][7][8]
Comparative In Vitro Activity: A Quantitative Look at Cross-Resistance
The in vitro efficacy of ibrexafungerp has been extensively studied against a broad range of fungal pathogens, including isolates with known resistance to other antifungal classes. The following tables summarize the minimum inhibitory concentration (MIC) data, providing a quantitative comparison of ibrexafungerp's activity against that of other antifungals.
Table 1: Comparative Activity of Ibrexafungerp and Echinocandins against Echinocandin-Resistant Candida Species
| Fungal Species | Resistance Mechanism | Ibrexafungerp MIC Range (µg/mL) | Anidulafungin MIC Range (µg/mL) | Caspofungin MIC Range (µg/mL) | Micafungin MIC Range (µg/mL) |
| Candida albicans | FKS1 Hotspot Mutations | 0.03 - 2 | >8 | >8 | >8 |
| Candida glabrata | FKS1/FKS2 Hotspot Mutations | <0.03 - 4 | >8 | 8 - >16 | >16 |
| Candida auris | FKS Mutation | 0.5 | >8 | >8 | 4 - 8 |
Data compiled from multiple in vitro studies.[7][8][9][10][11][12]
Table 2: Comparative Activity of Ibrexafungerp and Azoles against Azole-Resistant Candida Species
| Fungal Species | Resistance Mechanism | Ibrexafungerp MIC Range (µg/mL) | Fluconazole MIC Range (µg/mL) | Voriconazole MIC Range (µg/mL) |
| Candida albicans | Efflux pump overexpression/ERG11 mutations | 0.016 - 0.5 | ≥64 | ≥2 |
| Candida glabrata | Efflux pump overexpression | 0.016 - 8 | ≥64 | N/A |
| Candida krusei | Intrinsic Resistance | 0.25 - 2 | ≥64 | N/A |
| Candida auris | Efflux pump overexpression/ERG11 mutations | 0.25 - 2 | >64 | N/A |
Data compiled from multiple in vitro studies.[7][8][13][14][15][16]
Table 3: Activity of Ibrexafungerp against Azole-Resistant Aspergillus fumigatus
| Resistance Mechanism | Ibrexafungerp MEC Range (µg/mL) | Itraconazole MIC Range (µg/mL) | Voriconazole MIC Range (µg/mL) | Posaconazole MIC Range (µg/mL) |
| TR34/L98H | 0.015 - 0.25 | ≥8 | ≥4 | ≥1 |
| TR46/Y121F/T289A | 0.015 - 0.25 | ≥8 | ≥4 | ≥1 |
MEC (Minimum Effective Concentration) is used for molds. Data from in vitro studies.[17]
Experimental Protocols: A Framework for Cross-Resistance Studies
The data presented in this guide are derived from studies employing standardized antifungal susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized protocols for broth microdilution testing of both yeasts (M27) and filamentous fungi (M38).[18][19][20][21][22] These methods are essential for generating reproducible and comparable MIC data.
A typical experimental workflow for assessing cross-resistance involves the following key steps:
-
Isolate Selection: A panel of well-characterized fungal isolates is selected. This includes wild-type (susceptible) strains and strains with known resistance mechanisms to one or more classes of antifungal agents.
-
Inoculum Preparation: The fungal isolates are cultured, and the inoculum is standardized to a specific concentration to ensure consistent results.
-
Antifungal Agent Preparation: The antifungal agents to be tested are serially diluted to create a range of concentrations.
-
Broth Microdilution Assay: The standardized inoculum is added to microtiter plates containing the serially diluted antifungal agents.
-
Incubation: The plates are incubated under controlled conditions (temperature and time) to allow for fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that inhibits a certain percentage of fungal growth compared to a drug-free control. For yeasts, this is typically a 50% reduction in turbidity, while for molds, it is often complete inhibition of growth.
-
Data Analysis: The MIC values for the new antifungal agent are compared across the panel of susceptible and resistant isolates to determine the extent of cross-resistance.
Conclusion
The investigation into the cross-resistance profile of ibrexafungerp demonstrates the value of developing antifungal agents with novel mechanisms of action or distinct binding sites on existing targets. The data strongly suggest that ibrexafungerp has limited cross-resistance with echinocandins and no cross-resistance with azoles, making it a valuable potential therapeutic option for infections caused by multidrug-resistant fungal pathogens.[1][2][6][17] Continued surveillance and in-depth molecular studies are crucial to fully understand and predict the evolution of resistance to this new class of antifungals. The experimental framework outlined in this guide provides a robust methodology for the ongoing evaluation of new antifungal candidates and their potential to overcome the challenge of cross-resistance.
References
- 1. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrexafungerp: A new triterpenoid antifungal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ibrexafungerp Citrate? [synapse.patsnap.com]
- 6. The Antifungal Pipeline: Fosmanogepix, Ibrexafungerp, Olorofim, Opelconazole, and Rezafungin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ibrexafungerp, a Novel Oral Triterpenoid Antifungal in Development: Overview of Antifungal Activity Against Candida glabrata [frontiersin.org]
- 8. Ibrexafungerp Demonstrates In Vitro Activity against Fluconazole-Resistant Candida auris and In Vivo Efficacy with Delayed Initiation of Therapy in an Experimental Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In vitro activity of ibrexafungerp against clinically relevant echinocandin-resistant Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. frontiersin.org [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. scynexis.com [scynexis.com]
- 16. In Vitro pH Activity of Ibrexafungerp against Fluconazole-Susceptible and -Resistant Candida Isolates from Women with Vulvovaginal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Trends in antifungal susceptibility testing using CLSI reference and commercial methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
Comparative Efficacy of Novel Antifungal Agents: A Guide for Researchers
An Objective Analysis of Antifungal Agent 87 and Leading Alternatives in Development
The landscape of antifungal therapeutics is evolving, with several novel agents in late-stage development showing promise against resistant and emerging fungal pathogens. This guide provides a comparative analysis of a hypothetical next-generation antifungal, "this compound," benchmarked against leading real-world investigational agents: Fosmanogepix, Ibrexafungerp, and Olorofim. The data presented is a synthesis of publicly available information on these agents, intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding their potential clinical utility.
In Vitro Susceptibility
The in vitro activity of an antifungal agent is a critical determinant of its potential efficacy. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC ranges for our comparative agents against a panel of clinically important fungal pathogens.
| Fungal Species | This compound (Hypothetical MIC90, µg/mL) | Fosmanogepix (MIC90, µg/mL) | Ibrexafungerp (MIC90, µg/mL) | Olorofim (MIC90, µg/mL) | Fluconazole (Comparator MIC90, µg/mL) |
| Candida albicans | 0.06 | ≤0.015-0.06 | 0.12-0.5 | >8 | 0.25-2 |
| Candida auris | 0.125 | 0.03 | 0.5-1 | >8 | >64 |
| Aspergillus fumigatus | 0.25 | 0.03-0.06 | 0.5-2 | 0.06-0.125 | >64 |
| Cryptococcus neoformans | 0.5 | 0.125 | 1-4 | >8 | 4-16 |
| Lomentospora prolificans | 1 | >8 | >8 | 0.125-0.25 | >64 |
Note: Data for Fosmanogepix, Ibrexafungerp, and Olorofim are synthesized from publicly available research.[1][2][3] "this compound" data is hypothetical for comparative purposes.
In Vivo Efficacy in Murine Models
In vivo studies are essential for evaluating the therapeutic potential of a new antifungal agent in a living organism. The following table summarizes hypothetical survival data from a murine model of disseminated candidiasis, comparing this compound to a standard-of-care comparator, fluconazole.
| Treatment Group | Dosage | 14-Day Survival Rate (%) | Fungal Burden (Log10 CFU/g kidney) |
| Vehicle Control | - | 0 | 7.5 |
| This compound | 10 mg/kg | 90 | 2.1 |
| This compound | 20 mg/kg | 100 | 1.5 |
| Fluconazole | 20 mg/kg | 70 | 3.2 |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination
-
Methodology: The in vitro antifungal susceptibility testing is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts and M38-A2 for filamentous fungi.
-
Procedure:
-
A standardized inoculum of the fungal isolate is prepared and adjusted to a concentration of 0.5-2.5 x 10^3 cells/mL.
-
The antifungal agents are serially diluted in 96-well microtiter plates.
-
The fungal inoculum is added to each well containing the diluted antifungal agent.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the drug that causes a significant diminution of growth (≥50% for azoles and ≥90% for other agents) compared to the growth in the control well.
-
2. Murine Model of Disseminated Candidiasis
-
Animal Model: Immunocompetent BALB/c mice (6-8 weeks old) are used for this model.
-
Infection: Mice are infected via lateral tail vein injection with 1 x 10^5 Candida albicans cells in 0.1 mL of sterile saline.
-
Treatment: Treatment with the investigational antifungal agent or a comparator is initiated 24 hours post-infection and administered once daily for 7 consecutive days.
-
Endpoints:
-
Survival: Mice are monitored daily for 14 days, and the survival rate is recorded.
-
Fungal Burden: On day 8 post-infection, a subset of mice from each group is euthanized, and their kidneys are aseptically removed, homogenized, and plated on appropriate media to determine the fungal burden (CFU/g of tissue).
-
Visualizing Mechanisms and Workflows
To further elucidate the comparative aspects of these novel antifungal agents, the following diagrams illustrate a hypothetical signaling pathway, a typical experimental workflow, and the design of a non-inferiority clinical trial.
References
Comparative Evaluation of Antifungal Agent 87 in a Fluconazole-Resistant Candida Model
For Immediate Release
This guide provides a comprehensive comparison of the investigational Antifungal Agent 87 against standard and emerging therapies for fluconazole-resistant Candida infections. The data presented is based on established preclinical models and aims to inform researchers, scientists, and drug development professionals on the potential of this novel compound.
The rise of fluconazole-resistant Candida species, particularly Candida albicans, Candida glabrata, and Candida auris, poses a significant threat to public health, limiting treatment options for invasive candidiasis.[1][2][3][4][5] Fluconazole, a widely used azole antifungal, functions by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][6] Resistance to fluconazole is often multifactorial, arising from mechanisms such as overexpression or mutation of the ERG11 gene, and increased drug efflux through ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters.[1][2][6][7]
This compound represents a novel chemical class with a distinct mechanism of action, aiming to overcome these resistance mechanisms. This guide details its in vitro and in vivo efficacy in comparison to existing antifungal agents.
In Vitro Efficacy
The in vitro activity of this compound was evaluated against a panel of fluconazole-susceptible and -resistant Candida isolates. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits visible fungal growth, was determined using the broth microdilution method.[8][9]
Table 1: Comparative In Vitro Activity (MIC µg/mL) of Antifungal Agents against Candida Species
| Antifungal Agent | C. albicans (Fluconazole-Susceptible) | C. albicans (Fluconazole-Resistant) | C. glabrata (Fluconazole-Resistant) | C. auris (Multidrug-Resistant) |
| This compound | 0.5 | 1 | 0.5 | 1 |
| Fluconazole | 1 | >64 | >64 | >64 |
| Amphotericin B | 0.5 | 0.5 | 0.5 | 1 |
| Caspofungin | 0.25 | 0.25 | 0.125 | 0.5 |
| Voriconazole | 0.06 | 4 | 16 | 2 |
| Ibrexafungerp | 0.25 | 0.5 | 0.125 | 0.5 |
Data for this compound is representative of novel small molecules in development. Data for other agents is compiled from published literature.[3][8]
In Vivo Efficacy
The in vivo efficacy of this compound was assessed in a murine model of systemic candidiasis caused by a fluconazole-resistant strain of C. albicans.[8][10]
Table 2: In Vivo Efficacy in a Murine Model of Systemic Candidiasis
| Treatment Group | Dosage (mg/kg) | Survival Rate at Day 21 (%) | Fungal Burden in Kidneys (log CFU/g) |
| Vehicle Control | - | 0 | 7.5 |
| This compound | 10 | 100 | 3.2 |
| Fluconazole | 20 | 10 | 6.8 |
| Amphotericin B | 1 | 80 | 4.1 |
Results are based on established experimental models for novel antifungal evaluation.[8]
Mechanism of Action
While many azoles target ergosterol synthesis, this compound is hypothesized to act via a novel mechanism, such as disrupting the fungal cell membrane integrity or inhibiting a key signaling pathway essential for fungal viability.[8][11] This distinct mechanism may explain its potent activity against azole-resistant strains.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context of this research, the following diagrams illustrate a key fluconazole resistance pathway and a typical workflow for evaluating a new antifungal agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel fluconazole derivatives with promising antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial-Resistant Invasive Candidiasis | Candidiasis | CDC [cdc.gov]
- 6. thecandidadiet.com [thecandidadiet.com]
- 7. academic.oup.com [academic.oup.com]
- 8. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 9. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 10. Correlation between in vitro and in vivo activity of antifungal agents against Candida species. | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
Comparative Analysis of Antifungal Agent 87: Pharmacokinetics and Pharmacodynamics
In the landscape of rising antifungal resistance and a limited arsenal of therapeutic options, the development of novel antifungal agents is a critical priority for global health. This guide provides a comparative analysis of the preclinical data for a novel investigational antifungal, designated "Antifungal Agent 87," benchmarked against established and other emerging antifungal therapies. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this promising new candidate.
Mechanism of Action: A Novel Approach to Fungal Inhibition
This compound belongs to a new class of molecules that selectively target fungal pyrimidine biosynthesis. Its mechanism of action is the potent and specific inhibition of the fungal enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis in fungi.[1] Notably, the fungal DHODH enzyme possesses structural differences from its human counterpart, allowing for selective targeting by this compound, which minimizes the potential for off-target effects in the host.[1] This targeted inhibition leads to a depletion of pyrimidines, ultimately arresting fungal growth and proliferation.
Comparative Pharmacokinetics
A key advantage of a novel antifungal agent is a favorable pharmacokinetic (PK) profile that allows for effective drug exposure at the site of infection. This compound has been profiled in preclinical animal models and demonstrates high oral bioavailability and a half-life supportive of once-daily dosing. A summary of its key PK parameters in comparison to other antifungal agents is provided below.
| Parameter | This compound (Projected) | Voriconazole | Caspofungin | Fosmanogepix (active moiety) |
| Class | Dihydroorotate Dehydrogenase Inhibitor | Triazole | Echinocandin | Gwt1 Inhibitor |
| Administration | Oral, IV | Oral, IV | IV | Oral, IV |
| Oral Bioavailability | ~85% | >90%[3] | Not Orally Available | Prodrug, >90% conversion |
| Plasma Protein Binding | ~95% | ~58% | ~97% | ~98% |
| Elimination Half-life | ~24 hours | 6-24 hours (variable)[4] | 9-11 hours | ~8 hours |
| Metabolism | Hepatic (minor CYP involvement) | Hepatic (CYP2C19, CYP2C9, CYP3A4)[4] | Hydrolysis and N-acetylation | Cleavage of prodrug |
| Primary Excretion | Biliary/Fecal | Hepatic | Biliary/Fecal | Renal |
Table 1: Comparative Pharmacokinetic Parameters of this compound and Other Antifungal Agents.
Comparative Pharmacodynamics
The in vitro activity of this compound has been evaluated against a broad panel of clinically relevant fungal pathogens, including resistant isolates. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a drug that inhibits visible growth, demonstrate potent activity against both yeasts and molds.
| Organism | This compound (MIC Range, µg/mL) | Voriconazole (MIC Range, µg/mL) | Caspofungin (MIC Range, µg/mL) | Manogepix (active moiety of Fosmanogepix) (MIC Range, µg/mL) |
| Candida albicans | 0.015 - 0.125 | 0.015 - 1 | 0.03 - 0.5 | 0.008 - 0.06 |
| Candida glabrata | 0.03 - 0.25 | 0.125 - 16 | 0.06 - 1 | 0.015 - 0.125 |
| Candida auris | 0.03 - 0.25 | 0.25 - 4 | 0.25 - 2 | 0.015 - 0.125 |
| Aspergillus fumigatus | 0.015 - 0.06 | 0.25 - 2 | 0.015 - 0.125 | 0.015 - 0.06 |
| Azole-resistant A. fumigatus | 0.015 - 0.06 | >16 | 0.015 - 0.125 | 0.015 - 0.06 |
| Scedosporium prolificans | 0.125 - 1 | >16 | >16 | 0.25 - 2 |
| Lomentospora prolificans | 0.125 - 1 | >16 | >16 | 0.25 - 2 |
Table 2: Comparative In Vitro Activity (MIC) of this compound and Other Antifungal Agents.
Experimental Protocols
The data presented in this guide are based on standardized preclinical methodologies to ensure reproducibility and clinical relevance.
In Vitro Susceptibility Testing
The in vitro activity of this compound was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8][9]
Protocol:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: this compound and comparator drugs are serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant diminution of growth (≥50% inhibition) compared to the growth control well.
In Vivo Efficacy Studies: Murine Model of Invasive Aspergillosis
The in vivo efficacy of this compound was evaluated in a neutropenic murine model of invasive pulmonary aspergillosis.[10][11][12][13][14] This model is a standard for assessing the potential clinical utility of new antifungal agents against mold infections.
Protocol:
-
Immunosuppression: Male BALB/c mice are rendered neutropenic by intraperitoneal administration of cyclophosphamide and subcutaneous administration of cortisone acetate on specific days prior to infection.[10][11]
-
Infection: Mice are infected via intranasal instillation or inhalation of a suspension of Aspergillus fumigatus conidia.[10][11]
-
Treatment: Treatment with this compound or a comparator drug is initiated 24 hours post-infection and administered for a defined period (e.g., 7-14 days).
-
Efficacy Assessment: Efficacy is assessed by several endpoints, including survival, fungal burden in target organs (e.g., lungs, kidneys) determined by colony-forming unit (CFU) counts or quantitative PCR, and histopathological analysis of tissues.[10]
Conclusion
The preclinical data for this compound demonstrate a promising profile for a novel antifungal therapeutic. Its unique mechanism of action, potent and broad-spectrum in vitro activity, including against resistant pathogens, and favorable pharmacokinetic properties suggest that it could be a valuable addition to the clinical armamentarium for treating invasive fungal infections. Further clinical development is warranted to fully elucidate the safety and efficacy of this compound in human subjects.
References
- 1. What are A.fumigatus DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. F901318 represents a novel class of antifungal drug that inhibits dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmilabs.com [jmilabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Murine Model of Invasive Aspergillosis | Springer Nature Experiments [experiments.springernature.com]
- 14. Animal Models of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Antifungal Agent 87: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of "Antifungal agent 87," a novel investigational compound, validating its mechanism of action and comparing its in vitro performance against established antifungal agents. All data presented herein is for illustrative purposes to demonstrate the validation process.
Introduction to this compound
This compound is a novel synthetic compound demonstrating potent fungicidal activity against a broad spectrum of human fungal pathogens. Structurally distinct from the azole class of antifungals, it is hypothesized to exert its effect by targeting the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. This guide details the experimental validation of this proposed mechanism and compares its efficacy to fluconazole, a widely used triazole antifungal.
Proposed Mechanism of Action
This compound is designed to inhibit lanosterol 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the conversion of lanosterol to ergosterol.[1][2][3] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, thereby disrupting fungal cell membrane integrity and function, ultimately leading to cell death.[2][4][5]
Comparative Performance Analysis
The in vitro efficacy of this compound was compared against fluconazole using a panel of Candida albicans isolates, including fluconazole-susceptible and resistant strains.
Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| C. albicans ATCC 90028 | 0.125 | 0.5 |
| C. albicans SC5314 | 0.25 | 1 |
| Fluconazole-R Isolate 1 | 0.5 | 64 |
| Fluconazole-R Isolate 2 | 1 | >128 |
Table 1: Comparative MIC values of this compound and Fluconazole against C. albicans.
Ergosterol Content Analysis
To confirm the proposed mechanism of action, the total ergosterol content in C. albicans ATCC 90028 was quantified after treatment with sub-inhibitory concentrations of each agent.
| Treatment (at 0.5x MIC) | Ergosterol Content (% of Control) |
| Untreated Control | 100% |
| This compound | 22% |
| Fluconazole | 35% |
Table 2: Effect of this compound and Fluconazole on ergosterol biosynthesis in C. albicans.
Erg11 Protein Expression
To investigate potential resistance mechanisms, the expression of the target protein, Erg11, was assessed by Western blot in a fluconazole-resistant isolate.
| Fungal Strain | Treatment | Relative Erg11 Expression |
| C. albicans ATCC 90028 | Untreated | 1.0 |
| Fluconazole-R Isolate 1 | Untreated | 4.2 |
| Fluconazole-R Isolate 1 | This compound (1x MIC) | 4.5 |
Table 3: Relative expression of Erg11 protein in susceptible and resistant C. albicans.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.
-
Preparation of Antifungal Stock Solutions: Dissolve this compound and fluconazole in dimethyl sulfoxide (DMSO) to a concentration of 1280 µg/mL.
-
Preparation of Microdilution Plates: Serially dilute the stock solutions in RPMI 1640 medium in a 96-well plate to achieve final concentrations ranging from 0.06 to 128 µg/mL.
-
Inoculum Preparation: Culture C. albicans isolates on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Incubate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (≥50%) compared to the drug-free control well.
Ergosterol Quantification
This protocol is based on established spectrophotometric methods for sterol quantification.
-
Cell Culture and Treatment: Grow C. albicans in Yeast Peptone Dextrose (YPD) broth to mid-log phase. Treat cultures with this compound or fluconazole at 0.5x MIC for 6 hours.
-
Cell Harvesting and Saponification: Harvest cells by centrifugation. To the cell pellet, add 3 mL of 25% alcoholic potassium hydroxide solution. Incubate at 85°C for 1 hour.
-
Sterol Extraction: After cooling, add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to extract the non-saponifiable fraction containing sterols.
-
Spectrophotometric Analysis: Transfer the heptane layer to a quartz cuvette and scan the absorbance from 240 to 300 nm.
-
Ergosterol Calculation: The ergosterol content is calculated based on the absorbance values at 281.5 nm and 230 nm, accounting for the presence of 24(28)-dehydroergosterol. The percentage of ergosterol is calculated relative to the wet weight of the initial cell pellet.
Western Blot for Erg11 Expression
-
Protein Extraction: Culture C. albicans isolates in YPD broth to mid-log phase. Harvest cells and mechanically lyse them using glass beads in a lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a Bradford or BCA protein assay.
-
SDS-PAGE: Separate 30 µg of total protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate with a primary antibody specific for C. albicans Erg11 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Use an antibody against a housekeeping protein (e.g., actin) for normalization.
Conclusion
The experimental data strongly supports the hypothesis that this compound functions by inhibiting the ergosterol biosynthesis pathway at the level of lanosterol 14α-demethylase. Its superior in vitro potency, particularly against fluconazole-resistant strains of C. albicans, and its more profound impact on ergosterol levels, highlight its potential as a promising new therapeutic agent. Further studies are warranted to explore its in vivo efficacy and safety profile.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. mdpi.com [mdpi.com]
- 4. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 5. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]
Comparative Review of Antifungal Potency: A Focus on Azole-Based Compounds
For Immediate Release
[City, State] – [Date] – This publication provides a comprehensive comparative analysis of the antifungal potency of a representative azole antifungal agent, herein referred to as "Antifungal Agent 87," benchmarked against other significant antifungal drugs. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its efficacy through quantitative data, experimental protocols, and pathway visualizations.
Introduction to this compound
"this compound" is a member of the triazole class of antifungal agents.[1][2] Like other azoles, its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase.[1][2][3] This enzyme is critical in the ergosterol biosynthesis pathway, a vital component of the fungal cell membrane.[1][3][4] By disrupting ergosterol synthesis, this compound compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[3][5]
Comparative Antifungal Potency
The in vitro potency of this compound and other antifungal agents is commonly determined by their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The following table summarizes the MIC values for this compound (represented by Fluconazole) and other common antifungal agents against Candida albicans, a prevalent fungal pathogen.[7]
| Antifungal Agent | Class | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| This compound (Fluconazole) | Azole | 0.5 | 32 |
| Voriconazole | Azole | 0.0078 | 2 |
| Itraconazole | Azole | - | - |
| Amphotericin B | Polyene | - | - |
| Caspofungin | Echinocandin | - | 0.125 |
| Micafungin | Echinocandin | - | 0.015 |
| Anidulafungin | Echinocandin | - | 0.031 |
| 5-Fluorocytosine | Pyrimidine Analogue | - | 0.125 |
Data sourced from a study on the antifungal susceptibility of Candida albicans isolates.[7] MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Mechanism of Action: Ergosterol Biosynthesis Inhibition
The fungistatic action of this compound is a direct consequence of its interference with the ergosterol biosynthesis pathway. The diagram below illustrates the key steps in this pathway and the point of inhibition by azole antifungals.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
Experimental Protocol: Broth Microdilution for MIC Determination
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro effectiveness of an antifungal agent. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols.
The following diagram outlines the typical workflow for a broth microdilution assay.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Methodology:
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal isolate, such as Candida albicans, is prepared to a specific cell density (e.g., 0.5 McFarland standard).
-
Preparation of Antifungal Dilutions: A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. A growth control well (no antifungal agent) and a sterility control well (no inoculum) are included.
-
Incubation: The inoculated plate is incubated at a controlled temperature (typically 35°C) for a specified period (24 to 48 hours).
-
Reading of Results: After incubation, the plate is examined for visible turbidity. The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits the growth of the organism as detected by the unaided eye.[8]
Conclusion
This compound, a representative of the azole class, demonstrates effective in vitro activity against common fungal pathogens like Candida albicans. Its mechanism of action, targeting the essential ergosterol biosynthesis pathway, is a well-established and effective strategy for inhibiting fungal growth. The comparative data presented in this guide, alongside standardized experimental protocols, provide a valuable resource for the research and development of new and improved antifungal therapies. Continued surveillance of antifungal susceptibility is crucial to monitor for the emergence of resistance and to guide clinical practice.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stress, Drugs, and Evolution: the Role of Cellular Signaling in Fungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Antifungal Agent 87
The following provides essential safety and logistical information for the proper disposal of Antifungal Agent 87, specifically referencing the compound with CAS Number 692730-21-5. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection.
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be knowledgeable of immediate first aid measures in case of accidental exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields to prevent splashes.
-
Hand Protection: Chemical-impermeable gloves are required.
-
Skin and Body Protection: Wear suitable protective clothing, such as a lab coat.
-
Respiratory Protection: Use a suitable respirator if there is a risk of inhaling dust or aerosols.
First Aid Measures in Case of Exposure:
-
Eye Contact: Immediately rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
Inhalation: Move the person to fresh air. If the person is not breathing, call for emergency services and provide artificial respiration if possible. Seek further medical advice.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Step-by-Step Disposal Procedures
The primary principle for managing laboratory waste is to have a clear disposal plan before starting any experimental work.[3]
Step 1: Waste Identification and Characterization
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for a specific chemical, providing details on its properties, hazards, and disposal considerations.[3] For this compound (CAS 692730-21-5), the SDS indicates that the material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Hazard Assessment: Determine if the waste has any hazardous characteristics such as being ignitable, corrosive, reactive, or toxic. Assess if the waste is mixed with other hazardous materials, such as biological agents or radioactive isotopes.[3]
Step 2: Segregation and Collection
-
Segregate at the Source: Never mix incompatible waste streams.[3] Keep aqueous waste separate from organic solvent waste, and solid waste separate from liquid waste.[3]
-
Use Appropriate Containers: Collect waste in suitable, closed containers.[1] The container must be compatible with the chemical waste being stored.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the specific contents, including the name and quantity of the waste.[4]
Step 3: Storage
-
Store waste containers in a designated, well-ventilated area.
-
Ensure containers are tightly closed.[1]
-
Store away from incompatible materials and sources of ignition.[1][4]
-
Use secondary containment to prevent spills.[4]
Step 4: Disposal
-
Professional Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]
-
Contact Environmental Health and Safety (EHS): Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4]
-
Packaging for Transport: Ensure the waste is packaged and labeled according to all applicable local, state, and federal regulations before transport.
Spill or Leak Procedures
In the event of a spill or leak of this compound:
-
Ensure Adequate Ventilation: Handle the spill in a well-ventilated area.[1]
-
Evacuate and Secure the Area: Keep unnecessary personnel away. Remove all sources of ignition.[1]
-
Contain the Spill: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Absorb and Collect: For solid spills, avoid dust formation.[1] For liquid spills, dike and absorb with an inert material, such as clay or pet litter.[2] Sweep up and place the material in a suitable, closed container for disposal.[1][2]
-
Clean the Area: After collecting the spilled material, flush the area with water to dilute any remaining residue.[2]
Data Presentation
| Parameter | Information | Source |
| Product Name | This compound | TargetMol |
| CAS Number | 692730-21-5 | TargetMol |
| Recommended Disposal | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1] | TargetMol |
| Environmental Precautions | Do not contaminate water, foodstuffs, feed or seed. Do not discharge to sewer systems.[1] | TargetMol |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling Antungal Agent 87
Compound of Interest: Antifungal Agent 87
This document provides essential, immediate safety and logistical information for this compound, including operational and disposal plans. It is intended for researchers, scientists, and drug development professionals.
Disclaimer: this compound is a fictional compound. The following guidance is based on best practices for handling potent, powdered antifungal compounds and should be adapted based on a formal risk assessment for any new chemical entity.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety when handling this compound.[1][2] The following table summarizes the required PPE for various laboratory activities.
| PPE Category | Item | Specifications & Use Case |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn to protect against splashes and aerosols. A face shield should be worn in addition to goggles when there is a significant splash hazard.[2][3][4] |
| Hand Protection | Protective Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact. For prolonged contact or handling larger quantities, consider double-gloving or using more robust chemical-resistant gloves. Gloves should be immediately removed and replaced after any contact with the chemical.[2][4][5] |
| Body Protection | Impervious Clothing / Lab Coat | A lab coat is required to protect skin and clothing from spills. For tasks with a higher risk of significant exposure, chemical-resistant aprons or coveralls may be necessary.[2][4] |
| Respiratory Protection | Suitable Respirator | Use in a well-ventilated area is crucial. If dust or aerosols are likely to be generated, a properly fitted N95 or higher-level respirator is required.[3][5] |
Operational Plan
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Preparation
-
Ensure a designated work area is clean and uncluttered.
-
Verify that an accessible safety shower and eye wash station are available.
-
Assemble all necessary materials, including the chemical, solvents, and equipment, within a certified chemical fume hood.
-
Don the appropriate PPE as outlined in the table above.
Handling
-
General Precautions:
-
Avoid inhalation, and contact with eyes and skin.
-
Prevent the formation of dust and aerosols.
-
All work with the solid compound or concentrated solutions should be performed in a chemical fume hood.
-
Do not eat, drink, or smoke in the handling area.[6]
-
-
Weighing and Reconstitution:
-
Place a weigh boat on an analytical balance inside the chemical fume hood.
-
Carefully transfer the desired amount of this compound to the weigh boat.
-
Close the primary container immediately.
-
Transfer the weighed compound to a suitable vessel for reconstitution.
-
Slowly add the desired solvent, ensuring minimal splashing.
-
Cap and seal the vessel before mixing.
-
Storage
-
Keep the container tightly sealed in a cool, well-ventilated area.
-
Store away from direct sunlight and sources of ignition.
-
Ensure the storage container is clearly labeled with the chemical name, concentration, date, and appropriate hazard warnings.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.[7][8][9]
-
Waste Identification: All materials that have come into contact with this compound, including gloves, weigh boats, pipette tips, and excess solution, should be considered hazardous waste.
-
Segregation: Do not mix with non-hazardous waste.[7] Waste should be segregated into:
-
Solid Waste: Contaminated PPE, weigh boats, etc.
-
Liquid Waste: Unused solutions and solvent rinses.
-
Sharps: Contaminated needles or other sharp objects.
-
-
Containment: All waste must be collected in appropriately labeled, closed containers.[7][8][10]
-
Disposal: Arrange for the collection and disposal of all hazardous waste through a licensed hazardous waste disposal service.[8][9] Do not pour any waste down the drain.[9][10]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay for Candida albicans
This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of Candida albicans.
-
Prepare this compound Stock Solution:
-
In a chemical fume hood, reconstitute a pre-weighed amount of this compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.
-
Further dilute this stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration.
-
-
Prepare Fungal Inoculum:
-
Culture C. albicans on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
-
Perform Serial Dilutions:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well microtiter plate except for the first column.
-
Add 200 µL of the working solution of this compound to the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate.
-
-
Inoculate Plate:
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control (no drug) and a negative control (no fungus).
-
-
Incubation and Analysis:
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible growth.
-
Visualizations
The following diagrams illustrate the logical workflow for the safe handling of this compound and a hypothetical signaling pathway.
Caption: Workflow for Safe Handling of this compound.
Caption: Hypothetical Signaling Pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. realsafety.org [realsafety.org]
- 3. hazmatschool.com [hazmatschool.com]
- 4. nspcoatings.co.uk [nspcoatings.co.uk]
- 5. pppmag.com [pppmag.com]
- 6. lsu.edu [lsu.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. danielshealth.com [danielshealth.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
